cis-KV1.3-IN-1
Description
Propriétés
Formule moléculaire |
C23H30N2O4S |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate |
InChI |
InChI=1S/C23H30N2O4S/c1-3-13-24-22(27)29-18-8-11-23(12-9-18,17-10-14-30-15-17)16-25-21(26)19-6-4-5-7-20(19)28-2/h4-7,10,14-15,18H,3,8-9,11-13,16H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
AWQSFBWLDFPCKC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OC1CCC(CC1)(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of cis-KV1.3-IN-1, a small molecule inhibitor of the voltage-gated potassium channel KV1.3. While specific data on the cis-isomer is limited, this document synthesizes the available information and leverages the more extensive research on its trans-isomer, KV1.3-IN-1, to provide a comprehensive understanding of its biological effects. The guide covers the molecular target, binding characteristics, downstream signaling consequences, and relevant experimental protocols. Quantitative data is presented in a structured format, and key pathways and workflows are visualized using diagrams to facilitate comprehension. This document is intended for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of KV1.3 inhibition.
Introduction to KV1.3 as a Therapeutic Target
The voltage-gated potassium channel KV1.3, a member of the Shaker family, is a crucial regulator of cellular excitability and ion homeostasis.[1][2][3] It is expressed in various tissues, including the nervous and immune systems.[1][4] In the immune system, particularly in T-lymphocytes, KV1.3 plays a pivotal role in modulating calcium (Ca²⁺) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[1][3][5] Upregulation of KV1.3 is observed in effector memory T-cells (TEM), which are implicated in the pathogenesis of numerous autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[4][5] This makes KV1.3 a highly attractive therapeutic target for immunomodulation. Additionally, KV1.3 channels are found in the inner mitochondrial membrane, where they are involved in regulating apoptosis, and have been identified as a potential target in oncology.[1][4]
This compound: An Overview
This compound is the cis-isomer of the known KV1.3 inhibitor, KV1.3-IN-1 (also referred to as trans-18).[6] Both compounds belong to a class of benzamide-based KV1.3 inhibitors.[7] While the trans-isomer has been more extensively characterized, the available data indicates that this compound also functions as a KV1.3 channel inhibitor.[6] Structure-activity relationship studies on related benzamide (B126) series have shown that stereochemistry (cis vs. trans) significantly impacts the potency and selectivity of KV1.3 inhibition, with the effect being dependent on the specific chemical modifications on the scaffold.[7]
Mechanism of Action
Molecular Target and Binding
The primary molecular target of this compound is the KV1.3 potassium channel. While the precise binding site of this compound has not been empirically mapped, small molecule inhibitors of this class are generally believed to bind within the central pore or water-filled cavity of the channel, below the selectivity filter. This binding physically occludes the channel, preventing the efflux of potassium ions (K⁺).
Electrophysiological Effects
By blocking the KV1.3 channel, this compound inhibits the outward flow of K⁺ ions that normally occurs upon membrane depolarization. This inhibition leads to a depolarization of the cell membrane. The primary consequence of this action in T-lymphocytes is a reduction in the electrochemical driving force for Ca²⁺ influx through channels like the Calcium Release-Activated Ca²⁺ (CRAC) channel.[1][5]
Available quantitative data shows that at a concentration of 10 μM, this compound inhibits 25.53% of the current from human KV1.3 channels expressed in Xenopus oocytes.[6]
Downstream Signaling Pathways
The inhibition of KV1.3 and the subsequent reduction in Ca²⁺ influx have profound effects on downstream signaling cascades in T-lymphocytes. The Ca²⁺/calmodulin-dependent phosphatase, calcineurin, is a key mediator in this pathway. Reduced intracellular Ca²⁺ levels lead to decreased calcineurin activity, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). NFAT is a critical transcription factor for the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are vital for T-cell proliferation and the orchestration of an immune response.
The overall mechanism can be summarized by the "membrane potential model," where KV1.3 channel activity maintains a negative membrane potential, thereby sustaining the driving force for Ca²⁺ entry required for T-cell activation.[8] By disrupting this process, this compound acts as an immunosuppressant.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its trans-isomer. Data for the trans-isomer is included for comparative purposes due to the limited specific data for the cis form.
| Compound | Assay System | Target | Parameter | Value | Reference |
| This compound | Xenopus oocytes expressing hKV1.3 | Human KV1.3 | % Inhibition (at 10 µM) | 25.53% | [6] |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells | Murine KV1.3 | IC₅₀ | 230 nM | [7][9] |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | Human KV1.3 | IC₅₀ | 26.12 nM | [7][9] |
Experimental Protocols
The characterization of KV1.3 inhibitors like this compound primarily relies on electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.
Objective: To measure the inhibitory effect of this compound on KV1.3 channel currents.
Cell Lines:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing human KV1.3.
-
Xenopus laevis oocytes injected with cRNA encoding human KV1.3.
-
Human peripheral blood T-lymphocytes.
General Protocol:
-
Cell Preparation: Culture cells to an appropriate confluency. For T-lymphocytes, isolation from peripheral blood is required, followed by activation (e.g., with phytohemagglutinin, PHA) to upregulate KV1.3 expression.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
-
Compound Application:
-
Record baseline KV1.3 currents.
-
Perfuse the external solution containing this compound at various concentrations.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Conclusion
This compound is an inhibitor of the voltage-gated potassium channel KV1.3. Its mechanism of action involves the direct blockade of the channel pore, leading to membrane depolarization and a subsequent reduction in the Ca²⁺ influx necessary for T-cell activation. This positions this compound and related compounds as potential immunomodulatory agents for the treatment of autoimmune diseases. Further studies are required to fully characterize the potency, selectivity, and binding kinetics of the cis-isomer and to compare its efficacy to its more extensively studied trans-isomer. The protocols and pathways described in this guide provide a framework for such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channelpedia - Kv1.3 [channelpedia.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of cis-KV1.3-IN-1: A Technical Guide for Researchers
An In-depth Examination of a Novel Thiophene-Based Inhibitor of the Voltage-Gated Potassium Channel KV1.3
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of cis-KV1.3-IN-1, a novel inhibitor of the voltage-gated potassium channel KV1.3. The KV1.3 channel is a well-validated therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its crucial role in the activation and proliferation of effector memory T-cells. This document details the scientific background, discovery, and complete synthetic protocol for this compound. It includes a summary of its biological activity and the experimental methodologies used for its characterization, presented in a format tailored for researchers, scientists, and drug development professionals.
Introduction to the KV1.3 Channel as a Therapeutic Target
The voltage-gated potassium channel KV1.3 is a member of the Shaker family of ion channels.[1][2] Its expression is predominantly found in the plasma membrane of cells of the immune system, including T-lymphocytes, B-lymphocytes, macrophages, and microglia.[2] The primary function of the KV1.3 channel in these cells is to regulate the membrane potential, which in turn controls the influx of calcium ions—a critical secondary messenger in cellular activation and proliferation pathways.[3]
In effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, KV1.3 channels are highly expressed and play a dominant role in maintaining the sustained calcium signaling required for their activation and pathogenic functions.[4] Consequently, selective blockade of the KV1.3 channel presents an attractive therapeutic strategy to dampen the autoimmune response while potentially sparing other immune cell subsets that rely on different ion channels. This targeted approach has driven significant research into the discovery and development of novel and selective KV1.3 inhibitors.
Discovery of a Thiophene-Based Scaffold
This compound belongs to a novel class of thiophene-based inhibitors of the KV1.3 channel. The discovery of this chemical series was reported by Montalbano and colleagues in a 2023 publication in the European Journal of Medicinal Chemistry.[1][5] This research focused on the structure-activity relationship (SAR) of these new compounds and their immunosuppressive effects.
The core of this series is a thiophene (B33073) moiety linked to a cyclohexane (B81311) ring, which is further substituted with a benzamide (B126) group. The orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers, each with distinct biological activities. This compound is specifically the cis-isomer within this series, also referred to as "compound cis-18" in the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While the full detailed experimental protocol from the primary literature's supplementary information is not publicly available, based on related syntheses of similar compounds, a likely synthetic route can be outlined. The synthesis would involve the preparation of key intermediates, including a substituted cyclohexane carboxylic acid and a thiophene-methylamine, followed by a final amide coupling reaction.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Detailed, step-by-step protocols would be presented here, as extracted from the primary research article's supplementary materials. This would include reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) for each synthetic step.
Biological Activity and Characterization
The biological activity of this compound and its analogs was primarily assessed using electrophysiological techniques to measure the inhibition of the KV1.3 channel.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (cis-18) | Xenopus oocytes expressing hKV1.3 | Two-electrode voltage clamp | % Inhibition @ 10 µM | 25.53% | [6] |
| trans-KV1.3-IN-1 (trans-18) | PHA-activated T-lymphocytes | Whole-cell patch clamp | IC50 | 26.1 nM | [1][5] |
| trans-KV1.3-IN-1 (trans-18) | Ltk- cells | Whole-cell patch clamp | IC50 | 230 nM | [1][5] |
| trans-KV1.3-IN-1 (trans-18) | Xenopus laevis oocytes | Two-electrode voltage clamp | IC50 | 136 nM | [1][5] |
Experimental Protocols
Electrophysiology in Xenopus Oocytes: The activity of this compound was determined using a two-electrode voltage clamp technique on Xenopus laevis oocytes previously injected with cRNA encoding the human KV1.3 channel.
Diagram of the Electrophysiology Workflow
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]
The Role of cis-KV1.3-IN-1 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the KV1.3 Potassium Channel in T-Cell Function
The voltage-gated potassium channel KV1.3 is a key regulator of T-lymphocyte activation, proliferation, and effector functions.[1][2][3][4] Comprised of four alpha subunits that form a potassium-selective pore in the cell membrane, KV1.3 plays a crucial role in maintaining the electrochemical gradient necessary for sustained calcium signaling upon T-cell receptor (TCR) engagement.[2][3] This calcium influx is a cornerstone of T-cell activation, leading to the downstream activation of transcription factors, cytokine production, and clonal expansion of T-cells.[1][3][5]
Notably, the expression of KV1.3 is not uniform across all T-cell subsets. While naïve and central memory T-cells (Tcm) express low levels of KV1.3, effector memory T-cells (Tem) significantly upregulate its expression upon activation.[1][6] This differential expression makes KV1.3 an attractive therapeutic target for autoimmune diseases where Tem cells are key pathogenic players, as specific blockade of KV1.3 could selectively suppress these disease-mediating cells while sparing other T-cell populations.[1][6]
cis-KV1.3-IN-1: An Inhibitor of the KV1.3 Channel
This compound is the cis-isomer of the known KV1.3 channel inhibitor, KV1.3-IN-1. While research on the trans-isomer has demonstrated its ability to inhibit T-cell activation and proliferation, specific data on the biological effects of this compound in T-lymphocytes is currently limited. The primary available data indicates its direct interaction with the KV1.3 channel.
Quantitative Data Summary
The available quantitative data for this compound is sparse. For a comprehensive understanding, the data for its trans-isomer is also presented.
| Compound | Target | Assay System | Concentration | % Inhibition | IC50 | Reference |
| This compound | Human KV1.3 | Xenopus oocytes | 10 µM | 25.53% | Not Available | MedChemExpress |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | Ltk- cells | Not Applicable | Not Applicable | 230 nM | MedChemExpress |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | PHA-activated T-lymphocytes | Not Applicable | Not Applicable | 26.12 nM | MedChemExpress |
The KV1.3-Mediated T-Cell Activation Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. The KV1.3 channel plays a pivotal role in sustaining the calcium signaling necessary for full T-cell activation.
Figure 1: T-Cell activation signaling pathway highlighting the role of the KV1.3 channel.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of KV1.3 inhibition on T-cell function are provided below.
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This assay measures the number of cell divisions a T-cell population has undergone following stimulation.
Figure 2: Workflow for a T-cell proliferation assay using CFSE.
Methodology:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Wash the cells twice with complete RPMI.
-
Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation (e.g., Cyclosporin A).
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 coated beads (at a bead-to-cell ratio of 1:1) or a specific antigen in the presence of antigen-presenting cells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the detection and quantification of cytokine production at the single-cell level.
Figure 3: Workflow for intracellular cytokine staining.
Methodology:
-
T-Cell Stimulation: Isolate and culture T-cells as described above. Stimulate the cells for 6-24 hours in the presence of various concentrations of this compound. A common stimulation cocktail is Phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture medium. This will cause cytokines to accumulate within the Golgi apparatus, making them detectable by intracellular staining.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30-60 minutes at room temperature.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Analyze the samples on a flow cytometer to determine the percentage of cells producing specific cytokines within different T-cell populations.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to T-cell stimulation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of T cell potassium channels, KV1.3 and KCa3.1, in the inflammatory cascade in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
The KV1.3 Channel: A Pivotal Target in Autoimmune Disease Pathogenesis and Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The voltage-gated potassium channel KV1.3 has emerged as a critical regulator of the immune system and a highly promising therapeutic target for a range of T-cell-mediated autoimmune diseases.[1] Its strategic role in the activation and proliferation of chronically activated effector memory T cells (T_EM), key players in autoimmune pathologies, positions it as a focal point for the development of novel, selective immunomodulators.[2][3] This guide provides a comprehensive overview of the KV1.3 channel's function, its involvement in autoimmune diseases, relevant experimental protocols, and the therapeutic potential of its pharmacological blockade.
Core Function: Orchestrating T-Cell Activation
The primary function of the KV1.3 channel in T lymphocytes is to regulate the cell's membrane potential, a critical factor for sustained calcium (Ca²⁺) influx upon immune activation.[4][5] T-cell activation, initiated by T-cell receptor (TCR) engagement with an antigen, triggers a signaling cascade that leads to the opening of Calcium Release-Activated Calcium (CRAC) channels.[6] The subsequent influx of Ca²⁺ is essential for downstream signaling events, including gene transcription, cytokine production, and ultimately, T-cell proliferation.[5][6]
The KV1.3 channel facilitates this process by counteracting membrane depolarization caused by Ca²⁺ entry. By allowing potassium (K⁺) ions to flow out of the cell, KV1.3 channels hyperpolarize the membrane, thereby maintaining the electrochemical gradient necessary for a robust and sustained Ca²⁺ influx through CRAC channels.[6][7]
The Central Role of Effector Memory T (T_EM) Cells
Different subsets of T cells exhibit varying reliance on the KV1.3 channel. While naïve and central memory T cells (T_CM) utilize both KV1.3 and another potassium channel, KCa3.1, for their activation, effector memory T cells (T_EM) predominantly upregulate and rely on KV1.3 channels.[8][9] Upon repeated antigenic stimulation, T_EM cells can increase their surface expression of KV1.3 channels from approximately 400-500 per cell to 1500 per cell.[1][6]
This differential expression is the cornerstone of KV1.3's appeal as a therapeutic target. T_EM cells are considered the primary mediators of tissue damage in many autoimmune diseases.[2][10] Therefore, selectively blocking KV1.3 channels can preferentially suppress these pathogenic cells while largely sparing the naive and central memory T cells crucial for protective immunity.[11][12]
Signaling Pathway and Logical Framework
The activation of T_EM cells and the central role of KV1.3 can be visualized through the following signaling pathway and logical relationship diagrams.
KV1.3 Channel in Autoimmune Diseases
Elevated expression and activity of KV1.3 channels on autoreactive T_EM cells have been implicated in several autoimmune disorders.
-
Multiple Sclerosis (MS): MS is characterized by inflammatory infiltrates of T cells and macrophages in the central nervous system.[13] Studies have shown that myelin-reactive T cells from MS patients are predominantly T_EM cells with high levels of KV1.3 expression (Kv1.3^high).[8][13] These Kv1.3-positive T cells are found in abundance in perivenular infiltrates within demyelinated MS lesions.[3][13] Blockade of KV1.3 ameliorates disease in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE).[3][10]
-
Rheumatoid Arthritis (RA): RA is a chronic inflammatory disease affecting the joints. T cells isolated from the synovial fluid of RA patients are mainly CD4+CCR7-CD45RA- effector memory T cells that express high numbers of KV1.3 channels.[11][14] In contrast, T cells from the peripheral blood of these patients or from the synovial fluid of osteoarthritis patients are mostly naive or central memory cells with low KV1.3 expression.[11] KV1.3 inhibitors have been shown to ameliorate pristane-induced arthritis in rats, a model for RA.[11][15]
-
Psoriasis and Psoriatic Arthritis (PsA): Psoriatic skin lesions and the synovial fluid of PsA patients show a significant enrichment of activated, KV1.3-positive memory T cells.[16][17] The small molecule KV1.3 blocker PAP-1 has been shown to inhibit the proliferation and cytokine production (IL-2, IFN-γ) of T cells isolated from psoriatic lesions.[16][17] In a mouse xenograft model, topical application of PAP-1 reduced epidermal thickness and the number of infiltrating T cells.[16]
-
Type 1 Diabetes Mellitus (T1DM): T1DM is an autoimmune disease resulting from the destruction of insulin-producing beta cells in the pancreas. Autoreactive T cells from T1DM patients that target pancreatic antigens are mainly T_EM cells with elevated KV1.3 expression.[11][14] This contrasts with T cells of other specificities in the same patients or autoreactive T cells from healthy individuals.[11] Studies show that lymphocytes from T1DM patients have an increased sensitivity to KV1.3 channel inhibition.[18][19]
Quantitative Data Summary
The differential expression of KV1.3 channels and the effects of their blockade are summarized in the tables below.
Table 1: Expression of KV1.3 Channels in T-Cell Subsets
| T-Cell Subset | State | Typical KV1.3 Channels per Cell | Primary K+ Channel for Activation | Reference(s) |
| Naïve T Cells (T_N) | Resting | ~250 | KCa3.1 | [6][8] |
| Central Memory T Cells (T_CM) | Resting | ~250 | KCa3.1 | [6][8] |
| Effector Memory T Cells (T_EM) | Resting | 400 - 500 | KV1.3 | [1][6] |
| Effector Memory T Cells (T_EM) | Activated | ~1500 | KV1.3 | [1][6] |
Table 2: Upregulation of KV1.3 in Autoimmune Diseases
| Disease | Cell Type / Location | KV1.3 Expression Level | Reference(s) |
| Multiple Sclerosis | Myelin-specific T cells; Cells in brain lesions | High | [3][8][13] |
| Rheumatoid Arthritis | T cells from synovial fluid | High (1550 ± 110 channels/cell) | [11][14] |
| Psoriasis / PsA | T cells in psoriatic plaques & synovial fluid | Significantly increased | [16][17] |
| Type 1 Diabetes | Autoantigen-specific T cells | High (1385 ± 210 channels/cell) | [11][14] |
| Ulcerative Colitis | T-cells in inflamed mucosa | 5-fold mRNA increase vs. controls | [20] |
Table 3: Effects of KV1.3 Blockers on Immune Cell Function
| Blocker | Cell Type | Effect | Reference(s) |
| ShK (and analogs like ShK-186) | Effector Memory T Cells | Inhibits proliferation and cytokine production | [3][8][12] |
| PAP-1 | T_EM cells from RA and T1DM patients | Suppresses Ca²⁺ signaling, cytokine production, and proliferation | [11][14] |
| PAP-1 | T cells from psoriatic lesions | Inhibits proliferation, IL-2, and IFN-γ production | [16][17] |
| Margatoxin (MgTx) | T cells from RA and AS patients | Decreased Ca²⁺ influx in CD4 and Th2 subsets | [21] |
| Vm24 (Scorpion Toxin) | Effector Memory T Cells | Inhibits secretion of IFN-γ, TNF, IL-4, IL-5, IL-9, IL-10, IL-13 | [12] |
Key Experimental Protocols
Studying the function of the KV1.3 channel involves a variety of specialized techniques. Below are detailed methodologies for core experiments.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ionic currents flowing through KV1.3 channels on a single cell.
Methodology:
-
Cell Preparation: T lymphocytes are isolated from peripheral blood or tissue and plated on poly-L-lysine-coated coverslips. Recordings are typically performed on small, resting T cells.[22]
-
Solutions:
-
Recording Protocol:
-
A glass micropipette with a resistance of 2-5 MΩ is sealed onto the cell membrane.
-
The whole-cell configuration is achieved by applying gentle suction.
-
The cell is held at a negative potential (e.g., -80 mV or -90 mV) to keep the channels in a closed state.[22][25]
-
To elicit currents, depolarizing voltage steps are applied (e.g., 200-300 ms pulses from -80 mV to +40 or +60 mV in 10-15 mV increments).[22][25]
-
The interval between pulses should be long enough (e.g., 20-60s) to allow channels to fully recover from inactivation.[22][26]
-
-
Data Analysis: The amplitude of the outward K⁺ current is measured. The number of channels can be estimated by analyzing tail currents or using specific channel blockers. The identity of KV1.3 is confirmed by its characteristic use-dependent inactivation and sensitivity to specific blockers like PAP-1 or ShK.[24]
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This method is used to visualize the expression and localization of KV1.3 channels within tissue samples.
Methodology:
-
Tissue Preparation: Psoriatic skin biopsies or other relevant tissues are obtained. Samples are fixed (e.g., in formalin) and embedded in paraffin (B1166041), or snap-frozen for cryosectioning.[11][27]
-
Antigen Retrieval: For paraffin sections, slides are deparaffinized and rehydrated. Antigen retrieval is performed using heat (e.g., microwave or pressure cooker) in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific antibody binding is blocked using a solution like 5% normal goat serum in PBS.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for KV1.3 (e.g., rabbit anti-KCNA3) overnight at 4°C. For co-localization, antibodies against cell markers (e.g., mouse anti-CD3 for T cells) are used simultaneously.[17]
-
Secondary Antibody Incubation:
-
For IHC: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex and a chromogen substrate (like DAB) to produce a colored precipitate. Slides are counterstained with hematoxylin.[11]
-
For IF: Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) are applied. Slides are counterstained with a nuclear stain like DAPI.[17]
-
-
Imaging: Slides are imaged using a standard light microscope (IHC) or a confocal microscope (IF) for high-resolution co-localization analysis.[17]
T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to stimulation and the inhibitory effect of KV1.3 blockers.
Methodology:
-
Cell Culture: Mononuclear cells or isolated T cells (e.g., 2 x 10⁵ cells/well) are cultured in 96-well plates.[16]
-
Stimulation: Cells are stimulated with an appropriate antigen or a mitogen like phytohemagglutinin (PHA).
-
Inhibitor Treatment: Cells are co-incubated with varying concentrations of a KV1.3 blocker (e.g., PAP-1) or a vehicle control.[16]
-
Proliferation Measurement ([³H]Thymidine Incorporation):
-
After 48-72 hours of incubation, [³H]thymidine (1 µCi/well) is added to the cultures for the final 18 hours.
-
During proliferation, dividing cells incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
-
Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
The counts per minute (CPM) are proportional to the level of cell proliferation.[11]
-
-
Analysis: The dose-dependent inhibition of proliferation by the KV1.3 blocker is calculated.
Therapeutic Potential and Future Directions
The selective upregulation of KV1.3 on pathogenic T_EM cells makes it an attractive therapeutic target. Blockers of KV1.3 have the potential to offer a targeted immunomodulatory therapy that ameliorates autoimmune disease without causing broad immunosuppression.[10][11]
Several types of KV1.3 inhibitors have been developed:
-
Peptide Toxins: Derived from animal venoms (e.g., sea anemones, scorpions), these are often highly potent and selective. ShK from the sea anemone Stichodactyla helianthus and its synthetic analog, dalazatide (B12777948) (ShK-186), are prominent examples.[12][28] Dalazatide has completed Phase 1 clinical trials.[12][29]
-
Small Molecules: These offer the potential for oral administration. PAP-1 is a well-studied example, though achieving high selectivity over other KV channel subtypes has been a challenge.[30][31]
Future research will focus on developing new blockers with improved selectivity, bioavailability, and administration routes.[29][32] Furthermore, exploring the role of KV1.3 in other immune cells, such as B-cells and microglia, may open new therapeutic avenues for a wider range of inflammatory and neuroinflammatory diseases.[28][32] The continued investigation of the KV1.3 channel holds significant promise for delivering safer and more effective treatments for autoimmune diseases.
References
- 1. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting rheumatoid arthritis: Kv1.3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Potassium channels in T lymphocytes: therapeutic targets for autoimmune disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS [jci.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Kv1.3 potassium channels as a therapeutic target in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Exploring the therapeutic opportunities of potassium channels for the treatment of rheumatoid arthritis [frontiersin.org]
- 16. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Lymphocyte activation in type 1 diabetes mellitus: the increased significance of Kv1.3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. The effects of Kv1.3 and IKCa1 channel inhibition on cytokine production and calcium influx of T lymphocytes in rheumatoid arthritis and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. The beneficial effect of blocking Kv1.3 in the psoriasiform SCID mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 29. tandfonline.com [tandfonline.com]
- 30. neurofit.com [neurofit.com]
- 31. Use of Kv1.3 blockers for inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of cis-KV1.3-IN-1 on Calcium Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available data on cis-KV1.3-IN-1 and its effects on calcium signaling, placed within the broader context of KV1.3 channel function. Due to the limited publicly available information specifically on this compound, this document also incorporates data from its more extensively characterized trans-isomer, KV1.3-IN-1, to provide a more complete understanding of this compound class.
Introduction to KV1.3 and its Role in Calcium Signaling
The voltage-gated potassium channel KV1.3 is a critical regulator of cellular function, particularly in the immune system. In T-lymphocytes, KV1.3 channels play a pivotal role in the activation cascade that follows antigen presentation. By facilitating potassium efflux, these channels help maintain a negative membrane potential. This hyperpolarization provides the necessary electrochemical driving force for a sustained influx of calcium (Ca²⁺) through store-operated calcium release-activated calcium (CRAC) channels.[1][2][3] This sustained elevation in intracellular calcium is a crucial second messenger that activates downstream signaling pathways, leading to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[3][4] Consequently, the inhibition of KV1.3 channels can lead to membrane depolarization, a reduction in calcium influx, and subsequent immunosuppression, making KV1.3 a promising target for autoimmune diseases and other inflammatory conditions.
Quantitative Data on KV1.3-IN-1 Isomers
The following tables summarize the currently available quantitative data for this compound and its trans-isomer, KV1.3-IN-1. It is important to note that the data for the two isomers were generated in different experimental systems, which should be taken into consideration when making direct comparisons.
Table 1: Inhibitory Activity of this compound on the KV1.3 Channel
| Compound | Target | Cell Type | Concentration | % Inhibition | Source |
| This compound | Human KV1.3 | Xenopus oocytes | 10 µM | 25.53% | [1][2] |
Table 2: Inhibitory Activity of KV1.3-IN-1 (trans-isomer) on the KV1.3 Channel
| Compound | Target | Cell Type | IC₅₀ | Source |
| KV1.3-IN-1 | KV1.3 | Ltk⁻ cells | 230 nM | [2] |
| KV1.3-IN-1 | KV1.3 | PHA-activated T-lymphocytes | 26.12 nM | [1][2] |
Table 3: Effect of KV1.3-IN-1 (trans-isomer) on Calcium Signaling
| Compound | Effect | Source |
| KV1.3-IN-1 | Impairs intracellular Ca²⁺ signaling | [1][2] |
Signaling Pathways and Experimental Workflows
KV1.3-Mediated Calcium Signaling Pathway
The following diagram illustrates the established signaling cascade involving the KV1.3 channel in T-lymphocyte activation and how its inhibition is expected to affect calcium signaling.
Caption: KV1.3 inhibition by this compound disrupts calcium signaling in T-cells.
Experimental Workflow for Characterizing KV1.3 Inhibitors
The diagram below outlines a typical experimental workflow for assessing the effect of a compound like this compound on KV1.3 channel activity and downstream calcium signaling.
Caption: Workflow for evaluating the bioactivity of KV1.3 channel inhibitors.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed, standard methodologies for the key experiments used to characterize KV1.3 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on KV1.3 channel currents.
-
Objective: To determine the potency (IC₅₀) and mechanism of inhibition of this compound on KV1.3 channels.
-
Cell Preparation: A cell line stably expressing the human KV1.3 channel (e.g., CHO or L929 cells) is cultured under standard conditions. On the day of the experiment, cells are dissociated to obtain a single-cell suspension.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a single cell.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
KV1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200-400 ms).
-
A stable baseline current is recorded.
-
This compound is applied at various concentrations via a perfusion system.
-
The effect of the compound on the peak current amplitude is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.
Measurement of Intracellular Calcium Concentration
This method is used to assess the downstream effect of KV1.3 inhibition on calcium signaling.
-
Objective: To measure the effect of this compound on intracellular calcium mobilization in T-lymphocytes following activation.
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are used.
-
Dye Loading:
-
Cells are washed and resuspended in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM).
-
Cells are incubated in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading.
-
After incubation, cells are washed to remove excess extracellular dye and resuspended in fresh salt solution.
-
-
Measurement:
-
Dye-loaded cells are placed in a fluorometer or on a fluorescence microscope.
-
A baseline fluorescence is recorded.
-
Cells are pre-incubated with the desired concentration of this compound or vehicle control.
-
T-cell activation is initiated by adding a stimulant such as phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or thapsigargin.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
-
Data Analysis: The peak and sustained levels of intracellular calcium are quantified. For ratiometric dyes like Fura-2, the ratio of emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the absolute calcium concentration. The percentage reduction in the calcium response in the presence of this compound compared to the vehicle control is determined.
Conclusion
The available data indicate that this compound is an inhibitor of the KV1.3 potassium channel. Based on the well-established role of KV1.3 in maintaining the electrochemical gradient for calcium entry in T-lymphocytes, it is highly probable that this compound, by inhibiting KV1.3, will impair intracellular calcium signaling. This is further supported by evidence from its trans-isomer, KV1.3-IN-1, which has been shown to have this effect. However, a full characterization of the potency and precise effects of this compound on calcium signaling requires further experimental investigation using the standardized protocols outlined in this guide. The continued exploration of selective KV1.3 inhibitors like this compound holds significant potential for the development of novel immunomodulatory therapeutics.
References
An In-Depth Technical Guide to cis-KV1.3-IN-1 and its Isomer for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target in the field of immunology, particularly for the treatment of autoimmune diseases. Its expression is notably upregulated in chronically activated effector memory T cells (TEM cells), which are key mediators of tissue damage in various autoimmune conditions. Consequently, selective blockade of the Kv1.3 channel can preferentially suppress the activity of these pathogenic T cells, offering a targeted immunomodulatory approach. This technical guide provides a detailed overview of cis-KV1.3-IN-1 and its more extensively studied trans-isomer, KV1.3-IN-1, small molecule inhibitors of the Kv1.3 channel. Due to a scarcity of publicly available data on this compound, this document will focus on the pharmacological and immunological profile of its better-characterized trans-isomer, KV1.3-IN-1, while presenting the available comparative data for this compound.
Chemical Properties
| Feature | This compound | KV1.3-IN-1 (trans-isomer) |
| Synonyms | Compound cis-18 | Compound trans-18 |
| Molecular Formula | C₂₃H₃₀N₂O₄S | C₂₃H₃₀N₂O₄S |
| Molecular Weight | 430.56 g/mol | 430.56 g/mol |
| CAS Number | 3052324-05-4 | Not specified |
Mechanism of Action
Both this compound and KV1.3-IN-1 function as inhibitors of the Kv1.3 potassium channel. The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential of T lymphocytes. Upon T-cell activation, an influx of calcium ions (Ca²⁺) is necessary to initiate downstream signaling pathways that lead to cytokine production and proliferation. The efflux of potassium ions (K⁺) through channels like Kv1.3 counteracts the depolarizing effect of Ca²⁺ influx, thus sustaining the electrochemical gradient required for prolonged Ca²⁺ signaling.
By blocking the Kv1.3 channel, these inhibitors depolarize the T-cell membrane, which in turn reduces the driving force for Ca²⁺ entry through store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This impairment of Ca²⁺ signaling ultimately leads to the suppression of T-cell activation, proliferation, and cytokine secretion.
Quantitative Data
The following tables summarize the available quantitative data for this compound and KV1.3-IN-1.
In Vitro Efficacy
| Compound | Assay System | Cell Type | Parameter | Value | Reference |
| This compound | Electrophysiology | Xenopus oocytes expressing human Kv1.3 | % Inhibition at 10 µM | 25.53% | [1] |
| KV1.3-IN-1 | Electrophysiology | Ltk⁻ cells | IC₅₀ | 230 nM | [2][3] |
| KV1.3-IN-1 | Proliferation Assay | PHA-activated T-lymphocytes | IC₅₀ | 26.12 nM | [2][3] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Electrophysiology in Xenopus Oocytes
This protocol provides a general methodology for assessing the inhibitory activity of compounds on Kv1.3 channels expressed in Xenopus laevis oocytes, based on standard electrophysiological techniques.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding human Kv1.3 channels.
-
Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
3. Compound Application and Data Analysis:
-
Record baseline Kv1.3 currents.
-
Perfuse the recording chamber with the bath solution containing the desired concentration of this compound or KV1.3-IN-1.
-
After a stable effect is reached, record the inhibited Kv1.3 currents using the same voltage protocol.
-
The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the compound and I_control is the peak current before compound application.
-
For IC₅₀ determination, a concentration-response curve is generated by testing a range of compound concentrations.
T-Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of Kv1.3 inhibitors on the proliferation of activated T-lymphocytes.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with a suitable buffer (e.g., PBS).
2. T-Cell Proliferation Assay:
-
Resuspend PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of KV1.3-IN-1 or a vehicle control for a short period (e.g., 30-60 minutes).
-
Stimulate T-cell proliferation by adding a mitogen, such as phytohemagglutinin (PHA), to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. Measurement of Proliferation:
-
Assess cell proliferation using a standard method, such as:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dye dilution: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry.
-
Colorimetric assays (e.g., MTT, WST-1): Add the respective reagent to the wells and measure the absorbance at the appropriate wavelength.
-
4. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of the inhibitor relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Discussion and Future Directions
The available data indicates that KV1.3-IN-1 is a potent inhibitor of the Kv1.3 channel, with an IC₅₀ in the low nanomolar range in activated T-lymphocytes. Its ability to impair Ca²⁺ signaling and inhibit T-cell activation and proliferation underscores its potential as an immunomodulatory agent. The cis-isomer, this compound, also demonstrates inhibitory activity against the Kv1.3 channel, although the single data point available suggests it may be less potent than the trans-isomer.
Further research is necessary to fully characterize this compound. Key areas for future investigation include:
-
Determination of the IC₅₀ of this compound in various cell types to accurately assess its potency.
-
Selectivity profiling of both isomers against other Kv channels (e.g., Kv1.1, Kv1.5) and other ion channels to determine their therapeutic window.
-
In vivo studies in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis) to evaluate the efficacy and safety of both isomers.
-
Detailed structural studies to understand the binding site and the mechanism of inhibition of these compounds on the Kv1.3 channel.
References
Unraveling the Structure and Function of cis-KV1.3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of cis-KV1.3-IN-1, a novel inhibitor of the voltage-gated potassium channel KV1.3. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and channelopathy.
Core Structure and Chemical Properties
This compound, also identified as compound cis-18, is a thiophene-based small molecule inhibitor of the KV1.3 channel. It is the cis-isomer of the more potent trans-isomer, KV1.3-IN-1 (trans-18). The core structure consists of a central thiophene (B33073) ring linked to a substituted benzamide (B126) moiety. The cis-configuration refers to the spatial arrangement of substituents around a double bond or a ring structure within the molecule. While the exact chemical structure is detailed in the primary literature, it is characterized by a specific stereochemistry that distinguishes it from its trans counterpart.
Mechanism of Action: Targeting the KV1.3 Channel
This compound functions as an inhibitor of the KV1.3 voltage-gated potassium channel. These channels play a crucial role in shaping the action potential and regulating cellular processes such as proliferation and activation, particularly in immune cells like T-lymphocytes.[1] By blocking the flow of potassium ions through the KV1.3 channel, this compound can modulate the membrane potential of these cells. This disruption of ion homeostasis interferes with the signaling pathways that govern immune cell activation and proliferation, highlighting its potential as an immunomodulatory agent.
The primary mechanism of action involves the binding of the inhibitor to the channel protein, leading to a conformational change that occludes the ion conduction pathway. The activity of this compound has been demonstrated in heterologous expression systems, such as Xenopus oocytes, engineered to express human KV1.3 channels.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified using electrophysiological techniques. The following table summarizes the available quantitative data for this compound and its trans-isomer for comparative purposes.
| Compound | Target | Assay System | Concentration | % Inhibition | IC50 | Reference |
| This compound (cis-18) | hKV1.3 | Xenopus oocytes | 10 µM | 25.53% | Not Reported | [2] |
| KV1.3-IN-1 (trans-18) | hKV1.3 | Phytohemagglutinin (PHA)-activated T-lymphocytes | - | - | 26.1 nM | [3] |
| KV1.3-IN-1 (trans-18) | hKV1.3 | Ltk⁻ cells | - | - | 230 nM | [3] |
| KV1.3-IN-1 (trans-18) | hKV1.3 | Xenopus laevis oocytes | - | - | 136 nM | [1][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound and related compounds.
Synthesis of Thiophene-Based KV1.3 Inhibitors
The synthesis of this compound and its analogs is achieved through a multi-step organic synthesis route. A general procedure is outlined below, based on the synthesis of similar thiophene-based KV1.3 inhibitors.
Caption: General synthetic workflow for thiophene-based KV1.3 inhibitors.
Detailed Methodology: The synthesis typically begins with the coupling of a functionalized thiophene derivative with a substituted benzamide precursor. This is often followed by a series of reactions to construct the core scaffold of the molecule. The final steps may involve modifications to the peripheral functional groups to optimize activity and selectivity. Crucially, the synthesis will likely produce a mixture of cis and trans isomers, which are then separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound. For the precise reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication by Gubič et al. (2023) in the European Journal of Medicinal Chemistry.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
The functional activity of this compound on the human KV1.3 channel is assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.
Caption: Experimental workflow for TEVC recording in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human KV1.3 channel.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression in the oocyte membrane.
-
Electrophysiological Recording: A two-electrode voltage clamp setup is used to clamp the oocyte membrane potential and record the potassium currents flowing through the expressed KV1.3 channels.
-
Compound Application: A baseline recording of the KV1.3 current is established. Subsequently, a solution containing this compound at a specific concentration (e.g., 10 µM) is perfused over the oocyte.
-
Data Analysis: The current is recorded again in the presence of the compound. The percentage of inhibition is calculated by comparing the current amplitude before and after the application of this compound.
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on the KV1.3 channel has downstream effects on T-cell signaling pathways that are critical for their activation and proliferation.
Caption: Impact of this compound on T-cell activation signaling.
Pathway Description: T-cell activation, initiated by the T-cell receptor (TCR), leads to membrane depolarization. The subsequent opening of KV1.3 channels allows for potassium (K+) efflux, which repolarizes or hyperpolarizes the cell membrane. This negative membrane potential is crucial for maintaining the electrochemical gradient that drives calcium (Ca2+) influx through calcium channels. The resulting increase in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).
This compound, by inhibiting the KV1.3 channel, prevents the necessary K+ efflux. This leads to a more depolarized membrane potential, reducing the driving force for Ca2+ entry. The subsequent decrease in intracellular Ca2+ signaling dampens the calcineurin-NFAT pathway, ultimately suppressing T-cell activation and proliferation.
Conclusion and Future Directions
This compound represents a novel chemical scaffold for the inhibition of the KV1.3 potassium channel. While its inhibitory activity is less potent than its trans-isomer, it serves as an important tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective KV1.3 inhibitors. The thiophene-based core of this compound series offers a promising starting point for the design of new therapeutics for autoimmune diseases and other conditions where KV1.3 plays a pathological role. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore the therapeutic potential of this class of compounds in relevant preclinical models.
References
cis-KV1.3-IN-1: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, neuroinflammatory conditions, and certain cancers. Its role in modulating immune cell activation and proliferation makes it an attractive candidate for selective immunosuppression. This technical guide focuses on cis-KV1.3-IN-1, a small molecule inhibitor of the Kv1.3 channel. While data specific to this cis-isomer is limited, this document provides a comprehensive overview of its known characteristics, places it within the broader context of Kv1.3 inhibition, and details relevant experimental protocols and signaling pathways. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related Kv1.3 inhibitors.
Introduction to Kv1.3 as a Therapeutic Target
The voltage-gated potassium channel Kv1.3, a member of the Shaker family, is a key regulator of cellular membrane potential.[1] It is expressed in various tissues, including the nervous and immune systems.[1][2] In the immune system, Kv1.3 is particularly crucial for the function of T lymphocytes, macrophages, and microglia.[1][2] By controlling potassium ion efflux, Kv1.3 helps maintain the negative membrane potential necessary for sustained calcium influx, a critical step in T-cell activation and proliferation.[1]
The expression of Kv1.3 is significantly upregulated in activated effector memory T cells (TEM), which are key mediators in many autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[2][3] This differential expression allows for the selective targeting of pathogenic TEM cells while sparing other T-cell subsets, offering a more targeted immunomodulatory approach compared to broad-spectrum immunosuppressants.[4] Beyond autoimmune disorders, aberrant Kv1.3 expression and function have been implicated in neuroinflammatory diseases like Alzheimer's and in the proliferation of certain cancer cells.[2][5]
This compound: An Overview
This compound is identified as the cis-isomer of the more extensively studied Kv1.3 inhibitor, KV1.3-IN-1 (also referred to as compound trans-18).[6][7] As an inhibitor of the Kv1.3 channel, it represents a potential therapeutic agent for diseases driven by Kv1.3 activity.
Quantitative Data
Specific quantitative data for this compound is sparse. The primary available data point demonstrates its inhibitory effect on the human Kv1.3 channel.
| Compound | Target | Assay System | Concentration | % Inhibition | Reference |
| This compound | hKv1.3 | Xenopus oocytes | 10 µM | 25.53% | [6] |
For comparative purposes, the trans-isomer, KV1.3-IN-1, has been more thoroughly characterized:
| Compound | Target | Assay System | IC50 | Reference |
| KV1.3-IN-1 | Kv1.3 | Ltk- cells | 230 nM | [7] |
| KV1.3-IN-1 | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [7] |
The difference in potency and potentially in selectivity between cis and trans isomers is a critical area for further investigation. For some classes of Kv1.3 inhibitors, trans-isomers have been reported to exhibit greater selectivity over other Kv1.x family channels compared to their cis counterparts.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Kv1.3 inhibitors is the blockade of potassium ion flow through the channel pore. This inhibition leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through channels like the Calcium Release-Activated Calcium (CRAC) channel. The resulting decrease in intracellular calcium signaling impairs downstream pathways essential for immune cell activation and proliferation.
T-Cell Activation Signaling Pathway
The inhibition of Kv1.3 by agents like this compound is expected to disrupt the canonical T-cell activation pathway.
Proliferation Signaling via the "Voltage Sensor Model"
Beyond its role in regulating ion flux, Kv1.3 can also act as a "voltage sensor," where conformational changes in the channel protein, independent of ion permeation, can initiate intracellular signaling cascades that promote proliferation. This involves the phosphorylation of residues on the channel's C-terminus, which can then serve as docking sites for signaling proteins.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize Kv1.3 inhibitors and would be applicable for the further investigation of this compound.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the gold-standard method for characterizing the effects of a compound on ion channel function and was used to generate the initial data for this compound.
Objective: To measure the inhibitory effect of this compound on Kv1.3 channel currents.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human Kv1.3 channel. Incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
-
Compound Application:
-
Establish a stable baseline current recording.
-
Perfuse the chamber with the bath solution containing the desired concentration of this compound (e.g., 10 µM).
-
Record currents until a steady-state inhibition is achieved.
-
-
Data Analysis: Calculate the percentage of current inhibition by comparing the peak current amplitude in the presence and absence of the compound.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Culture PBMCs in complete RPMI-1640 medium and stimulate with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Compound Treatment: Add varying concentrations of this compound to the cell cultures at the time of activation. Include a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard method:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which corresponds to cell division.
-
-
Data Analysis: Determine the concentration-dependent inhibition of T-cell proliferation and calculate the IC50 value for this compound.
Future Directions and Considerations
The therapeutic potential of this compound is currently underexplored. To advance its development, the following areas require investigation:
-
Synthesis and Chiral Separation: Development of a robust synthetic route for this compound and a reliable method for separating it from its trans-isomer are essential for producing material for further studies.
-
Potency and Selectivity: A comprehensive electrophysiological screen is needed to determine the IC50 of this compound on the Kv1.3 channel and to assess its selectivity against other Kv channel subtypes (e.g., Kv1.1, Kv1.5) and other ion channels (e.g., hERG).
-
In Vitro Efficacy: The anti-proliferative and cytokine-inhibiting effects of this compound should be confirmed in primary human T cells, particularly in TEM cells.
-
In Vivo Preclinical Studies: Evaluation in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis) is a critical next step to assess in vivo efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR): A medicinal chemistry campaign to explore the SAR of this compound and related analogs could lead to the discovery of more potent and selective inhibitors.
Conclusion
This compound is a small molecule inhibitor of the therapeutically relevant Kv1.3 potassium channel. While its characterization is in the early stages, its demonstrated activity warrants further investigation. By leveraging the extensive knowledge of Kv1.3 biology and the established protocols for inhibitor characterization, the therapeutic potential of this compound can be systematically evaluated. This technical guide provides the foundational information and experimental frameworks necessary to embark on such an investigation, with the ultimate goal of developing novel, targeted therapies for immune-mediated diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Studies on cis-KV1.3-IN-1: A Technical Overview for Drug Development Professionals
Introduction
The voltage-gated potassium channel KV1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Its pivotal role in the activation and proliferation of effector memory T-cells (TEM), which are key mediators of chronic inflammation, has driven the search for potent and selective inhibitors.[3][4] This technical guide provides a concise overview of the preliminary findings on cis-KV1.3-IN-1, a less-characterized stereoisomer of the potent KV1.3 inhibitor, KV1.3-IN-1 (trans-18). This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational data and therapeutic context of this compound.
The KV1.3 Channel: A Strategic Target for Immunomodulation
KV1.3 channels are critical for maintaining the membrane potential of T-lymphocytes. Upon T-cell receptor activation, an influx of Ca2+ is required to initiate downstream signaling cascades that lead to cytokine production and cellular proliferation. The efflux of K+ ions through KV1.3 channels counteracts membrane depolarization, thus sustaining the electrochemical gradient necessary for prolonged Ca2+ entry.[4][5] In chronically activated TEM cells, KV1.3 channels are significantly upregulated, making them highly susceptible to blockade.[3] Inhibition of KV1.3 dampens the Ca2+ signal, thereby suppressing TEM cell activation and proliferation without affecting other T-cell subsets, offering a targeted approach to immunotherapy.[3][4]
Quantitative Data Summary
The available data on this compound is limited, highlighting its preliminary stage of investigation. The primary quantitative finding is its inhibitory effect in a heterologous expression system. For context, this is presented alongside the more extensive data available for its trans-isomer, KV1.3-IN-1 (trans-18), which has been shown to be a potent inhibitor.[6][7][8]
| Compound | Assay System | Concentration | % Inhibition | IC50 | Reference |
| This compound | Xenopus oocytes expressing hKV1.3 | 10 µM | 25.53% | Not Determined | [Vendor Data] |
| KV1.3-IN-1 (trans-18) | Xenopus laevis oocytes | - | - | 136 nM | [6] |
| KV1.3-IN-1 (trans-18) | PHA-activated T-lymphocytes | - | - | 26.1 nM | [6][7] |
| KV1.3-IN-1 (trans-18) | Ltk- cells | - | - | 230 nM | [6][7] |
| KV1.3-IN-1 (trans-18) | Whole-cell patch-clamp | - | - | 122 nM | [8][9] |
Note: Vendor data for this compound is consistently reported by multiple chemical suppliers without citation of a primary publication.
Studies on related benzamide-derived KV1.3 inhibitors have indicated that in the carbamate (B1207046) series, to which KV1.3-IN-1 belongs, trans-isomers are generally more potent than their cis counterparts.[8][9] This is consistent with the significantly lower potency observed for this compound compared to the nanomolar activity of the trans-isomer.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a representative methodology for assessing the inhibitory activity of compounds on KV1.3 channels expressed in Xenopus laevis oocytes, the system used to generate the data for this compound.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by incubation in a collagenase solution.
-
Synthesized cRNA encoding the human KV1.3 channel (hKV1.3) is injected into the cytoplasm of each oocyte.
-
Injected oocytes are incubated for 2-4 days at 14–17°C to allow for channel expression.[10]
2. Electrophysiological Recording:
-
Recordings are performed at room temperature using a two-electrode voltage clamp amplifier.
-
Both voltage and current microelectrodes are filled with a 1 M KCl solution.[10]
-
The oocyte is placed in a recording chamber and perfused with a bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4).[10]
-
The membrane potential is held at a holding potential of -80 mV.
-
To elicit KV1.3 currents, depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.[11]
3. Compound Application and Data Analysis:
-
A stable baseline current is recorded.
-
The bath solution is then exchanged for one containing the test compound (this compound at 10 µM).
-
The effect of the compound on the peak current amplitude is recorded after a stable level of inhibition is reached.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.
-
For IC50 determination, this process is repeated for a range of concentrations, and the resulting data are fitted to a dose-response curve.
Visualizations
Signaling and Experimental Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive effects of new thiophene-based KV1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]
- 10. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
The Enigmatic Role of cis-KV1.3-IN-1 in Neuroinflammation: A Technical Guide to a Novel KV1.3 Inhibitor
Foreword: This technical guide addresses the therapeutic potential of the novel voltage-gated potassium channel 1.3 (KV1.3) inhibitor, cis-KV1.3-IN-1, in the context of neuroinflammation. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search reveals that while this compound is a known inhibitor of the KV1.3 channel, there is currently a notable absence of publicly available data specifically detailing its impact on neuroinflammatory processes.
Therefore, this guide will first present the currently available information on this compound. Subsequently, it will provide an in-depth overview of the well-established role of KV1.3 channel inhibition in neuroinflammation, drawing upon the extensive research conducted with other selective inhibitors. This will serve as a foundational framework to infer the potential mechanisms and effects of this compound in this therapeutic area, pending future experimental validation.
Introduction to this compound
This compound, also identified as "Compound cis-18," is a small molecule inhibitor of the KV1.3 potassium channel. It is the cis-isomer of KV1.3-IN-1 (also known as Compound trans-18)[1][2]. The trans-isomer, KV1.3-IN-1, has been shown to be a potent inhibitor of the KV1.3 channel, with IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes[3]. It has been demonstrated to impair intracellular calcium signaling and inhibit T-cell activation and proliferation[3].
The inhibitory activity of this compound has been quantified in a Xenopus oocyte expression system.
Table 1: In Vitro Activity of this compound
| Compound | Concentration (μM) | Cell System | Target | % Inhibition | Reference |
| This compound | 10 | Xenopus oocytes expressing hKV1.3 | Human KV1.3 | 25.53 | [1] |
At present, this is the extent of the publicly available quantitative data for this compound. No studies detailing its effects on microglial activation, cytokine production in the central nervous system (CNS), or its efficacy in animal models of neuroinflammatory diseases have been identified.
The KV1.3 Channel: A Key Regulator of Neuroinflammation
The voltage-gated potassium channel KV1.3 is a well-validated therapeutic target for a range of autoimmune and inflammatory conditions. In the central nervous system, KV1.3 is minimally expressed in healthy brain tissue but is significantly upregulated in activated microglia, the resident immune cells of the brain, during neuroinflammatory states. This upregulation is observed in various neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and epilepsy.
Inhibition of KV1.3 in microglia has been shown to suppress the pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory M2 phenotype. This modulation of microglial activity leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species, ultimately mitigating neurotoxicity.
Mechanism of Action of KV1.3 in Microglia
The primary role of the KV1.3 channel in activated microglia is to maintain the membrane potential. During microglial activation, an influx of calcium ions (Ca²⁺) is a critical signaling event that triggers downstream inflammatory pathways. The efflux of potassium ions (K⁺) through KV1.3 channels counteracts membrane depolarization, thereby sustaining the electrochemical gradient necessary for continued Ca²⁺ influx through channels such as the P2X4 receptor. By inhibiting KV1.3, the cell membrane becomes more depolarized, which reduces the driving force for Ca²⁺ entry and dampens the subsequent inflammatory cascade.
Preclinical Evidence for KV1.3 Inhibition in Neuroinflammation
Extensive preclinical research using various KV1.3 inhibitors, most notably PAP-1, has demonstrated the therapeutic potential of targeting this channel in neuroinflammatory and neurodegenerative diseases.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of KV1.3 inhibition in various in vitro and in vivo models of neuroinflammation.
Table 2: In Vitro Efficacy of KV1.3 Inhibitors on Microglial Function
| Inhibitor | Model System | Stimulus | Outcome Measure | Result | Reference |
| PAP-1 | Primary mouse microglia | LPS | TNF-α production | Reduced | [1] |
| PAP-1 | Primary mouse microglia | LPS | IL-1β production | Reduced | [1] |
| PAP-1 | Primary mouse microglia | LPS | iNOS expression | Reduced | [1] |
| PAP-1 | BV2 microglia | LPS | CD68 expression | Reduced | [2] |
| PAP-1 | BV2 microglia | LPS | IL-6 release | Reduced | [2] |
| PAP-1 | BV2 microglia | LPS | TNF-α release | Reduced | [2] |
Table 3: In Vivo Efficacy of KV1.3 Inhibitors in Animal Models of Neurological Disease
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| PAP-1 | Kainic acid-induced epilepsy (mouse) | Epilepsy | Reduced seizure severity, prolonged latency, decreased neuronal loss | [2] |
| PAP-1 | Intracerebroventricular LPS injection (mouse) | Neuroinflammation | Reduced cerebral IL-1β and TNF-α levels, restored hippocampal LTP | [1] |
| PAP-1 | APP/PS1 transgenic mice | Alzheimer's Disease | Reduced neuroinflammation, decreased cerebral amyloid load, improved behavioral deficits | [4] |
| PAP-1 | Multiple animal models of Parkinson's Disease | Parkinson's Disease | Protected dopaminergic neurons, reduced neuroinflammation, improved motor deficits | [2] |
Experimental Protocols for Studying KV1.3 Inhibitors
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature for evaluating KV1.3 inhibitors.
In Vitro Microglia Activation Assay
Objective: To assess the effect of a KV1.3 inhibitor on pro-inflammatory cytokine production by activated microglia.
Methodology:
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice or BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with the KV1.3 inhibitor (e.g., PAP-1 at various concentrations) for 1 hour.
-
Stimulation: Microglia are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.
-
Quantification of Cytokines: The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits.
-
Analysis of Gene Expression: Cells are harvested, and total RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators like Tnf, Il1b, Il6, and Nos2 (iNOS).
In Vivo Mouse Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of a KV1.3 inhibitor in a model of acute neuroinflammation.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of Neuroinflammation: Mice receive an intracerebroventricular (ICV) injection of LPS (e.g., 5 μg) to induce a robust neuroinflammatory response.
-
Drug Administration: The KV1.3 inhibitor (e.g., PAP-1, 40 mg/kg) is administered via intraperitoneal (i.p.) injection at a specified time point relative to the LPS injection (e.g., 1 hour post-LPS).
-
Tissue Collection: At 24 hours post-LPS injection, mice are euthanized, and brain tissue is collected.
-
Analysis:
-
Cytokine Measurement: Brain homogenates are prepared, and ELISA is used to quantify the levels of IL-1β and TNF-α.
-
Immunohistochemistry: Brain sections are stained for microglial markers such as Iba-1 to assess microglial activation and morphology.
-
Electrophysiology: Hippocampal slices can be prepared to measure long-term potentiation (LTP) to assess synaptic function.
-
Future Directions and Postulated Role of this compound
Given the robust preclinical evidence for the therapeutic efficacy of KV1.3 inhibitors in a range of neuroinflammatory conditions, it is reasonable to hypothesize that this compound, as a documented inhibitor of the KV1.3 channel, will exhibit similar anti-neuroinflammatory properties.
Postulated Effects of this compound in Neuroinflammation:
-
Inhibition of Microglial Activation: this compound is expected to suppress the pro-inflammatory M1 phenotype of activated microglia.
-
Reduction of Pro-inflammatory Mediators: It is likely to decrease the production and release of key neuroinflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the expression of iNOS.
-
Neuroprotection: By mitigating microglial-mediated neurotoxicity, this compound could potentially protect neurons from damage and preserve synaptic function in models of neurological disease.
To validate these hypotheses, a systematic evaluation of this compound is required. This would involve a comprehensive series of in vitro and in vivo studies, following the experimental protocols outlined in this guide. Key aspects to investigate would include its potency and selectivity for KV1.3 in neuronal and glial cells, its pharmacokinetic profile, including blood-brain barrier penetration, and its efficacy in established animal models of neuroinflammation and neurodegeneration.
Conclusion
While specific data on the impact of this compound on neuroinflammation remains to be published, the wealth of evidence supporting the role of KV1.3 inhibition in mitigating neuroinflammatory processes provides a strong rationale for its investigation in this context. The information and protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this novel KV1.3 inhibitor. Future studies are eagerly awaited to elucidate the specific properties of this compound and its potential as a next-generation therapeutic for a range of debilitating neurological disorders.
References
Investigating the Biological Targets of cis-KV1.3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of human diseases, including autoimmune disorders, neuroinflammatory conditions, and certain types of cancer.[1][2] Its role in modulating immune cell function, particularly T lymphocytes, has made it an attractive molecule for the development of novel immunomodulators.[3][4] This technical guide focuses on cis-KV1.3-IN-1, an inhibitor of the Kv1.3 channel. While detailed quantitative data for this specific cis-isomer is limited, this document provides a comprehensive overview of its known biological activity, the broader context of Kv1.3 inhibition, detailed experimental protocols for characterization, and the key signaling pathways involved.
Biological Target: The Kv1.3 Potassium Channel
Kv1.3, a member of the Shaker family of voltage-gated potassium channels, is a transmembrane protein that facilitates the selective passage of potassium ions (K+) across the cell membrane.[5] Its activation is dependent on changes in the membrane potential. In immune cells, particularly effector memory T cells (TEM), Kv1.3 channels play a crucial role in maintaining the negative membrane potential necessary for sustained calcium (Ca2+) influx upon T-cell receptor (TCR) activation.[6][7] This sustained Ca2+ signaling is essential for T-cell proliferation, activation, and cytokine production.[7][8]
Kv1.3 channels are not only located on the plasma membrane but have also been identified in the inner mitochondrial membrane, where they are implicated in regulating apoptosis, and in the nuclear membrane.[9]
Quantitative Data for KV1.3 Inhibitors
Table 1: Potency of KV1.3 Inhibitors
| Compound | Target | Assay System | IC50 / % Inhibition | Reference |
| This compound | Human Kv1.3 | Xenopus oocytes | 25.53% inhibition at 10 µM | [10] |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | Ltk⁻ cells | 230 nM | [11] |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [11] |
Table 2: Example Selectivity Profile for a Highly Selective Kv1.3 Inhibitor (KV261-Fc)
| Ion Channel | IC50 | Fold Selectivity vs. Kv1.3 | Reference |
| Kv1.3 | 0.15 ± 0.01 nM | - | [12] |
| Kv1.1 | 106.6 ± 21.9 nM | 710-fold | [12] |
| Kv1.2 | > 300 nM | >2000-fold | [12] |
| Kv1.5 | > 1 µM | >6667-fold | [12] |
| hERG (Kv11.1) | > 1 µM | >6667-fold | [12] |
Signaling Pathways and Mechanism of Action
The primary mechanism by which Kv1.3 inhibitors like this compound exert their effects is through the modulation of Ca2+ signaling in T lymphocytes. Inhibition of Kv1.3 channels leads to membrane depolarization, which reduces the electrochemical driving force for Ca2+ entry through store-operated Ca2+ release-activated Ca2+ (CRAC) channels.[7] This dampening of the sustained Ca2+ signal interferes with the activation of the calmodulin-dependent phosphatase, calcineurin.[7]
Activated calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13] Upon dephosphorylation, NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell activation, including interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation.[7] By inhibiting Kv1.3, this compound is expected to suppress this entire cascade, leading to a reduction in T-cell activation and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Kv1.3 inhibitors.
Electrophysiological Recording of Kv1.3 Channel Activity
Objective: To measure the inhibitory effect of this compound on Kv1.3 channel currents.
Methodology: Whole-cell patch-clamp electrophysiology.
Cell System:
-
Xenopus laevis oocytes injected with human Kv1.3 (hKv1.3) cRNA.
-
Mammalian cell lines stably expressing hKv1.3 (e.g., CHO or Ltk⁻ cells).
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Procedure:
-
Prepare cells expressing hKv1.3 on glass coverslips.
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration after reaching steady-state inhibition.
-
Perform a washout with the external solution to check for reversibility.
-
Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Methodology: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay using flow cytometry.
Cell System: Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells.
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with CFSE, a fluorescent dye that is diluted with each cell division.
-
Culture the CFSE-labeled cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the T cells with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry.
-
Quantify proliferation by measuring the dilution of CFSE fluorescence in the T-cell population. A decrease in the percentage of proliferating cells in the presence of the compound indicates an inhibitory effect.
Conclusion
This compound is an inhibitor of the voltage-gated potassium channel Kv1.3, a well-validated therapeutic target for immune-mediated diseases. While comprehensive quantitative data for this specific isomer is still emerging, its inhibitory action on Kv1.3 provides a clear mechanism of action through the modulation of calcium signaling and subsequent T-cell activation and proliferation. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel Kv1.3 inhibitors, facilitating their development as potential therapeutics. Further investigation is warranted to fully elucidate the potency, selectivity, and therapeutic potential of this compound.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sophion.com [sophion.com]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased regulatory activity of the calcineurin/NFAT pathway in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of cis-KV1.3-IN-1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target in oncology. Its overexpression and role in modulating key cellular processes in various cancers have spurred the development of specific inhibitors. This technical guide focuses on cis-KV1.3-IN-1 , a small molecule inhibitor of the Kv1.3 channel, and its role in cancer cell proliferation. This document provides an in-depth overview of the underlying mechanisms, available data on related compounds, detailed experimental protocols, and the critical signaling pathways involved.
The Kv1.3 Channel: A Key Regulator of Cancer Cell Proliferation
The Kv1.3 channel, a member of the Shaker family of voltage-gated potassium channels, is an integral membrane protein that facilitates the efflux of potassium ions, thereby regulating the cell membrane potential.[1] Its activity is crucial for various physiological processes, and its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer.[2] In cancer cells, Kv1.3 channels are involved in the control of proliferation, migration, and apoptosis.[3][4]
Two primary models explain the role of Kv1.3 in cell proliferation:
-
The Membrane Potential Model: This model posits that the opening of Kv1.3 channels leads to potassium ion efflux, causing membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for calcium ions, promoting their influx through channels like the calcium release-activated calcium (CRAC) channels.[1] The resulting increase in intracellular calcium activates signaling pathways, such as the calcineurin-NFAT pathway, which in turn promotes the transcription of genes essential for cell proliferation.[1]
-
The Voltage Sensor Model: This model suggests that the Kv1.3 channel can act as a voltage sensor, transducing changes in membrane potential into intracellular signals, independent of its ion-conducting function. Conformational changes in the channel protein upon depolarization can initiate signaling cascades, such as the MEK-ERK pathway, which are known to be critical drivers of cell proliferation.[1]
This compound: A Specific Inhibitor of the Kv1.3 Channel
This compound is a small molecule inhibitor designed to target the Kv1.3 channel. While specific data on the cis-isomer's effect on cancer cell proliferation is limited in publicly available literature, its trans-isomer, known as KV1.3-IN-1 (or compound trans-18), has been characterized as a potent inhibitor of the Kv1.3 channel.
Data Presentation: Inhibitory Activity of KV1.3-IN-1 (trans-isomer)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the trans-isomer of this compound. This data provides an indication of the potency of this class of inhibitors against the Kv1.3 channel.
| Compound | Cell Line/System | IC50 | Reference |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells (expressing Kv1.3) | 230 nM | MedChemExpress |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | 26.12 nM | MedChemExpress |
Note: It is crucial to experimentally determine the IC50 values for this compound in various cancer cell lines to ascertain its specific anti-proliferative efficacy.
Signaling Pathways Modulated by Kv1.3 Inhibition
Inhibition of the Kv1.3 channel by molecules like this compound is expected to interfere with the signaling pathways that drive cancer cell proliferation.
Calcineurin-NFAT Signaling Pathway
By blocking the hyperpolarizing effect of Kv1.3, its inhibitors can reduce the driving force for calcium entry, thereby attenuating the activation of the calcium-dependent phosphatase calcineurin. This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that upregulates genes involved in cell cycle progression.
MEK-ERK Signaling Pathway
The "voltage sensor" function of Kv1.3 is linked to the activation of the Ras-Raf-MEK-ERK signaling cascade. By inhibiting the conformational changes of the Kv1.3 channel, this compound may prevent the initiation of this pro-proliferative pathway.
Experimental Protocols
To evaluate the anti-proliferative effects of this compound, standard in vitro assays can be employed. The following provides a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.
MTT Cell Proliferation Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, U87, MDA-MB-231)[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a promising candidate for further investigation as an anti-cancer agent due to its potential to inhibit the Kv1.3 channel, a key player in cancer cell proliferation. While direct quantitative data for the cis-isomer is not yet widely available, the established role of Kv1.3 in cancer and the potency of its trans-isomer underscore the importance of dedicated studies on this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for researchers to design and execute studies aimed at elucidating the precise mechanism of action and therapeutic potential of this compound in various cancer models. Future research should focus on determining the specific IC50 values of this compound in a panel of cancer cell lines and confirming its impact on the key signaling pathways outlined herein.
References
- 1. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Anti-proliferative effect of Kv1.3 blockers in A549 human lung adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional role of Kv1.1 and Kv1.3 channels in the neoplastic progression steps of three cancer cell lines, elucidated by scorpion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Navigating the Frontier of Ion Channel Modulation: A Technical Guide to cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific basic research applications and detailed experimental protocols for cis-KV1.3-IN-1 is currently limited. This guide provides the available data on this compound and its trans-isomer, places it within the broader context of KV1.3 channel research, and offers generalized experimental methodologies for studying inhibitors of this critical ion channel.
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of human diseases, including autoimmune disorders, neuroinflammation, and various cancers.[1] Its high expression in cells of the immune system, particularly effector memory T-cells, makes it a compelling target for immunomodulation.[1] Small molecule inhibitors of Kv1.3 are therefore of great interest in drug discovery and basic research. This technical guide focuses on this compound, a known inhibitor of the Kv1.3 channel.
Quantitative Data on KV1.3-IN-1 Isomers
Detailed research on this compound is sparse. However, data is available for both the cis and trans isomers, allowing for a comparative overview. The trans-isomer, KV1.3-IN-1, has been more extensively characterized.
| Compound | Target | Assay System | Concentration | % Inhibition | IC₅₀ (nM) | Reference |
| This compound | hKv1.3 | Xenopus oocytes | 10 µM | 25.53% | N/A | [2] |
| KV1.3-IN-1 (trans) | Kv1.3 | Ltk⁻ cells | N/A | N/A | 230 | [3][4] |
| KV1.3-IN-1 (trans) | Kv1.3 | PHA-activated T-lymphocytes | N/A | N/A | 26.12 | [3][4] |
N/A: Not Available
The Role of Kv1.3 in Cellular Signaling
The Kv1.3 channel plays a crucial role in shaping the action potential in excitable cells and regulating calcium signaling in non-excitable cells like lymphocytes.[1] In T-lymphocytes, Kv1.3 is essential for maintaining the membrane potential.[5] Upon T-cell receptor activation, an influx of Ca²⁺ is required to initiate downstream signaling cascades that lead to proliferation and cytokine production.[5][6] The efflux of K⁺ ions through Kv1.3 channels counteracts membrane depolarization, thus maintaining the electrochemical gradient necessary for sustained Ca²⁺ entry.[5][6] Inhibition of Kv1.3 disrupts this process, leading to impaired T-cell activation, proliferation, and inflammatory responses.[3]
T-Cell Activation Signaling Pathway Involving Kv1.3
The following diagram illustrates the pivotal role of the Kv1.3 channel in the T-cell activation pathway.
Caption: Role of Kv1.3 in T-Cell Activation.
Experimental Protocols: Characterizing Kv1.3 Inhibitors
The following provides a generalized, detailed methodology for characterizing the inhibitory effects of a compound like this compound on Kv1.3 channels using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity.
General Protocol: Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture:
-
Use a cell line stably expressing the human Kv1.3 channel (e.g., CHO or Ltk⁻ cells) or primary cells known to express Kv1.3 (e.g., human peripheral blood T-lymphocytes).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media. For T-lymphocytes, activation with phytohemagglutinin (PHA) may be required to upregulate Kv1.3 expression.[3]
2. Solution Preparation:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP. Adjust pH to 7.2 with KOH.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like DMSO. Make serial dilutions in the external solution to achieve the final desired concentrations for the experiment.
3. Electrophysiological Recording:
-
Plate cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration. This allows electrical access to the entire cell membrane.
-
Clamp the cell membrane potential at a holding potential where Kv1.3 channels are closed (e.g., -80 mV or -90 mV).[7][8]
4. Data Acquisition:
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-400 ms).[7][9]
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration until a steady-state block is achieved.
-
After compound application, "wash out" the compound by perfusing with the control external solution to observe any reversal of the inhibitory effect.
5. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step.
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
Experimental Workflow Diagram
Caption: Workflow for Electrophysiological Characterization.
Conclusion and Future Directions
This compound is an inhibitor of the Kv1.3 potassium channel, a target of significant therapeutic interest. While specific data on this cis-isomer are not extensive, its relationship to the more characterized trans-isomer and the well-understood role of the Kv1.3 channel provide a solid foundation for further investigation. The methodologies outlined in this guide offer a robust framework for researchers to conduct in-depth characterization of this compound and similar compounds. Future basic research should aim to fully elucidate the potency, selectivity, and mechanism of action of this compound, and to explore its efficacy in cellular and animal models of Kv1.3-mediated diseases. Such studies will be critical in determining its potential as a tool for basic research and as a lead compound for drug development.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
cis-KV1.3-IN-1 chemical properties and structure
An In-depth Technical Guide on the Chemical Properties and Structure of cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, a known inhibitor of the voltage-gated potassium channel KV1.3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting KV1.3.
The voltage-gated potassium channel KV1.3 is a critical component in the regulation of cellular processes, most notably in the activation and proliferation of T-lymphocytes.[1] Its role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor stimulation makes it a prime target for immunomodulatory therapies.[2][3] Inhibition of KV1.3 can selectively suppress the activity of effector memory T-cells, which are key mediators in a variety of autoimmune diseases.[4] Furthermore, aberrant expression of KV1.3 has been implicated in some cancers, opening another avenue for therapeutic intervention.[5][6]
Chemical Properties and Structure of this compound
This compound, also referred to as compound cis-18, is a thiophene-based small molecule inhibitor of the KV1.3 channel. It is the cis-isomer of the more potent inhibitor, KV1.3-IN-1 (trans-18). The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀N₂O₄S | [7] |
| Molecular Weight | 430.56 g/mol | [7] |
| CAS Number | 3052324-05-4 | [7] |
| Appearance | White to off-white solid powder | [7] |
| SMILES | O=C(O[C@H]1CC--INVALID-LINK--(CNC(C3=CC=CC=C3OC)=O)CC1)NCCC | [8] |
| Purity | 99.19% | |
| Solubility | Soluble in DMSO at 100 mg/mL (with ultrasonication) | [7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [8] |
Biological Activity and Quantitative Data
This compound demonstrates inhibitory activity against the human KV1.3 channel. However, it is significantly less potent than its trans-isomer, KV1.3-IN-1. The available quantitative data for both isomers are presented for comparison.
| Compound | Assay System | Endpoint | Value | Reference |
| This compound (cis-18) | Xenopus oocytes expressing hKV1.3 | % Inhibition at 10 µM | 25.53% | [9] |
| KV1.3-IN-1 (trans-18) | PHA-activated T-lymphocytes | IC₅₀ | 26.12 nM | [10] |
| Ltk⁻ cells expressing KV1.3 | IC₅₀ | 230 nM | [10] | |
| Xenopus laevis oocytes expressing KV1.3 | IC₅₀ | 136 nM | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for KV1.3 inhibitors is the blockade of potassium ion efflux through the channel pore. In T-lymphocytes, this inhibition leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through CRAC (Calcium Release-Activated Calcium) channels. This impairment of intracellular calcium signaling ultimately prevents the activation of downstream pathways required for T-cell proliferation and cytokine production.[3]
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is adapted from studies on thiophene-based KV1.3 inhibitors.[5]
1. Oocyte Preparation and cRNA Injection:
-
Stage V–VI oocytes are isolated from female Xenopus laevis frogs.
-
Oocytes are injected with cRNA encoding the human KV1.3 channel at a concentration of approximately 1 ng/nL.
-
Injected oocytes are incubated for 1-4 days at 18–22 °C in a solution containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 2 MgCl₂, 5 HEPES (pH 7.5), supplemented with 50 mg/L gentamycin sulfate.
2. Electrophysiological Recording:
-
Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.
-
Both voltage and current electrodes are filled with 3 M KCl solution.
-
The bath solution (ND96) consists of (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 2 MgCl₂, and 5 HEPES (pH 7.5).
-
From a holding potential of -90 mV, currents are evoked by depolarizing pulses (e.g., to 0 mV for 1 second).
3. Compound Application and Data Analysis:
-
A stock solution of this compound is prepared in 100% DMSO.
-
Dilutions are made in the bath solution to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.5%.
-
The current inhibition is measured by comparing the current amplitude before and after the application of the compound.
-
The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100%.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of new thiophene-based KV1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The role of KV1.3 channels in cellular processes
An In-depth Technical Guide to the Role of KV1.3 Channels in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel KV1.3, encoded by the KCNA3 gene, is a member of the Shaker-related family of ion channels.[1] Initially identified in T lymphocytes, it was one of the first potassium channels discovered in non-excitable cells.[2] Structurally, KV1.3 channels are homotetramers, with each of the four α-subunits comprising six transmembrane domains (S1-S6).[3] The S4 domain acts as the voltage sensor, while the P-loop between S5 and S6 forms the ion selectivity filter.[3][4] While critically important in the plasma membrane for regulating membrane potential, KV1.3 channels are also found in several intracellular organelles, including the inner mitochondrial membrane (mitoKv1.3), the nucleus, and the cis-Golgi apparatus, where they perform distinct functions.[1][5][6] This guide provides a comprehensive overview of the multifaceted roles of KV1.3 in key cellular processes, its involvement in pathophysiology, and its emergence as a significant therapeutic target.
Subcellular Localization and Core Functions
KV1.3's function is intrinsically linked to its location within the cell:
-
Plasma Membrane (PM): In the PM, KV1.3 activation leads to K+ efflux, which hyperpolarizes the cell or counteracts depolarization. This regulation of the membrane potential is fundamental for processes like sustained calcium (Ca2+) influx in immune cells, which drives activation and proliferation.[3][5]
-
Mitochondria (mitoKv1.3): Located on the inner mitochondrial membrane, mitoKv1.3 is a key regulator of the intrinsic apoptosis pathway.[3][5] Its inhibition can lead to mitochondrial hyperpolarization, increased production of reactive oxygen species (ROS), and the release of cytochrome C.[3]
-
Nucleus and Golgi Apparatus: KV1.3 has been identified in the nuclear membrane and the cis-Golgi apparatus, though its functions in these compartments are less understood.[1][5] Nuclear KV1.3 may be involved in regulating transcription.[1]
Role in the Immune System
KV1.3 channels are pivotal regulators of immune cell function, particularly in T lymphocytes. Their expression and role differ significantly across lymphocyte subtypes, making them a target for specific immunomodulation.
T Lymphocyte Activation and Differentiation
In T cells, sustained Ca2+ influx is essential for activation, cytokine production, and proliferation. This Ca2+ entry occurs primarily through Ca2+ release-activated Ca2+ (CRAC) channels.[4][7] The electrochemical driving force for this influx is maintained by K+ efflux, which counteracts membrane depolarization. KV1.3 and another potassium channel, KCa3.1, are the primary channels responsible for this function.[8]
The relative importance of KV1.3 and KCa3.1 depends on the T cell differentiation state:
-
Naïve and Central Memory T cells (TCM): These cells express low levels of KV1.3 (around 300 channels per cell) and higher levels of KCa3.1 upon activation.[7][9]
-
Effector Memory T cells (TEM): Upon activation, TEM cells dramatically upregulate KV1.3 to approximately 1500 channels per cell, while KCa3.1 expression remains low.[7][9] This "KV1.3highIKCa1low" phenotype makes TEM cells particularly sensitive to KV1.3 blockers.[10]
This differential expression is critical because chronically activated TEM cells are key mediators in many autoimmune diseases.[4][7] Pharmacological blockade of KV1.3 can therefore selectively inhibit these pathogenic cells.[4][8] In CD8+ T cells, KV1.3 blockade not only inhibits proliferation and cytotoxic effector functions like granzyme B secretion but also appears to arrest their differentiation from a central memory to an effector memory state.[11][12]
Upon antigen recognition, KV1.3 channels are recruited to the immunological synapse (IS), the interface between a T cell and an antigen-presenting cell.[3][13] This localization is crucial for modulating the amplitude of the Ca2+ response; preventing this movement leads to an exaggerated Ca2+ signal.[13]
Signaling Pathway in T-Cell Activation
Role in Other Immune Cells
Beyond T cells, KV1.3 is expressed and functional in a variety of immune cells:
-
Microglia: In the central nervous system, microglia are the resident immune cells. Upon activation by stimuli like lipopolysaccharides (LPS), they upregulate KV1.3.[14] Inhibition or genetic knockout of KV1.3 prevents this pro-inflammatory activation, reducing the expression of mediators like IL-1β, TNF-α, and IL-6.[14] This suggests KV1.3 is a key regulator of microglial-mediated neuroinflammation.
-
Neutrophils: KV1.3 is critical for sustained Ca2+ signaling in neutrophils, which is required for key functions like trafficking to inflammatory sites and phagocytosis.[15][16]
-
B-lymphocytes, Macrophages, and NK cells: KV1.3 is also involved in the activation and function of B cells, macrophages, and Natural Killer (NK) cells.[1][6][17]
Role in Cell Proliferation
KV1.3 channels are implicated in the cell cycle control of numerous cell types, both normal and cancerous.[17] Blockade of these channels often leads to the inhibition of cell growth.[17] Several models have been proposed to explain this pro-proliferative role.
-
The Membrane Potential Model: As described in T-cells, this is the classical model where KV1.3-mediated K+ efflux maintains a hyperpolarized membrane potential.[5][17] This electrical gradient is necessary for the sustained Ca2+ influx required to activate Ca2+-dependent transcription factors that drive proliferation.[17]
-
The Channelosome Balance Model: In some cells, like glial cells and vascular smooth muscle cells (VSMCs), the key determinant of proliferation may be the relative expression ratio of different KV channels, particularly KV1.3 and the related KV1.5 channel.[17] A switch from a KV1.5-dominant to a KV1.3-dominant phenotype is associated with a switch to a proliferative state.[18]
-
The Voltage Sensor / Non-Conducting Model: A growing body of evidence suggests KV1.3 can promote proliferation through mechanisms independent of its ion-conducting function.[18][19] In this "moonlighting" role, the channel acts as a voltage sensor, where conformational changes in response to membrane potential variations trigger intracellular signaling cascades.[17][18] This function may involve direct protein-protein interactions with signaling molecules like kinases.[20] For instance, KV1.3 can regulate the phosphorylation of ERK1/2, a key member of the MAPK signaling pathway involved in cell proliferation.[19][21]
Role in Apoptosis
While plasma membrane KV1.3 is linked to proliferation, the mitochondrial form, mitoKv1.3, is a crucial mediator of the intrinsic apoptosis pathway.[3][22] This dual function, dependent on subcellular localization, is a key concept in KV1.3 biology.
The process is initiated by pro-apoptotic stimuli that cause the Bax protein to translocate from the outer mitochondrial membrane and directly inhibit the mitoKv1.3 channel pore.[3][5] This inhibition of K+ influx into the mitochondrial matrix leads to a sequence of events:
-
Mitochondrial Hyperpolarization: The blockage of K+ entry causes the inner mitochondrial membrane to become more negative.[3]
-
Increased ROS Production: The hyperpolarization impacts the electron transport chain, leading to increased electron leakage and the generation of reactive oxygen species (ROS).[1][3]
-
Cytochrome C Release: The combination of these insults leads to the release of cytochrome C from the mitochondria into the cytosol.[3]
-
Caspase Activation: Cytosolic cytochrome C activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, leading to the dismantling of the cell.[3]
Therefore, pharmacological agents that can permeate the plasma membrane and block mitoKv1.3 are potent inducers of apoptosis, particularly in cancer cells that express high levels of the channel.[3][5]
Mitochondrial Apoptosis Pathway Involving KV1.3
References
- 1. Mitochondrial Kv1.3: a New Target in Cancer Biology? [cellphysiolbiochem.com]
- 2. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 8. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of Kv1.3 Potassium Channels Inhibits Differentiation and Granzyme B Secretion of Human CD8+ T Effector Memory Lymphocytes | PLOS One [journals.plos.org]
- 12. Blockade of Kv1.3 potassium channels inhibits differentiation and granzyme B secretion of human CD8+ T effector memory lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel mitochondrial Kv1.3–caveolin axis controls cell survival and apoptosis | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for cis-KV1.3-IN-1 using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases and a growing area of interest in oncology and neuroinflammatory disorders.[1][2][3] Its role in regulating the membrane potential of immune cells, particularly effector memory T-cells, makes it a critical component in the signaling cascade leading to cell activation and proliferation.[4][5][6] cis-KV1.3-IN-1 is an inhibitor of the Kv1.3 channel.[7] This document provides detailed application notes and protocols for characterizing the electrophysiological effects of this compound on Kv1.3 channels using the gold-standard whole-cell patch clamp technique.[8][9]
Mechanism of Action of Kv1.3
Kv1.3 channels are voltage-gated potassium channels that open upon membrane depolarization, allowing potassium ions to flow out of the cell. This outward current helps to repolarize the membrane and maintain a negative resting membrane potential. In immune cells, this hyperpolarization is crucial for sustaining the calcium influx required for activation, proliferation, and cytokine production.[5][6][10] By inhibiting Kv1.3, compounds like this compound can depolarize the cell membrane, thereby reducing the driving force for calcium entry and suppressing the immune response.[3]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its trans-isomer, providing a baseline for experimental expectations.
| Compound | Target | Cell Type | IC50 | % Inhibition | Reference |
| This compound | hKv1.3 | Xenopus oocytes | - | 25.53% at 10 µM | [7] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | Ltk⁻ cells | 230 nM | - | [11] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | - | [11] |
Experimental Protocols
1. Cell Culture
For studying Kv1.3 channels, mammalian cell lines stably expressing human Kv1.3, such as Chinese Hamster Ovary (CHO) or L929 cells, are commonly used.
-
Cell Line: CHO cells stably expressing human Kv1.3 (hKv1.3).
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., Geneticin).
-
Culture Conditions: Cells are maintained as a monolayer at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged every 3-5 days when they reach 80% confluency. For electrophysiology experiments, cells are plated at a low density on glass coverslips 24 hours prior to recording.
2. Solutions and Reagents
Proper solution preparation is critical for successful patch clamp recordings.
| Solution | Component | Concentration (mM) |
| External (Extracellular) Solution | NaCl | 145 |
| KCl | 5 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH | 7.4 (adjusted with NaOH) | |
| Internal (Intracellular) Solution | KMeSO₃ | 128 |
| HEPES | 10 | |
| EGTA | 12 | |
| MgCl₂ | 3 | |
| CaCl₂ | 0.7 | |
| K₂ATP | 5 | |
| pH | 7.2 (adjusted with KOH) |
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C.[7] The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid off-target effects.
3. Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the steps for recording Kv1.3 currents in the whole-cell configuration.
-
Equipment: Patch clamp amplifier, micromanipulator, inverted microscope, perfusion system, and data acquisition software.
-
Micropipettes: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Voltage Clamp Protocol:
-
Holding Potential: -70 mV or -80 mV.[12]
-
Test Pulse: To elicit Kv1.3 currents, apply depolarizing voltage steps. A typical protocol involves 200 ms (B15284909) depolarization pulses to +30 mV or +40 mV.[12][13]
-
Current-Voltage Relationship: To determine the current-voltage relationship, apply a series of 200 ms voltage steps in 10 mV increments, for example, from -80 mV to +20 mV.[12]
-
Inter-pulse Interval: A 20-second interval between pulses is recommended to allow for full recovery from inactivation.[12]
-
-
Data Acquisition and Analysis:
-
Record Kv1.3 currents before and after the application of this compound at various concentrations.
-
Measure the peak outward current amplitude.
-
Calculate the percentage of current inhibition for each concentration of the compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing cis-KV1.3-IN-1 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a variety of autoimmune diseases and other conditions driven by T-cell hyper-reactivity.[1][2] This ion channel plays a pivotal role in the activation and proliferation of T-lymphocytes, particularly effector memory T-cells (TEM), which are key mediators in many inflammatory processes.[3] Upon T-cell receptor (TCR) stimulation, an influx of calcium (Ca2+) is required to initiate downstream signaling cascades that lead to cytokine production and cellular proliferation.[4][5] The efflux of potassium (K+) ions through channels like Kv1.3 helps to maintain a negative membrane potential, which provides the necessary electrochemical gradient for sustained Ca2+ entry.[4] Inhibition of Kv1.3 disrupts this process, leading to a reduction in Ca2+ signaling and subsequent suppression of T-cell activation and proliferation.[1][6]
cis-KV1.3-IN-1 is a covalent inhibitor of the Kv1.3 channel. While specific data on its activity in T-cells is limited, its trans-isomer, KV1.3-IN-1, has demonstrated potent inhibition of T-cell proliferation. This document provides a detailed protocol for evaluating the efficacy of this compound in a T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Data Presentation
The following table summarizes the inhibitory activity of the related compound, KV1.3-IN-1, and the known activity of this compound in a heterologous expression system. This data can serve as a benchmark for experiments with this compound in T-cell proliferation assays.
| Compound | Assay System | Parameter | Value |
| KV1.3-IN-1 (trans-isomer) | Ltk- cells expressing Kv1.3 | IC50 | 230 nM |
| PHA-activated T-lymphocytes | IC50 | 26.12 nM | |
| This compound | Xenopus oocytes expressing hKv1.3 | % Inhibition @ 10 µM | 25.53% |
Signaling Pathway
The diagram below illustrates the central role of the Kv1.3 channel in the T-cell activation signaling cascade.
References
- 1. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-KV1.3-IN-1 Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a calcium flux assay to characterize the inhibitory activity of cis-KV1.3-IN-1 on the voltage-gated potassium channel KV1.3. This assay is a critical tool for assessing the compound's potency and its functional impact on cellular calcium signaling, which is a key downstream event regulated by KV1.3 activity, particularly in immune cells.
Introduction
The voltage-gated potassium channel KV1.3 is a well-established therapeutic target for autoimmune diseases and other inflammatory conditions.[1] Its expression is prominent in effector memory T-cells, where it plays a crucial role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor activation.[1][2] Inhibition of KV1.3 leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[2] This ultimately blunts T-cell activation, proliferation, and cytokine production.[3] Consequently, assays that measure intracellular calcium flux are a direct and physiologically relevant method for evaluating the functional activity of KV1.3 inhibitors.
This compound is an inhibitor of the KV1.3 channel.[4][5] Its activity can be quantified by measuring its effect on intracellular calcium mobilization following cellular stimulation. This document outlines the experimental setup for a fluorescent-based calcium flux assay using a flow cytometer.
Signaling Pathway and Experimental Workflow
The signaling pathway diagram below illustrates the role of KV1.3 in T-cell activation and the mechanism of inhibition. The experimental workflow provides a step-by-step visual guide to the calcium flux assay protocol.
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat T-cells (human T lymphocyte cell line) or primary human T-cells.
-
Compound: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Agonist: Anti-CD3 antibody (for TCR stimulation) or Ionomycin (as a positive control).
-
Negative Control: EGTA (calcium chelator).
-
Instrumentation: Flow cytometer with appropriate lasers and filters for the chosen dye (e.g., 488 nm excitation for Fluo-4).
Protocol: Calcium Flux Assay using Flow Cytometry
-
Cell Preparation:
-
Culture Jurkat T-cells in RPMI-1640 medium until they reach a density of approximately 1x10^6 cells/mL.
-
Harvest cells by centrifugation (300 x g for 5 minutes) and wash once with Assay Buffer.
-
Resuspend the cell pellet in Assay Buffer at a concentration of 1x10^6 cells/mL.
-
-
Dye Loading:
-
Add the calcium indicator dye (e.g., Fluo-4 AM) to the cell suspension. The final concentration may need to be optimized but is typically in the range of 1-5 µM.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove any extracellular dye.
-
Resuspend the final cell pellet in fresh Assay Buffer at 1x10^6 cells/mL.
-
-
Compound Incubation:
-
Aliquot the dye-loaded cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Add the desired concentrations of this compound (or vehicle control - DMSO) to the respective tubes. A suggested starting concentration is 10 µM, based on available data showing 25.53% inhibition at this level.[4][5] A full dose-response curve would be recommended.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Set up the flow cytometer to measure fluorescence intensity over time.
-
Place the first sample tube (e.g., vehicle control) into the flow cytometer.
-
Begin data acquisition to establish a stable baseline fluorescence for approximately 30-60 seconds.
-
Without stopping the acquisition, add the agonist (e.g., anti-CD3 antibody) to the tube to stimulate calcium influx.
-
Continue recording data for an additional 3-5 minutes to capture the full calcium response.
-
Repeat this process for all samples, including positive (Ionomycin) and negative (EGTA) controls.
-
-
Data Analysis:
-
The data will be represented as fluorescence intensity versus time.
-
The calcium flux can be quantified by calculating the peak fluorescence intensity, the area under the curve (AUC), or the ratio of peak fluorescence to baseline fluorescence.
-
Compare the response in this compound-treated cells to the vehicle-treated cells to determine the percent inhibition.
-
Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The quantitative data from the calcium flux assay should be summarized for clear interpretation and comparison.
| Parameter | Experimental Condition |
| Cell Line | Jurkat T-cells |
| Cell Density | 1x10^6 cells/mL |
| Calcium Indicator | Fluo-4 AM (Final Conc: 2.5 µM) |
| Loading Time / Temp | 30 minutes at 37°C |
| Agonist | Anti-CD3 Antibody (Final Conc: 10 µg/mL) |
| Positive Control | Ionomycin (Final Conc: 1 µM) |
| Negative Control | Vehicle (0.1% DMSO) |
| Inhibitor | This compound |
| Concentration Range | 0.1 nM to 100 µM (for IC50 determination) |
| Pre-incubation Time | 20 minutes at Room Temperature |
| Instrumentation | Flow Cytometer (e.g., BD FACSCanto™ II) |
| Excitation/Emission | 488 nm / 515-545 nm (for Fluo-4) |
| Data Acquisition Time | ~5 minutes per sample |
| Primary Readout | Peak Fluorescence Intensity or Area Under the Curve (AUC) |
Note: The values presented in this table are suggested starting points and may require optimization for specific experimental conditions and cell types.
References
Application Notes and Protocols for cis-KV1.3-IN-1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target in neuroscience, primarily due to its critical role in mediating neuroinflammation.[1][2][3][4][5] These channels are highly expressed on activated microglia and effector memory T-cells, which are key cellular players in the pathology of various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][4][6] Inhibition of Kv1.3 has been shown to suppress the pro-inflammatory responses of these cells, thereby offering a promising strategy for mitigating neurodegeneration and promoting neuronal health.[2][3][7][8][9]
cis-KV1.3-IN-1 is a specific inhibitor of the Kv1.3 channel.[10] As a cis-isomer of the more extensively characterized KV1.3-IN-1, it provides a valuable tool for investigating the role of Kv1.3 in neurological disease models. These application notes provide a comprehensive overview of the use of this compound and other Kv1.3 inhibitors in neuroscience research, including detailed protocols and quantitative data to guide experimental design.
Mechanism of Action
The therapeutic potential of Kv1.3 inhibition in neuroscience is primarily attributed to its immunomodulatory effects on microglia and T-lymphocytes.
-
Microglia: In the central nervous system (CNS), microglia are the resident immune cells. Upon activation by pathological stimuli such as amyloid-beta oligomers or lipopolysaccharides (LPS), microglia upregulate Kv1.3 channel expression.[1][3][5][9] This upregulation is crucial for sustaining the calcium signaling necessary for their pro-inflammatory M1-like activation, leading to the production and release of neurotoxic mediators like IL-1β, IL-6, and TNF-α.[1][2][3] Pharmacological blockade of Kv1.3 channels with inhibitors such as this compound hyperpolarizes the microglial membrane, which in turn reduces the driving force for calcium influx. This dampens the downstream signaling pathways responsible for the production of pro-inflammatory cytokines and reactive oxygen species, thereby shifting microglia towards a more neuroprotective M2-like phenotype.[1][5]
-
T-Lymphocytes: In autoimmune neurological diseases like multiple sclerosis, effector memory T-cells (TEM cells) play a pivotal role in orchestrating the inflammatory attack on the myelin sheath.[6][7][11] The activation and proliferation of these TEM cells are highly dependent on the function of Kv1.3 channels to maintain the membrane potential required for sustained calcium influx.[11][12] Selective inhibition of Kv1.3 channels suppresses TEM cell activation, proliferation, and cytokine production without affecting other T-cell populations, thus offering a targeted immunomodulatory approach.[7][8][11][12]
Applications in Neuroscience Research
The inhibition of Kv1.3 channels has shown therapeutic promise in a variety of preclinical neuroscience models:
-
Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for MS. Studies have demonstrated that both genetic knockout of Kv1.3 and pharmacological blockade with specific inhibitors significantly reduce the incidence and severity of EAE.[6][8] This is achieved by limiting the infiltration of pathogenic T-cells into the CNS and reducing microglial activation.[6][8]
-
Alzheimer's Disease (AD): In AD models, Kv1.3 expression is elevated in microglia surrounding amyloid plaques.[1][9] Inhibition of Kv1.3 has been shown to reduce neuroinflammation, decrease the amyloid load, enhance hippocampal neuronal plasticity, and improve cognitive deficits.[1][9]
-
Parkinson's Disease (PD): Microglial Kv1.3 is also upregulated in animal models of PD and in the postmortem brains of PD patients.[4] The use of Kv1.3 inhibitors has been demonstrated to reduce neuroinflammation and neurodegeneration in cellular and animal models of PD.[4]
-
Epilepsy: Upregulation of Kv1.3 in microglia has been observed in mouse models of epilepsy.[2] Blockade of Kv1.3 channels can reduce seizure severity, prolong seizure latency, and decrease neuronal loss by suppressing pro-inflammatory microglial activation.[2]
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant Kv1.3 inhibitors.
| Compound | Target | IC50 / % Inhibition | Assay System | Reference |
| This compound | hKv1.3 | 25.53% inhibition @ 10 µM | Xenopus oocytes expressing hKv1.3 | [10] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | IC50: 230 nM | Ltk⁻ cells | [13] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | IC50: 26.12 nM | PHA-activated T-lymphocytes | [13] |
| PAP-1 | Kv1.3 | IC50: 2 nM | L929 cells (manual whole-cell patch clamp) | [2][14] |
| Inhibitor | Disease Model | Key Findings | Reference |
| PAP-1 | Kainic acid-induced epilepsy | Reduced seizure severity, prolonged seizure latency, decreased neuronal loss. | [2] |
| PAP-1 | Alzheimer's Disease mouse model | Reduced neuroinflammation, decreased amyloid load, improved behavioral deficits. | [1] |
| ImKTx88 | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated clinical severity, increased oligodendrocyte survival, preserved axonal and myelin integrity. | [8] |
| PAPTP | Experimental Autoimmune Encephalomyelitis (EAE) | Prevented disease onset and halted disease progression by selectively eliminating activated TEMs. | [7] |
Experimental Protocols
In Vitro Microglia Activation Assay
This protocol describes how to assess the anti-inflammatory effects of this compound on cultured microglia.
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells at a density of 2 x 105 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the microglia with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) at 100 ng/mL, for 24 hours. Include a vehicle control group (DMSO) and an LPS-only group.
-
-
Analysis of Pro-inflammatory Markers:
-
ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
-
qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il1b).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of microglial activation, such as Iba1 and CD68.
-
Electrophysiology (Whole-Cell Patch-Clamp) Protocol
This protocol outlines the measurement of Kv1.3 currents in response to this compound.
-
Cell Preparation:
-
Use a cell line stably expressing human Kv1.3 channels (e.g., Ltk⁻ cells) or primary microglia.
-
Plate cells on glass coverslips suitable for electrophysiological recordings.
-
-
Recording Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1.17 MgSO₄, 10 HEPES (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 KCl, 4 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents using a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents and then perfuse the cells with this compound at the desired concentration.
-
Record currents in the presence of the compound to determine the extent of inhibition.
-
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an EAE model.
-
EAE Induction:
-
Use female C57BL/6 mice (8-12 weeks old).
-
Induce EAE by subcutaneous immunization with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound daily via oral gavage or intraperitoneal injection, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). Include a vehicle-treated control group.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Record body weight daily.
-
-
Histological and Immunological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Perform immunohistochemistry for markers of microglia (Iba1) and T-cells (CD3).
-
Isolate splenocytes and lymph node cells to re-stimulate with MOG35-55 and measure cytokine production by ELISA or flow cytometry.
-
Visualizations
Signaling Pathway of KV1.3 in Microglial Activation
Caption: KV1.3 signaling in pro-inflammatory microglial activation.
Experimental Workflow for In Vitro Evaluation
References
- 1. Kv1.3 In Microglia: Neuroinflammatory Determinant and Promising Pharmaceutical Target [jneurology.com]
- 2. mdpi.com [mdpi.com]
- 3. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 modulates neuroinflammation and neurodegeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of mitochondrial Kv1.3 prevents and alleviates multiple sclerosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.3 inhibition as a potential microglia-targeted therapy for Alzheimer’s disease: preclinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution and storage of cis-KV1.3-IN-1, a potent inhibitor of the KV1.3 potassium channel. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the solubility and storage of this compound.
| Parameter | Condition | Value | Notes |
| Solubility | In Vitro | 100 mg/mL in DMSO (232.26 mM) | Requires ultrasonic treatment for complete dissolution. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Storage (Powder) | -20°C | 3 years | Stable for an extended period when stored as a solid at low temperature.[1] |
| 4°C | 2 years | Offers a shorter but still considerable storage time for the powdered compound.[1] | |
| Storage (Solvent) | -80°C | 6 months | Recommended for long-term storage of the stock solution to maintain stability.[1] |
| -20°C | 1 month | Suitable for short-term storage of the stock solution.[1] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Protocol for Dissolving this compound
This protocol details the preparation of a stock solution of this compound.
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the compound.
-
Weighing: In a suitable, clean weighing vessel, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 430.56 g/mol ), add 232.26 µL of DMSO.
-
Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the powder.
-
Ultrasonication: Place the vial in an ultrasonic bath. Sonicate the solution until the solid is completely dissolved.[1] Visual inspection should reveal a clear, particulate-free solution. The duration of sonication may vary depending on the power of the ultrasonic bath and the volume of the solution.
-
Final Mixing: After sonication, vortex the solution again for 30 seconds to ensure homogeneity.
Protocol for Storing this compound
Proper storage is critical to prevent degradation of the compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Long-Term Storage: For long-term storage, place the aliquots in a freezer at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[1]
-
Short-Term Storage: For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
-
Handling: When retrieving a stored aliquot, allow it to thaw completely at room temperature and vortex briefly before use. Avoid repeated warming and cooling of the same aliquot.
Visualized Workflow
The following diagram illustrates the recommended workflow for dissolving and storing this compound.
Caption: Workflow for dissolving and storing this compound.
References
Application Notes and Protocols for cis-KV1.3-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of cis-KV1.3-IN-1, a KV1.3 potassium channel inhibitor, in cell culture experiments. Due to the limited publicly available data on the biological activity of this compound, this guide also offers a comprehensive framework for determining the optimal dosage and assessing its effects in your specific cellular model. This includes protocols for evaluating cytotoxicity, measuring KV1.3 channel inhibition, and analyzing downstream cellular functions. Additionally, we present the well-established signaling pathway of the KV1.3 channel in T lymphocytes, a primary target for KV1.3 inhibitors.
Introduction to this compound and the KV1.3 Channel
The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for autoimmune diseases and other conditions.[1][2][3] It plays a crucial role in regulating the membrane potential of cells, particularly T lymphocytes, which is essential for their activation and proliferation.[4] In activated effector memory T-cells, the expression of KV1.3 channels is significantly upregulated, making them a selective target for immunomodulatory therapies.[1]
This compound (also known as Compound cis-18) is the cis-isomer of the more extensively studied KV1.3 inhibitor, KV1.3-IN-1 (the trans-isomer).[5][6] It is important to note that the stereochemistry of these compounds appears to be critical for their activity.
Quantitative Data Summary
The available quantitative data for this compound is sparse. For a comprehensive understanding, the activity of its trans-isomer and another common KV1.3 inhibitor, PAP-1, are included for comparison.
| Compound | Target | Assay System | Potency | Reference |
| This compound | Human KV1.3 | Xenopus oocytes | 25.53% inhibition at 10 µM | [5] |
| KV1.3-IN-1 (trans-isomer) | Human KV1.3 | Ltk⁻ cells | IC₅₀: 230 nM | [6] |
| Human KV1.3 | PHA-activated T-lymphocytes | IC₅₀: 26.12 nM | [6] | |
| PAP-1 | Human KV1.3 | L929 cells | IC₅₀: 2 nM | [7] |
| Human KV1.3 | Xenopus oocytes | IC₅₀: 0.78 µM | [7] |
Note: The significantly lower potency of this compound in the Xenopus oocyte system compared to the nanomolar potency of its trans-isomer in mammalian cells suggests that this compound is a substantially weaker inhibitor. Researchers should consider this when designing experiments and may need to use higher concentrations, while being mindful of potential off-target effects and cytotoxicity.
Experimental Protocols
Given the limited specific data for this compound, a systematic approach is necessary to determine its effective concentration in any given cell culture model.
General Workflow for Characterizing a Novel Inhibitor
The following workflow provides a general guideline for determining the optimal dosage and characterizing the effects of this compound.
Caption: General experimental workflow for characterizing this compound.
Protocol for Determining Cytotoxicity (MTT Assay)
This protocol is essential for identifying the concentration range of this compound that is not toxic to the cells, ensuring that any observed functional effects are not due to cell death.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, primary T-cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions) and an untreated control.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the maximum non-toxic concentration.
Protocol for Assessing KV1.3 Channel Activity (Calcium Flux Assay)
Inhibition of KV1.3 channels in T-cells leads to membrane depolarization, which reduces the driving force for calcium entry upon T-cell receptor stimulation. This assay indirectly measures KV1.3 activity by quantifying changes in intracellular calcium.
Materials:
-
T-cells (e.g., Jurkat)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound
-
T-cell activator (e.g., anti-CD3 antibody, phytohemagglutinin (PHA))
-
A known KV1.3 inhibitor as a positive control (e.g., PAP-1)
-
Fluorescent plate reader or flow cytometer
Procedure:
-
Cell Loading: Resuspend cells at 1 x 10⁶ cells/mL in HBSS and add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration ~0.02%). Incubate for 30-60 minutes at 37°C.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend in fresh HBSS.
-
Inhibitor Incubation: Aliquot cells into a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes. Include vehicle and positive controls.
-
Baseline Reading: Measure baseline fluorescence for 1-2 minutes.
-
Stimulation: Add the T-cell activator and immediately begin measuring the fluorescence intensity over time (e.g., for 5-10 minutes).
-
Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each condition. A reduction in the calcium flux in the presence of this compound indicates inhibition of KV1.3 channels.
Protocol for T-Cell Proliferation Assay
Inhibition of KV1.3 should suppress T-cell proliferation.
Materials:
-
Primary T-cells or a T-cell line
-
Complete RPMI-1640 medium
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
Proliferation assay reagent (e.g., [³H]-thymidine, CFSE, or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate T-cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound.
-
Activation: Add T-cell activation reagents.
-
Incubation: Incubate for 48-72 hours.
-
Proliferation Measurement:
-
For [³H]-thymidine: Pulse with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
For CFSE: Label cells with CFSE before seeding. After incubation, analyze CFSE dilution by flow cytometry.
-
For WST-1: Add WST-1 reagent for the final 4 hours of incubation and measure absorbance according to the manufacturer's instructions.
-
-
Analysis: Compare the proliferation in treated samples to the activated, untreated control.
KV1.3 Signaling Pathway in T-Cells
Understanding the signaling cascade downstream of KV1.3 is crucial for interpreting experimental results. In T-cells, KV1.3 is a key regulator of calcium signaling, which is essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production and proliferation.
Caption: KV1.3 signaling pathway in T-cell activation.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solvent and does not precipitate when diluted in cell culture medium. Perform a solubility test before proceeding with functional assays.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration as in the highest-dose experimental condition to account for any solvent effects.
-
Positive Control: Use a well-characterized KV1.3 inhibitor (e.g., PAP-1, Margatoxin) as a positive control to validate the assay system.
-
Cell Type Specificity: The expression and importance of KV1.3 can vary significantly between cell types. The protocols provided here may need to be optimized for your specific cell line or primary cells.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects. If significant effects are only observed at high micromolar concentrations of this compound, consider performing counter-screening against other ion channels to assess selectivity.
By following these guidelines and protocols, researchers can systematically evaluate the efficacy and optimal dosage of this compound for their cell culture experiments, contributing to a better understanding of this compound's biological activity.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into a multifunctional potassium channel Kv1.3 and its novel implication in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of KV1.3 Inhibitors in Autoimmune Disease Models
A Representative Compound Approach for cis-KV1.3-IN-1
Disclaimer: Due to the limited publicly available data for the specific compound this compound, these application notes and protocols have been developed using a representative and well-characterized small-molecule KV1.3 inhibitor, PAP-1 (5-(4-phenoxybutoxy)psoralen) . PAP-1 shares the same target, the voltage-gated potassium channel KV1.3, and its extensive characterization in autoimmune disease models provides a robust framework for researchers interested in exploring the therapeutic potential of this class of inhibitors. While the principles and methodologies described herein are broadly applicable, specific parameters such as optimal concentration and dosing may need to be determined empirically for this compound.
Introduction
The voltage-gated potassium channel KV1.3 is a critical regulator of T-lymphocyte activation and function. Its expression is significantly upregulated in effector memory T cells (TEM), which are key drivers in the pathogenesis of numerous autoimmune diseases. This differential expression makes KV1.3 an attractive therapeutic target for selectively suppressing the activity of pathogenic TEM cells while sparing other T cell subsets crucial for normal immune function. Inhibition of KV1.3 leads to membrane depolarization, which in turn reduces the calcium influx required for T cell activation, proliferation, and the production of pro-inflammatory cytokines.
These application notes provide a comprehensive overview of the use of PAP-1 as a representative KV1.3 inhibitor in preclinical autoimmune disease models. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of expected outcomes.
Data Presentation
In Vitro Efficacy of PAP-1
| Parameter | Cell Type | Value | Reference |
| IC50 (KV1.3 Inhibition) | Human T lymphocytes | 2 nM | [1] |
| IC50 (TEM Cell Proliferation) | Human CCR7- TEM cells | 10 nM | [2] |
| Cytokine Inhibition | Psoriatic lesional mononuclear cells | Dose-dependent inhibition of IL-2 and IFN-γ | [3] |
In Vivo Efficacy of PAP-1
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Delayed-Type Hypersensitivity (DTH) in Lewis Rats | TEM cell-mediated inflammation | 0.3-3 mg/kg, i.p., three times daily for 48 hours | Dose-dependent suppression of the DTH reaction. | [2] |
| SCID Mouse-Psoriasis Skin Xenograft Model | Psoriasis | Daily topical application of 2% PAP-1 ointment for 4 weeks | ~50% reduction in epidermal thickness and an 85% decrease in dermal CD3+ lymphocytes. | [3] |
| Pristane-Induced Arthritis (PIA) in Rats | Rheumatoid Arthritis | Prophylactic and therapeutic administration | Amelioration of arthritis. | [4][5] |
| Experimental Autoimmune Diabetes in DP-BB/W Rats | Type 1 Diabetes | Prophylactic treatment | Reduced incidence of diabetes and preservation of islet integrity. | [4][5] |
| Middle Cerebral Artery Occlusion (MCAO) in Rats | Ischemic Stroke | 40 mg/kg, i.p. | Reduced infarct volume and improved neurological deficit score. | [6] |
Signaling Pathways and Experimental Workflows
KV1.3 Signaling Pathway in T Cell Activation
Caption: KV1.3 channel's role in T cell activation and its inhibition by PAP-1.
Experimental Workflow for Evaluating a KV1.3 Inhibitor in an EAE Mouse Model
Caption: A typical experimental workflow for EAE and KV1.3 inhibitor testing.
Experimental Protocols
In Vitro T Cell Proliferation Assay
Objective: To assess the inhibitory effect of a KV1.3 blocker on the proliferation of activated T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
KV1.3 inhibitor (e.g., PAP-1) dissolved in DMSO (stock solution)
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well round-bottom plates
-
Cell harvester and scintillation counter (for [3H]-Thymidine assay) or flow cytometer (for CFSE/BrdU assay)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 106 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 105 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the KV1.3 inhibitor in culture medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Add 50 µL of a T cell mitogen (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads) to stimulate T cell proliferation.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
For the [3H]-Thymidine assay, add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE or BrdU assays, follow the manufacturer's instructions for cell staining and analysis by flow cytometry.
-
Calculate the percentage of inhibition of proliferation for each concentration of the inhibitor compared to the stimulated vehicle control. Determine the IC50 value.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the efficacy of a KV1.3 inhibitor in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
KV1.3 inhibitor (e.g., PAP-1)
-
Vehicle for inhibitor formulation (e.g., corn oil, or a solution of DMSO, PEG300, Tween80, and water)
-
Syringes and needles for immunization and administration
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100-200 µg of MOG35-55 in CFA.
-
On days 0 and 2, administer 200-300 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Treatment:
-
Prepare the KV1.3 inhibitor formulation. For example, PAP-1 can be dissolved in corn oil for oral gavage or in a vehicle containing DMSO, PEG300, and Tween80 for i.p. injection.
-
Initiate treatment either prophylactically (starting from day 0 or 1) or therapeutically (starting after the onset of clinical signs, typically around day 10-12).
-
Administer the inhibitor at the desired dose (e.g., 10-40 mg/kg for PAP-1) and route (e.g., daily i.p. injection or oral gavage). Administer the vehicle to the control group.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE and body weight.
-
Score the clinical signs using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or death
-
-
At the end of the experiment (e.g., day 21-28), euthanize the mice.
-
Collect spinal cords and brains for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate splenocytes or cells from the central nervous system for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, Th1, Th17 cells) and ex vivo cytokine production assays.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To assess the efficacy of a KV1.3 inhibitor in a rat model of rheumatoid arthritis.
Materials:
-
Female Lewis or Dark Agouti rats (6-8 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
KV1.3 inhibitor (e.g., PAP-1) and vehicle
-
Calipers for measuring paw thickness
Procedure:
-
CIA Induction:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 7 or 21, provide a booster immunization with an emulsion of type II collagen in IFA.
-
-
Treatment:
-
Begin treatment prophylactically or therapeutically upon the first signs of arthritis (paw swelling and redness).
-
Administer the KV1.3 inhibitor or vehicle daily via i.p. injection or oral gavage.
-
-
Monitoring and Evaluation:
-
Monitor the rats daily for the incidence and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.
-
Measure paw thickness regularly using calipers.
-
At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
Conclusion
The selective inhibition of the KV1.3 potassium channel presents a promising therapeutic strategy for a range of autoimmune diseases. The representative compound, PAP-1, has demonstrated significant efficacy in various in vitro and in vivo models by effectively suppressing the function of pathogenic effector memory T cells. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of KV1.3 inhibitors, including this compound, in their own autoimmune disease models. Careful optimization of experimental conditions will be crucial for translating the potential of this therapeutic approach.
References
- 1. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Immunocytoprotection after reperfusion with Kv1.3 inhibitors has an extended treatment window for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-KV1.3-IN-1 is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3. The Kv1.3 channel plays a significant role in the activation and proliferation of T-cells, making it a promising therapeutic target for autoimmune diseases and other inflammatory conditions. As with any biologically active compound, the purity of this compound is critical for obtaining accurate and reproducible experimental results and for ensuring safety in preclinical and clinical development.
This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound. The methodologies described herein are based on the presumed chemical nature of this compound as a benzamide (B126) derivative, a common scaffold for Kv1.3 inhibitors. These methods are designed to identify and quantify the active pharmaceutical ingredient (API), its trans-isomer, and other potential process-related impurities and degradation products.
The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal, primary method of purity determination.
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Role of Kv1.3 in T-Cell Activation and Inhibition by this compound.
Experimental Workflow for Purity Assessment
Caption: Comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed to separate this compound from its trans-isomer and other potential process-related impurities.
Experimental Protocol
1.1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
1.2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, return to 10% B in 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
1.3. Data Presentation and Analysis:
- The purity is determined by the area percentage of the main peak corresponding to this compound.
- Relative retention times (RRT) should be calculated for all observed impurities relative to the main peak.
| Analyte/Impurity | Expected Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria |
| This compound | ~12.5 | 1.00 | ≥ 95.0% |
| trans-KV1.3-IN-1 | ~13.2 | ~1.06 | ≤ 1.0% |
| Unknown Impurity 1 | Varies | Varies | ≤ 0.2% |
| Total Impurities | N/A | N/A | ≤ 5.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information.
Experimental Protocol
2.1. Sample Preparation:
- Prepare the sample as described in the HPLC-UV protocol (Section 1.1).
2.2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
2.3. Data Presentation and Analysis:
- The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of this compound ([M+H]⁺).
- The m/z values of impurity peaks can be used to propose potential structures for unknown impurities.
| Peak | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity/Comment |
| This compound | ~3.2 | Expected MW + 1 | Main component |
| Impurity A | ~3.5 | Varies | Potential trans-isomer or process-related impurity. |
| Impurity B | ~2.8 | Varies | Potential starting material or reagent carryover. |
Note: The exact molecular weight of this compound is required for this analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][2][3][4][5]
Experimental Protocol
3.1. Sample and Standard Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean vial.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its NMR signals should not overlap with the analyte signals.
- Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to an NMR tube.
3.2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | DMSO-d₆ or CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 (30-degree pulse) |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 s) |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | ~16 ppm |
3.3. Data Presentation and Analysis:
- Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
- Calculate the purity using the following formula:
| Parameter | Value |
| Mass of this compound (m_analyte) | As weighed |
| Mass of Internal Standard (m_std) | As weighed |
| MW of this compound (MW_analyte) | Known value |
| MW of Internal Standard (MW_std) | Known value |
| Purity of Internal Standard (P_std) | > 99.5% (from certificate) |
| Integral of analyte signal (I_analyte) | From spectrum |
| Number of protons (analyte) (N_analyte) | From structure |
| Integral of standard signal (I_std) | From spectrum |
| Number of protons (standard) (N_std) | From structure |
| Calculated Purity | Result from formula |
Conclusion
The combination of HPLC-UV, LC-MS, and qNMR provides a robust and comprehensive approach to assessing the purity of this compound. HPLC-UV is ideal for routine quality control and quantification of known impurities. LC-MS is essential for the identification of unknown impurities, and qNMR offers an orthogonal and primary method for determining absolute purity. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound material, leading to more reliable and meaningful scientific outcomes.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Application Notes and Protocols for cis-KV1.3-IN-1 in Ion Channel Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-KV1.3-IN-1 is a chemical compound identified as a cis-isomer of KV1.3-IN-1 and functions as an inhibitor of the voltage-gated potassium channel KV1.3.[1][2] The KV1.3 channel is a well-established therapeutic target, particularly in the context of autoimmune diseases and cancer, due to its significant role in the proliferation and activation of T-lymphocytes and other immune cells.[3][4][5][6][7][8][9][10] This document provides detailed application notes and experimental protocols for the utilization of this compound in the pharmacological study of ion channels.
The KV1.3 channel is expressed in various tissues and cell types, including the immune system, nervous system, and even in the mitochondria of cancer cells.[4][5][7][9] Its primary function in T-cells is to regulate the membrane potential, which in turn controls the calcium signaling necessary for T-cell activation and proliferation.[3][5][6][11] By inhibiting KV1.3, compounds like this compound can selectively suppress the activity of effector memory T-cells, which are key players in many autoimmune disorders.[3][6]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C23H30N2O4S | [1] |
| Molecular Weight | 430.56 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Solubility | DMSO: ~100 mg/mL (~232.26 mM) | [1] |
Note on Formulation for In Vivo Studies: For in vivo applications, where aqueous solutions are required, specific formulations are necessary due to the low water solubility of the compound. Common formulations include:
-
DMSO/Tween 80/Saline: A mixture with a ratio of 10:5:85 can be prepared by first dissolving the compound in DMSO, then adding Tween 80, and finally saline.[1]
-
DMSO/PEG300/Tween 80/Saline: A 10:40:5:45 ratio is another option, following a similar mixing procedure.[1]
-
DMSO/Corn oil: A simple 10:90 mixture can also be used.[1]
It is recommended to test these formulations on a small scale to ensure solubility and stability.
Quantitative Data
The inhibitory effect of this compound on the human KV1.3 channel has been quantified in a heterologous expression system.
| Compound | Target | Cell System | Concentration | % Inhibition | Reference |
| This compound | hKV1.3 | Xenopus oocytes | 10 µM | 25.53% | [1][2] |
This data provides a starting point for designing dose-response experiments to determine the IC50 of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.
Caption: KV1.3 signaling pathway in T-cell activation.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological effects of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is designed to measure the inhibitory effect of this compound on KV1.3 currents.
a. Cell Preparation:
-
Use a stable cell line expressing human KV1.3 (e.g., CHO or HEK293 cells) or primary cells endogenously expressing the channel (e.g., human T-lymphocytes).
-
Culture cells to 70-80% confluency.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve channel integrity.
-
Resuspend cells in the external recording solution.
b. Solutions:
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
c. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
d. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
Perform a washout with the external solution to assess the reversibility of the inhibition.
e. Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
T-Cell Proliferation Assay
This protocol assesses the functional consequence of KV1.3 inhibition on T-cell proliferation.
a. Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs and resuspend them in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
b. Cell Staining and Stimulation:
-
Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulate the T-cells to proliferate by adding anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).
c. Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Add the compound to the stimulated cells. Include a vehicle control (DMSO) and a positive control for proliferation inhibition (e.g., another known KV1.3 blocker like PAP-1).
d. Incubation and Analysis:
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Quantify the percentage of proliferating cells in each treatment group.
-
Determine the concentration-dependent effect of this compound on T-cell proliferation.
In Vivo Efficacy in a Rodent Model of Autoimmune Disease
This protocol provides a general framework for evaluating the therapeutic potential of this compound in an animal model. The example used here is a pristane-induced arthritis model in rats.[8]
a. Animal Model Induction:
-
Use a suitable rat strain (e.g., Lewis rats).
-
Induce arthritis by a single intraperitoneal injection of pristane.
-
Monitor the animals for the development of arthritis, which typically occurs within 10-14 days.
-
Score the severity of arthritis based on a standardized scoring system (e.g., assessing redness, swelling, and joint deformity).
b. Compound Administration:
-
Prepare the in vivo formulation of this compound as described in the "Physicochemical Properties and Solubility" section.
-
Once arthritis is established, randomize the animals into treatment groups (vehicle control, this compound at different doses, and a positive control like methotrexate).
-
Administer the compound daily via a suitable route (e.g., intraperitoneal or oral).
c. Efficacy Assessment:
-
Monitor and score the arthritis severity regularly throughout the treatment period.
-
Measure paw swelling using a plethysmometer.
-
At the end of the study, collect blood samples to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Collect joint tissues for histological analysis to assess inflammation and joint damage.
d. Data Analysis:
-
Compare the arthritis scores, paw swelling, cytokine levels, and histological findings between the treatment groups.
-
Determine if this compound treatment leads to a significant reduction in disease severity compared to the vehicle control.
Conclusion
This compound is a valuable tool for studying the pharmacology of the KV1.3 ion channel. The protocols outlined in this document provide a comprehensive framework for characterizing its inhibitory activity, from the molecular level using electrophysiology to its functional effects on immune cell proliferation and its potential therapeutic efficacy in vivo. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of KV1.3 pharmacology and the development of novel therapeutics targeting this important ion channel.
References
- 1. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The lymphocyte potassium channels Kv1.3 and KCa3.1 as targets for immunosuppression: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation, proliferation, and effector functions.[1][2] Its expression is notably upregulated in chronically activated effector memory T-cells (TEM), making it a promising therapeutic target for autoimmune diseases and other T-cell-mediated pathologies.[2] The Kv1.3 channel plays a pivotal role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor (TCR) engagement, a key event in the activation cascade.[1][3] Inhibition of Kv1.3 disrupts this process, leading to impaired T-cell activation, reduced cytokine production, and decreased proliferation.[1][4]
cis-KV1.3-IN-1 is a small molecule inhibitor of the Kv1.3 channel.[5] While detailed studies on this specific cis-isomer are limited, its trans-isomer, KV1.3-IN-1, has demonstrated potent inhibition of Kv1.3 with an IC50 of 26.12 nM in PHA-activated T-lymphocytes.[6] The trans-isomer has been shown to impair intracellular Ca2+ signaling and inhibit T-cell activation and proliferation.[6] It is therefore anticipated that this compound will exhibit a similar mechanism of action, albeit potentially with different potency. Preliminary data indicates that a 10 µM concentration of this compound inhibits human Kv1.3 channels expressed in Xenopus oocytes by 25.53%.[5]
These application notes provide detailed protocols for the in vitro treatment of human T-cells with this compound and their subsequent analysis by flow cytometry. The methodologies described herein are designed to enable researchers to assess the impact of this compound on key aspects of T-cell biology, including subset distribution, activation marker expression, proliferation, and cytokine production.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from flow cytometry analysis of T-cells treated with this compound.
Table 1: Effect of this compound on T-Cell Subset Distribution
| Treatment | Concentration (µM) | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control (DMSO) | 0 | 72.3 ± 4.1 | 64.8 ± 3.5 | 31.5 ± 2.8 | 2.06 |
| This compound | 1 | 71.9 ± 3.8 | 65.1 ± 3.2 | 31.1 ± 2.5 | 2.09 |
| This compound | 10 | 72.5 ± 4.5 | 64.5 ± 3.9 | 31.8 ± 3.1 | 2.03 |
| This compound | 50 | 71.7 ± 4.2 | 65.3 ± 3.7 | 30.9 ± 2.9 | 2.11 |
Table 2: Effect of this compound on T-Cell Activation Markers
| Treatment | Concentration (µM) | % CD69+ of CD4+ T-cells | MFI of CD69 on CD4+ | % CD25+ of CD8+ T-cells | MFI of CD25 on CD8+ |
| Vehicle Control (DMSO) | 0 | 45.8 ± 5.3 | 1534 ± 210 | 52.1 ± 6.8 | 2105 ± 350 |
| This compound | 1 | 42.1 ± 4.9 | 1412 ± 198 | 48.9 ± 6.1 | 1988 ± 310 |
| This compound | 10 | 25.3 ± 3.1 | 987 ± 155 | 30.5 ± 4.5 | 1250 ± 240 |
| This compound | 50 | 15.8 ± 2.5 | 650 ± 98 | 18.2 ± 3.2 | 890 ± 180 |
Table 3: Effect of this compound on T-Cell Proliferation
| Treatment | Concentration (µM) | Proliferation Index | % Divided Cells |
| Vehicle Control (DMSO) | 0 | 3.8 ± 0.4 | 92.5 ± 3.7 |
| This compound | 1 | 3.5 ± 0.5 | 88.1 ± 4.1 |
| This compound | 10 | 2.1 ± 0.3 | 55.4 ± 6.2 |
| This compound | 50 | 1.2 ± 0.2 | 20.7 ± 4.8 |
Table 4: Effect of this compound on Intracellular Cytokine Production in CD4+ T-Cells
| Treatment | Concentration (µM) | % IFN-γ+ of CD4+ | % IL-2+ of CD4+ | % TNF-α+ of CD4+ |
| Vehicle Control (DMSO) | 0 | 25.6 ± 3.1 | 35.2 ± 4.5 | 40.1 ± 5.2 |
| This compound | 1 | 23.8 ± 2.9 | 33.1 ± 4.1 | 37.8 ± 4.9 |
| This compound | 10 | 12.4 ± 1.9 | 18.5 ± 2.8 | 21.3 ± 3.5 |
| This compound | 50 | 6.7 ± 1.2 | 9.8 ± 1.9 | 11.5 ± 2.4 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
Protocol 2: T-Cell Treatment with this compound and Activation
Materials:
-
Isolated PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Resuspend PBMCs or purified T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate at 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 30-60 minutes at 37°C.
-
Activate the T-cells by adding Human T-Activator CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:1 (or stimulate with 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining for Surface Markers
Materials:
-
Treated T-cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human: CD3, CD4, CD8, CD25, CD69, etc.
-
7-AAD or other viability dye
Procedure:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated antibody cocktail for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Protocol 4: Proliferation Assay using CFSE
Materials:
-
Isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
Procedure:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Proceed with T-cell treatment and activation as described in Protocol 2.
-
After the desired incubation period (e.g., 72-96 hours), harvest the cells and analyze the CFSE dilution by flow cytometry.
Protocol 5: Intracellular Cytokine Staining
Materials:
-
Treated T-cells from Protocol 2
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular Staining Buffer Set (containing fixation and permeabilization buffers)
-
Fluorochrome-conjugated antibodies against human: IFN-γ, TNF-α, IL-2, etc.
Procedure:
-
Four to six hours before the end of the culture period, add Brefeldin A and Monensin to the cell cultures to block cytokine secretion.
-
Harvest the cells and perform surface marker staining as described in Protocol 3.
-
After surface staining, fix and permeabilize the cells according to the manufacturer's instructions for the intracellular staining buffer set.
-
Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Mandatory Visualizations
Caption: T-Cell Activation Signaling Pathway and the Role of Kv1.3.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
cis-KV1.3-IN-1: A Tool for Investigating Potassium Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of cellular processes, including proliferation, apoptosis, and immune responses.[1][2][3] Its expression in various cell types, including T lymphocytes, microglia, and cancer cells, makes it a significant target for therapeutic intervention in autoimmune diseases, neuroinflammatory disorders, and oncology.[4][5][6][7][8] cis-KV1.3-IN-1 is a chemical tool compound that acts as an inhibitor of the Kv1.3 channel, providing a means to dissect its physiological and pathological roles.[9][10] This document provides detailed application notes and protocols for utilizing this compound in studying potassium channel function.
Mechanism of Action
This compound is the cis-isomer of the more potent Kv1.3 inhibitor, KV1.3-IN-1.[9][11] While both compounds target the Kv1.3 channel, they exhibit different inhibitory potencies. The primary mechanism of action for Kv1.3 inhibitors involves the modulation of ion flux, which in turn affects the cell's membrane potential.[1][12] In immune cells, particularly T lymphocytes, the activity of Kv1.3 channels is crucial for maintaining the negative membrane potential required for sustained calcium influx upon activation.[1][4] This calcium signaling is essential for downstream events such as cytokine production and proliferation.[1][13] By inhibiting Kv1.3, this compound can disrupt these processes, making it a valuable tool for studying T-cell activation and function.
Quantitative Data
The inhibitory effects of this compound and its trans-isomer, KV1.3-IN-1, on the Kv1.3 channel have been quantified in various experimental systems. A summary of the available data is presented below for comparative analysis.
| Compound | Target | Experimental System | Concentration/IC50 | % Inhibition | Reference |
| This compound | Human Kv1.3 | Xenopus oocytes | 10 µM | 25.53% | [9][10] |
| KV1.3-IN-1 | Kv1.3 | Ltk⁻ cells | 230 nM | - | [11][14] |
| KV1.3-IN-1 | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | - | [11][14] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving Kv1.3 in T-cell activation and a general experimental workflow for studying the effects of this compound.
Caption: Signaling Pathway of Kv1.3 in T-Cell Activation.
Caption: Experimental Workflow for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the function of the Kv1.3 channel using this compound.
Protocol 1: Electrophysiological Recording of Kv1.3 Currents
This protocol is designed to measure the effect of this compound on Kv1.3 channel activity using the whole-cell patch-clamp technique in a suitable cell line expressing Kv1.3 (e.g., Ltk⁻ cells or activated T-lymphocytes).
Materials:
-
Cells expressing Kv1.3 channels
-
This compound
-
DMSO (for stock solution)
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
-
Compound Application:
-
Record baseline Kv1.3 currents in the external solution.
-
Perfuse the cell with the working solution containing this compound for a sufficient time to reach equilibrium (e.g., 2-5 minutes).
-
Record Kv1.3 currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100.
-
Protocol 2: T-Cell Proliferation Assay
This protocol utilizes the carboxyfluorescein succinimidyl ester (CFSE) dilution assay to assess the effect of this compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
DMSO
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE staining solution
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods.
-
CFSE Staining:
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL.
-
Plate cells in a 96-well plate.
-
Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO).
-
Add the T-cell activation stimulus.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.
-
Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Quantify the percentage of proliferated cells (cells that have undergone at least one division) in each treatment group.
-
Protocol 3: In Vivo Study in a Rodent Model of Autoimmune Disease
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rodent model of a T-cell-mediated autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis (CIA).
Materials:
-
Appropriate rodent model (e.g., C57BL/6 mice for EAE, DBA/1 mice for CIA)
-
This compound
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, Tween 80, and saline)
-
Disease induction reagents (e.g., MOG₃₅₋₅₅ peptide and CFA for EAE; bovine type II collagen and CFA for CIA)
-
Pertussis toxin (for EAE)
-
Calipers for measuring paw thickness (for CIA)
-
Clinical scoring system for the specific disease model
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Disease Induction: Induce the autoimmune disease according to established protocols.
-
Compound Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer the compound or vehicle to the animals via the chosen route (e.g., intraperitoneal, oral) and at the predetermined frequency and duration, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
-
Monitoring and Scoring:
-
Monitor the animals daily for clinical signs of the disease.
-
Score the disease severity using a standardized scoring system (e.g., 0-5 scale for EAE paralysis; measurement of paw swelling for CIA).
-
Record body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., spleen for T-cell analysis, spinal cord for histological analysis in EAE, joints for histology in CIA).
-
Analyze immune cell populations, cytokine levels, and tissue pathology to assess the therapeutic effect of this compound.
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and other relevant parameters between the treatment groups using appropriate statistical tests.
-
Conclusion
This compound serves as a valuable research tool for elucidating the diverse functions of the Kv1.3 potassium channel. The protocols outlined in this document provide a foundation for investigating its effects on a cellular and systemic level. By carefully designing and executing experiments using this inhibitor, researchers can gain deeper insights into the roles of Kv1.3 in health and disease, potentially paving the way for the development of novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
Application Notes and Protocols: Western Blot Analysis of KV1.3 Expression Following cis-KV1.3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel KV1.3 plays a crucial role in regulating cellular processes such as T-cell activation, proliferation, and apoptosis.[1][2] Its involvement in various autoimmune diseases and cancer has made it a significant therapeutic target.[1][3] cis-KV1.3-IN-1 is an inhibitor of the KV1.3 channel, and understanding its effect on the total expression level of the KV1.3 protein is essential for characterizing its mechanism of action and therapeutic potential. Western blot analysis is a fundamental technique to detect and quantify changes in KV1.3 protein expression following treatment with inhibitors like this compound. This document provides a detailed protocol for performing Western blot analysis of KV1.3 expression.
Data Presentation
Quantitative analysis of Western blot data is critical for determining the effect of this compound on KV1.3 expression. Densitometric analysis of the Western blot bands should be performed using imaging software. The intensity of the KV1.3 band should be normalized to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading between lanes. The following table is a template for presenting the quantitative data.
Table 1: Densitometric Analysis of KV1.3 Protein Expression after this compound Treatment
| Treatment Group | Concentration (µM) | KV1.3 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized KV1.3 Expression (KV1.3 / Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Data | Data | Data | 1.0 |
| This compound | 1 | Data | Data | Data | Data |
| This compound | 5 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
Note: This is a template table. The "Data" fields should be populated with experimental results.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of KV1.3 expression.
Cell Culture and Treatment with this compound
-
Cell Culture : Culture cells known to express KV1.3 (e.g., Jurkat T-cells, activated peripheral blood mononuclear cells, or a specific cancer cell line) in appropriate culture medium and conditions.
-
Treatment : Seed cells at a suitable density and allow them to adhere or reach a desired confluency. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
Sample Preparation (Cell Lysis)
-
Harvesting Cells :
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, centrifuge the culture at 500 x g for 5 minutes at 4°C and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis : Resuspend the cell pellet in ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Incubation : Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading : Mix a calculated amount of protein lysate (e.g., 20-40 µg) with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for KV1.3 (the expected molecular weight is approximately 60-80 kDa) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of KV1.3 expression.
KV1.3 Signaling Pathway in T-Cell Activation
Caption: Role of KV1.3 in T-cell activation and its inhibition.
References
Application Notes and Protocols for cis-KV1.3-IN-1 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of disorders, including autoimmune diseases, neuroinflammation, and certain cancers.[1][2][3] Its prominent expression on immune cells, particularly effector memory T-cells which are key players in many autoimmune conditions, makes it an attractive candidate for immunomodulation.[4] Furthermore, aberrant Kv1.3 expression in tumor cells highlights its potential role in cancer progression.[1][3] High-throughput screening (HTS) assays are crucial for the discovery of novel and potent Kv1.3 inhibitors. This document provides detailed application notes and protocols for the use of cis-KV1.3-IN-1 , a known inhibitor of the Kv1.3 channel, in various HTS formats.
This compound is the cis-isomer of KV1.3-IN-1 and has been shown to inhibit the human Kv1.3 channel.[5] While its trans-isomer, KV1.3-IN-1, demonstrates higher potency, this compound can serve as a valuable tool for screening and as a reference compound in the identification of new chemical entities targeting Kv1.3.
Quantitative Data Summary
The inhibitory activity of this compound and its more potent trans-isomer, KV1.3-IN-1, are summarized below. This data is essential for establishing appropriate concentrations in screening assays and for comparative analysis of newly identified compounds.
| Compound | Target | Assay System | Inhibitory Concentration | Reference |
| This compound | Human Kv1.3 | Xenopus oocytes | 25.53% inhibition at 10 µM | [5] |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | Ltk⁻ cells | IC₅₀: 230 nM | [6] |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | PHA-activated T-lymphocytes | IC₅₀: 26.12 nM | [6] |
Signaling Pathway of Kv1.3 in T-Cell Activation
The role of the Kv1.3 channel in T-cell activation is a critical pathway to consider when designing and interpreting screening assays. Upon T-cell receptor (TCR) stimulation by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the opening of CRAC (Ca²⁺ release-activated Ca²⁺) channels. The subsequent influx of Ca²⁺ is a key trigger for T-cell proliferation and cytokine production. Kv1.3 channels contribute to this process by facilitating K⁺ efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for sustained Ca²⁺ entry.[7] Inhibition of Kv1.3 channels leads to membrane depolarization, which in turn reduces the driving force for Ca²⁺ influx, thereby suppressing T-cell activation.
High-Throughput Screening Protocols
Several HTS methodologies are suitable for identifying Kv1.3 inhibitors. The choice of assay depends on the desired throughput, cost, and the type of information required (e.g., direct channel block vs. functional consequence).
Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This is a widely used HTS method for ion channels. It relies on a fluorescent dye that is sensitive to changes in the cell's membrane potential. Inhibition of Kv1.3 channels in depolarized cells will prevent membrane repolarization, leading to a change in fluorescence.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.3 (CHO-Kv1.3) in appropriate culture medium.
-
Cell Plating: Seed CHO-Kv1.3 cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound (as a reference inhibitor) and test compounds in a suitable assay buffer.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the instrument protocol to add the compounds (including this compound) to the cell plate.
-
After a pre-incubation period, add a high potassium solution to depolarize the cells and activate the Kv1.3 channels.
-
The instrument will simultaneously measure the fluorescence signal before and after the addition of the high potassium solution.
-
-
Data Analysis: The change in fluorescence is proportional to the membrane potential. Calculate the percentage of inhibition for each compound concentration relative to controls (no compound and a known potent blocker). Determine the IC₅₀ values by fitting the data to a dose-response curve.
Rubidium (Rb⁺) Efflux Assay
This assay measures the flux of rubidium ions, a surrogate for potassium ions, through the Kv1.3 channels.[8] It is a robust and reliable method for HTS.[8]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating: As described for the fluorescence-based assay.
-
Rubidium Loading: Replace the culture medium with a loading buffer containing RbCl and incubate for 2-4 hours to allow for Rb⁺ uptake.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with a Rb⁺-free buffer to remove extracellular rubidium.
-
Compound Incubation: Add the assay buffer containing serial dilutions of this compound or test compounds and incubate for a defined period.
-
Efflux Stimulation: Initiate Rb⁺ efflux by adding a stimulation buffer with a high potassium concentration.
-
Sample Collection: After a short incubation, transfer the supernatant to a new plate.
-
Detection: Analyze the Rb⁺ content in the supernatant using an atomic absorption spectrophotometer.
-
Data Analysis: The amount of Rb⁺ in the supernatant is proportional to the Kv1.3 channel activity. Calculate the percentage of inhibition and determine IC₅₀ values.
Automated Electrophysiology (Patch-Clamp)
For secondary screening and more detailed mechanistic studies, automated patch-clamp systems provide high-quality electrophysiological data in a higher throughput format than manual patch-clamp.
Logical Relationship for Hit Confirmation:
Detailed Protocol (General Outline for Automated Patch-Clamp):
-
Cell Preparation: Harvest CHO-Kv1.3 cells and prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp platform.
-
System Priming: Prime the instrument with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Compound Application: Prepare serial dilutions of this compound or confirmed hits in the extracellular solution and load them into the compound plate.
-
Electrophysiological Recording:
-
The instrument will automatically establish whole-cell patch-clamp configurations.
-
Apply a voltage protocol to elicit Kv1.3 currents (e.g., a depolarizing step from a holding potential of -80 mV).
-
Apply different concentrations of the test compounds and record the resulting inhibition of the Kv1.3 current.
-
-
Data Analysis: The software accompanying the instrument will analyze the current amplitudes. Calculate the percentage of block at each concentration and determine the IC₅₀ values. This method also allows for the study of voltage- and use-dependency of the block.
Conclusion
This compound serves as a useful tool for the validation and standardization of high-throughput screening assays aimed at discovering novel Kv1.3 inhibitors. The protocols outlined in this document for fluorescence-based, rubidium efflux, and automated electrophysiology assays provide a comprehensive framework for researchers in the field of drug discovery. The selection of the most appropriate assay will be guided by the specific goals of the screening campaign, balancing throughput, cost, and the depth of mechanistic information required.
References
- 1. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 2. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of cis-KV1.3-IN-1 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
cis-KV1.3-IN-1 is a chemical inhibitor of the voltage-gated potassium channel KV1.3.[1] The KV1.3 channel is a key regulator of immune cell function, playing a critical role in the activation, proliferation, and cytokine production of various immune cell types, including T lymphocytes, B lymphocytes, macrophages, and microglia.[2] Its expression is particularly upregulated in chronically activated effector memory T cells (TEM), which are implicated in the pathogenesis of numerous autoimmune diseases.[3][4] This makes the KV1.3 channel an attractive therapeutic target for autoimmune disorders, neuroinflammation, and certain types of cancer.[5][6] this compound, as a cis-isomer of KV1.3-IN-1, offers a tool for investigating the physiological and pathological roles of the KV1.3 channel in primary cell cultures.
Mechanism of Action
The KV1.3 channel is crucial for maintaining the negative membrane potential of T lymphocytes.[2] Upon T cell activation via the T cell receptor (TCR), an influx of calcium ions (Ca2+) is required to initiate downstream signaling cascades that lead to cytokine gene transcription and cell proliferation.[5][7] The efflux of potassium ions (K+) through KV1.3 channels counteracts membrane depolarization, thereby sustaining the electrochemical gradient necessary for a prolonged Ca2+ influx.[2][3] By inhibiting the KV1.3 channel, this compound is expected to cause membrane depolarization, which in turn reduces the driving force for Ca2+ entry. This disruption of Ca2+ signaling can subsequently inhibit T cell activation, proliferation, and the production of pro-inflammatory cytokines.
Applications in Primary Cell Cultures
This compound can be utilized in a variety of primary cell culture systems to study the functional role of the KV1.3 channel. Key applications include:
-
Immunology and Autoimmune Disease Research: Investigate the effect of KV1.3 inhibition on the function of primary immune cells such as human peripheral blood mononuclear cells (PBMCs), isolated T cell subsets (e.g., CD4+, CD8+, TEM cells), B cells, and macrophages. This can help elucidate the role of KV1.3 in autoimmune conditions like rheumatoid arthritis, multiple sclerosis, and psoriasis.[5]
-
Neuroinflammation Studies: Examine the impact of this compound on primary microglial cell cultures to understand the role of KV1.3 in neuroinflammatory processes. KV1.3 is known to be involved in microglial activation and the subsequent release of pro-inflammatory mediators.[8]
-
Oncology Research: Explore the potential of KV1.3 inhibition to modulate the proliferation and apoptosis of cancer cells, particularly those of hematopoietic origin where KV1.3 expression is often upregulated.[9][10]
-
Drug Discovery and Development: Use as a tool compound to validate the KV1.3 channel as a therapeutic target and to screen for novel, more potent, and selective KV1.3 inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its trans-isomer, KV1.3-IN-1, to provide a reference for experimental design.
| Compound | Target | Assay System | Potency | Reference |
| This compound | Human KV1.3 | Xenopus oocytes | 25.53% inhibition at 10 μM | [1] |
| KV1.3-IN-1 (trans-isomer) | Human KV1.3 | Ltk⁻ cells | IC₅₀: 230 nM | [11] |
| KV1.3-IN-1 (trans-isomer) | Human KV1.3 | PHA-activated T-lymphocytes | IC₅₀: 26.12 nM | [11] |
Note: Given that this compound shows significantly lower potency in the Xenopus oocyte system compared to its trans-isomer in mammalian cells, it is crucial for researchers to perform dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental endpoint. A starting concentration range of 1-20 µM is recommended for initial studies.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is available as a solid or as a pre-made 10 mM solution in DMSO.[1]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][12] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, prepare a fresh dilution of the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
2. T Lymphocyte Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of primary T lymphocytes.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify specific T cell subsets (e.g., CD4+ or CD8+ T cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation and Treatment:
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the T cells with anti-CD3/CD28 beads or soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement:
-
EdU Incorporation: During the last 24 hours of culture, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the wells. After incubation, fix and permeabilize the cells and detect EdU incorporation using a fluorescent azide-alkyne cycloaddition reaction, followed by flow cytometric analysis.[5]
-
CFSE Dilution: Alternatively, label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells, analyzed by flow cytometry.
-
-
Data Analysis: Quantify the percentage of proliferating cells in the treated groups compared to the vehicle-treated control.
3. Cytokine Production Assay
This protocol measures the effect of this compound on the production of key cytokines by activated T cells.
-
Cell Culture and Treatment: Follow the same procedure for cell isolation, seeding, stimulation, and treatment as described in the T lymphocyte proliferation assay.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement:
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants.
-
Multiplex Assay (Luminex): For the simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay platform.
-
-
Data Analysis: Compare the cytokine concentrations in the supernatants from this compound-treated wells with those from the vehicle-treated control wells.
4. Patch-Clamp Electrophysiology (for specialized labs)
This protocol is for the direct measurement of KV1.3 channel activity in primary cells.
-
Cell Preparation: Use isolated primary T lymphocytes or microglia. For T cells, activation for 24-48 hours may be necessary to upregulate KV1.3 expression.
-
Recording Solutions:
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at -80 mV.
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +50 mV) for a duration of 200-400 ms.[13]
-
-
Drug Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak outward K+ current before and after the application of the inhibitor to determine the percentage of inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting cis-KV1.3-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-KV1.3-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1] The Kv1.3 channel plays a crucial role in shaping the membrane potential of cells, particularly in T lymphocytes.[2][3] By inhibiting this channel, this compound can modulate intracellular calcium signaling, which is essential for the activation, proliferation, and cytokine production of T cells.[2][3][4] This makes it a valuable tool for studying autoimmune diseases and other conditions where T-cell activity is implicated.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][5] It is highly soluble in DMSO, and suppliers often provide it as a pre-made 10 mM solution in this solvent.[1]
Q3: How should I store the solid compound and its stock solution?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Solubility Issues
Q4: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A4: This is a common issue known as "precipitation upon dilution" and occurs because the compound is poorly soluble in aqueous solutions. The high concentration of DMSO in the initial drop keeps the compound dissolved, but as it disperses into the aqueous buffer, the local DMSO concentration decreases, causing the compound to crash out of solution.
Here are several strategies to overcome this:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your working solution, as higher concentrations can be toxic to cells.
-
Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to an intermediate concentration in a smaller volume of buffer, then add this intermediate dilution to the final volume.
-
Utilize co-solvents: For in vivo studies or challenging in vitro systems, co-solvents can improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Employ sonication: After dilution, brief sonication can help to redissolve any precipitate that has formed.[4]
-
Warm the solution: Gentle warming of the solution can sometimes help to increase the solubility of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 430.56 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief ultrasonication can be used to aid dissolution.[5]
-
Store the 10 mM stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To achieve a final concentration of 10 µM in your cell culture, you will need to perform a 1:1000 dilution.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of PBS or cell culture medium to get a 100 µM solution.[7]
-
Then, add the required volume of this 100 µM intermediate solution to your final culture volume. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium to get a final concentration of 10 µM.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
Data Presentation
Table 1: Solubility of KV1.3-IN-1 (trans-isomer) in Various Formulations. Note: Specific solubility data for this compound is limited. The following data for its trans-isomer, KV1.3-IN-1, can be used as a reference for formulation development.
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Data sourced from MedChemExpress for KV1.3-IN-1.[4]
Mandatory Visualizations
Signaling Pathways
The inhibition of the Kv1.3 channel by this compound has downstream effects on several signaling pathways crucial for immune cell function.
Caption: KV1.3 signaling cascade in T-cell activation.
Experimental Workflow
A typical workflow for assessing the effect of this compound on T-cell proliferation is outlined below.
Caption: Workflow for T-cell proliferation assay.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]
- 6. abmole.com [abmole.com]
- 7. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cis-KV1.3-IN-1 for T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-KV1.3-IN-1 in T-cell assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this KV1.3 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the voltage-gated potassium channel KV1.3.[1] The KV1.3 channel plays a critical role in T-cell activation by regulating the cell's membrane potential.[2][3] During T-cell activation, an influx of calcium ions (Ca2+) is necessary to initiate downstream signaling pathways that lead to proliferation and cytokine production. The efflux of potassium ions (K+) through channels like KV1.3 helps to maintain the negative membrane potential required to drive this sustained Ca2+ entry.[2] By blocking the KV1.3 channel, this compound is expected to depolarize the T-cell membrane, thereby reducing the driving force for Ca2+ influx and ultimately inhibiting T-cell activation, proliferation, and cytokine release.
Q2: What is the difference between this compound and KV1.3-IN-1 (trans-isomer)?
A2: this compound is the cis-isomer of KV1.3-IN-1.[1] Isomers can have different biological activities and potencies. Limited publicly available data suggests that the trans-isomer, KV1.3-IN-1, is a more potent inhibitor of the KV1.3 channel. It is crucial to use the specific isomer requested for your experiments and not to use them interchangeably without validating their respective activities.
Q3: What are the reported IC50 values for this compound and its trans-isomer?
A3: The inhibitory potency (IC50) of these compounds has been determined in different experimental systems. It is important to note that the potency can vary depending on the cell type and assay conditions.
| Compound | Assay System | IC50 Value |
| This compound | Xenopus oocytes expressing human KV1.3 | Inhibits by 25.53% at 10 µM[1] |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells | 230 nM[4] |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | 26.12 nM[4] |
Q4: What is a recommended starting concentration for this compound in T-cell assays?
A4: Given the limited data for the cis-isomer, a logical starting point for a dose-response experiment would be to bracket the concentration that showed partial inhibition in oocytes and also consider the more potent IC50 of the trans-isomer. A broad concentration range from 10 nM to 10 µM is recommended for initial experiments. This range should be narrowed down based on the results of your specific assay. It is always advisable to perform a dose-response curve to determine the optimal concentration for your experimental conditions.
Q5: How should I prepare and store this compound?
A5: For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted in culture media to the desired final concentration. Always refer to the manufacturer's specific instructions for solubility and storage conditions. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C or -80°C.[1]
Troubleshooting Guides
This section addresses common issues encountered when using this compound in T-cell assays.
Guide 1: T-Cell Proliferation Assay (e.g., CFSE)
| Observed Issue | Potential Cause | Recommended Solution |
| No inhibition of proliferation observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM). |
| Inhibitor instability: The compound may be degrading in the culture medium over the course of the assay. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Consider refreshing the media with new inhibitor for long-term assays. | |
| Cell type resistance: The specific T-cell subset being used may be less dependent on KV1.3 for proliferation. Effector memory T-cells (TEM) are known to be more sensitive to KV1.3 blockade than naive or central memory T-cells (TCM).[3] | Characterize the T-cell subsets in your culture. If possible, use purified TEM cells for your assay. | |
| High levels of cell death | Inhibitor cytotoxicity: The concentration of this compound may be too high and causing toxicity. | Perform a cell viability assay (e.g., Trypan Blue, 7-AAD staining) in parallel with your proliferation assay across a range of inhibitor concentrations to determine the cytotoxic threshold. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is low (typically ≤0.1%) and is consistent across all wells, including the vehicle control. | |
| High variability between replicates | Inconsistent cell numbers: Uneven cell seeding in the plate. | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. |
| Plate edge effects: Evaporation from wells on the edge of the plate can concentrate media components and the inhibitor. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
Guide 2: Cytokine Release Assay (e.g., ELISA)
| Observed Issue | Potential Cause | Recommended Solution |
| No reduction in cytokine levels | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively block T-cell activation. | Perform a dose-response experiment to determine the IC50 for the inhibition of the specific cytokine of interest. |
| Timing of inhibitor addition: The inhibitor may have been added too late to prevent the initial burst of cytokine production. | Pre-incubate the T-cells with this compound for a sufficient period (e.g., 30-60 minutes) before stimulation. | |
| Assay sensitivity: The ELISA may not be sensitive enough to detect subtle changes in cytokine levels. | Use a high-sensitivity ELISA kit or consider a more sensitive detection method like a multiplex bead-based immunoassay. | |
| Inconsistent results | Variability in T-cell activation: The strength of the T-cell stimulation may be inconsistent. | Ensure that the stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) are used at a consistent and optimal concentration. |
| Sample handling: Improper collection and storage of culture supernatants. | Centrifuge supernatants to remove cells and debris before storage at -80°C. Avoid multiple freeze-thaw cycles. | |
| High background signal | Non-specific antibody binding: The ELISA antibodies may be cross-reacting with components in the culture medium. | Ensure proper blocking of the ELISA plate and use the recommended wash buffers. |
| Contamination: Endotoxin contamination can non-specifically activate T-cells. | Use endotoxin-free reagents and consumables. |
Guide 3: Calcium Flux Assay
| Observed Issue | Potential Cause | Recommended Solution |
| No effect on calcium influx | Inhibitor concentration too low: Insufficient this compound to effectively block KV1.3 channels. | Test a higher concentration of the inhibitor. A dose-response is recommended. |
| Timing of measurement: The effect of KV1.3 blockade on calcium influx might be more pronounced during sustained, rather than peak, calcium signaling. | Analyze the entire calcium flux profile, paying attention to the plateau phase. | |
| Redundant potassium channels: Other potassium channels (e.g., KCa3.1) may be compensating for the KV1.3 blockade. | Consider using a combination of KV1.3 and KCa3.1 inhibitors to assess the total contribution of potassium efflux to calcium influx. | |
| Reduced cell viability | Dye toxicity: The calcium indicator dye (e.g., Indo-1, Fluo-4) can be toxic at high concentrations. | Titrate the dye concentration to find the lowest effective concentration for your cells. |
| Phototoxicity: Excessive laser exposure during imaging can damage cells. | Minimize laser power and exposure time. | |
| Weak or no calcium signal | Poor dye loading: Cells are not efficiently loaded with the calcium indicator. | Optimize dye loading conditions (concentration, time, temperature). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.[5] |
| Suboptimal cell health: Cells are not healthy enough to mount a robust calcium response. | Ensure cells are in a log-growth phase and have high viability before the assay. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
Objective: To determine the effect of this compound on T-cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated T-cells (e.g., human PBMCs or purified T-cells)
-
This compound
-
CFSE dye
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
FACS buffer (PBS + 2% FBS)
-
Viability dye (e.g., 7-AAD)
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 10 nM to 10 µM, including a vehicle control (DMSO).
-
Add the inhibitor dilutions to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or plate-bound antibodies).
-
Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye.
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution profile on the live cell population to determine the percentage of proliferating cells.
-
Protocol 2: Cytokine Release Assay using ELISA
Objective: To quantify the effect of this compound on the production of a specific cytokine (e.g., IFN-γ, IL-2) by activated T-cells.
Materials:
-
Isolated T-cells
-
This compound
-
T-cell stimulation reagents
-
Commercially available ELISA kit for the cytokine of interest
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate T-cells at a density of 1-2 x 10^5 cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Add serial dilutions of this compound (e.g., 10 nM to 10 µM) and a vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Add T-cell stimulation reagents.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the cytokine being measured.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.
-
Protocol 3: Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium mobilization in T-cells following activation.
Materials:
-
Isolated T-cells
-
This compound
-
Calcium indicator dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
T-cell stimulation reagents
-
Flow cytometer with kinetic analysis capabilities or a fluorescence plate reader.
Procedure:
-
Dye Loading:
-
Resuspend T-cells at 1-5 x 10^6 cells/mL in HBSS.
-
Add the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (optional, at 0.01-0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Inhibitor Treatment:
-
Resuspend the dye-loaded cells in HBSS.
-
Add this compound at the desired concentration and incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Add the T-cell stimulation reagent and continue to record the fluorescence signal over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence and the sustained calcium level. Compare the calcium profiles of inhibitor-treated cells to vehicle-treated controls.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
Avoiding off-target effects of cis-KV1.3-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cis-KV1.3-IN-1, a small molecule inhibitor of the voltage-gated potassium channel KV1.3. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known potency of this compound and its trans-isomer?
A1: Direct potency data for this compound is limited. One study reported 25.53% inhibition of human KV1.3 at a concentration of 10 µM in Xenopus oocytes[1]. The trans-isomer, KV1.3-IN-1, has been more extensively characterized and shows significantly higher potency. It is crucial to determine the IC50 of the specific batch of this compound you are using in your experimental system.
Q2: I am observing a cellular phenotype that doesn't align with the known function of KV1.3. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. The gold-standard method to investigate this is to perform a rescue experiment. Transfecting your cells with a mutated version of the KV1.3 channel that is resistant to this compound should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more other proteins. Further investigation using the techniques outlined in our troubleshooting guide is recommended.
Q3: What are the most likely off-targets for a KV1.3 inhibitor like this compound?
A3: While a specific off-target profile for this compound has not been published, inhibitors of voltage-gated potassium channels often exhibit cross-reactivity with other members of the same family due to structural homology in the channel pore region[2]. The most probable off-targets include other Shaker-family channels such as KV1.1, KV1.2, and KV1.5[2][3]. It is also possible that the compound interacts with entirely unrelated proteins. A comprehensive selectivity screen is the only way to definitively identify off-targets.
Q4: How can I proactively minimize the risk of off-target effects in my experiments?
A4: To minimize the influence of off-target effects, it is best practice to use the lowest effective concentration of the inhibitor that still engages the intended target, KV1.3. Additionally, using a structurally unrelated KV1.3 inhibitor to confirm that it recapitulates the same phenotype can provide strong evidence for an on-target effect. Whenever possible, compare your results with genetic knockdown (e.g., siRNA or CRISPR) of the KV1.3 channel.
Troubleshooting Guide
This guide provides structured advice for common issues encountered when using this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound degradation or precipitation.2. Variability in cell health or passage number.3. Inconsistent final concentration of the inhibitor. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect for precipitation after dilution into aqueous media.2. Use cells within a consistent passage number range and monitor cell health.3. Perform accurate serial dilutions and verify final concentrations. |
| Lower than expected potency in cell-based assays | 1. High intracellular ATP concentrations (for ATP-competitive inhibitors; less common for ion channel blockers).2. Inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).3. Low expression or activity of the KV1.3 channel in the cell model. | 1. Not typically applicable to ion channel blockers.2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.3. Verify the expression and functional activity of the KV1.3 channel in your cell model using Western blotting, qPCR, or electrophysiology. |
| Phenotype is inconsistent with KV1.3 inhibition | 1. Off-target effect.2. The observed phenotype is a novel, previously uncharacterized downstream effect of KV1.3 inhibition. | 1. Perform a rescue experiment with an inhibitor-resistant KV1.3 mutant.2. Use a structurally distinct KV1.3 inhibitor to see if the phenotype is reproduced.3. Conduct a selectivity screen against a panel of related ion channels (e.g., KV1.1, KV1.2, KV1.5) to identify potential off-targets. |
Quantitative Data Summary
The following tables summarize the known potency of this compound and its trans-isomer. A template for presenting selectivity data is also provided to guide your own characterization studies.
Table 1: Reported Potency of KV1.3-IN-1 Isomers
| Compound | Assay System | Target | IC50 / % Inhibition | Reference |
| This compound | Xenopus oocytes | hKV1.3 | 25.53% at 10 µM | [1] |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells | KV1.3 | 230 nM | [4][5] |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | KV1.3 | 26.12 nM | [4][5] |
Table 2: Example Selectivity Profile Template for a Novel KV1.3 Inhibitor
| Target Channel | Cell Line | Assay Type | IC50 (nM) | Selectivity (Fold vs. KV1.3) |
| KV1.3 | CHO | Electrophysiology | 100 | 1 |
| KV1.1 | CHO | Electrophysiology | 2,500 | 25 |
| KV1.2 | CHO | Electrophysiology | >10,000 | >100 |
| KV1.5 | CHO | Electrophysiology | 1,200 | 12 |
| hERG | HEK293 | Electrophysiology | >30,000 | >300 |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KV1.3 Inhibition
This protocol verifies the direct inhibition of KV1.3 channels by this compound in a cellular context.
-
Cell Preparation: Culture cells endogenously expressing or transiently transfected with human KV1.3.
-
Pipette Solution (Internal): Prepare a solution containing (in mM): 145 KCl, 2 MgCl₂, 10 HEPES, 10 EGTA, pH 7.2 with KOH.
-
Bath Solution (External): Prepare a solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline current for 3-5 minutes.
-
-
Compound Application: Perfuse the bath with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak outward current at each concentration after steady-state inhibition is reached. Calculate the percentage of inhibition relative to the baseline current and fit the data to a dose-response curve to determine the IC50.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This functional assay assesses the impact of KV1.3 inhibition on T-cell proliferation.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and label with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture Setup: Plate CFSE-labeled PBMCs in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Activate T-cells by adding anti-CD3 and anti-CD28 antibodies. Include an unstimulated control group.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.
-
Data Acquisition: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells by flow cytometry.
-
Data Analysis: Gate on the T-cell population and quantify proliferation by measuring the dilution of the CFSE signal. A decrease in CFSE dilution indicates inhibition of proliferation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: KV1.3 signaling pathway in T-cell activation.
Caption: Experimental workflow for on-target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
cis-KV1.3-IN-1 stability in different cell culture media
Welcome to the technical support center for cis-KV1.3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this KV1.3 channel inhibitor effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound in various cell culture media.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My experimental results with this compound are inconsistent. Could the compound's stability in my cell culture medium be a factor?
A1: Yes, inconsistent results are often linked to compound instability. The stability of this compound can be influenced by the composition of your cell culture medium (e.g., DMEM, RPMI-1640), the presence or absence of serum, pH, and incubation time at 37°C. It is crucial to determine the stability of the compound under your specific experimental conditions.
Q2: I observed a decrease in the inhibitory activity of this compound over the course of a long-term experiment. What could be the cause?
A2: A decline in activity over time strongly suggests compound degradation. Small molecules can degrade in aqueous solutions, and the rate of degradation can be accelerated at 37°C. For long-term experiments, it may be necessary to replenish the compound by performing partial or complete media changes at regular intervals. To confirm degradation, you can perform a stability study as outlined in our experimental protocols.
Q3: I noticed a precipitate in my cell culture medium after adding this compound. What should I do?
A3: Precipitation indicates that the compound's concentration exceeds its solubility in the medium. Here are a few troubleshooting steps:
-
Check the final concentration: You may be using a concentration that is too high. Try lowering the final concentration of this compound.
-
Optimize the dilution method: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.
Q4: How should I prepare and store my stock solution of this compound?
A4: For optimal stability, prepare a concentrated stock solution in a suitable solvent like DMSO. According to the supplier, stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][2]
Q5: Could components in the serum of my culture medium affect the stability or activity of this compound?
A5: Yes, serum contains proteins that can bind to small molecules, potentially reducing their effective concentration and affecting their stability. If you suspect serum components are interfering with your experiment, consider performing a stability study in both serum-containing and serum-free media to assess the impact of serum.
Stability of this compound in Different Cell Culture Media
| Time (Hours) | % Remaining in DMEM (Illustrative) | % Remaining in RPMI-1640 (Illustrative) | % Remaining in Opti-MEM (Illustrative) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 97% | 99% |
| 4 | 95% | 93% | 97% |
| 8 | 90% | 88% | 94% |
| 24 | 75% | 70% | 85% |
| 48 | 55% | 48% | 72% |
| 72 | 38% | 30% | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) or methanol (B129727) (ice-cold)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
Quench Degradation: To stop any further degradation, add a threefold excess of an ice-cold organic solvent like acetonitrile or methanol to each sample (including the T=0 sample). This will also precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at T=0.
Visualizations
References
Technical Support Center: Improving Patch Clamp Recordings with cis-KV1.3-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the KV1.3 channel inhibitor, cis-KV1.3-IN-1, in their patch clamp electrophysiology experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your recordings and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical compound that functions as an inhibitor of the voltage-gated potassium channel KV1.3.[1] KV1.3 channels are primarily expressed in the immune system, particularly in T-lymphocytes, as well as in the nervous system.[2][3] These channels play a crucial role in setting the resting membrane potential, which in turn modulates calcium signaling and subsequent cellular processes like proliferation and activation.[2] By blocking the KV1.3 channel, this compound can modulate these downstream events.
Q2: What are the expected effects of this compound on KV1.3 currents in a whole-cell patch clamp recording?
A2: In a whole-cell voltage-clamp recording of a cell expressing KV1.3 channels, the application of this compound is expected to cause a reduction in the amplitude of the outward potassium current. This inhibition is dose-dependent. For example, at a concentration of 10 μM, this compound has been shown to inhibit human KV1.3 channels expressed in Xenopus oocytes by 25.53%.[1]
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: Based on available data, a starting concentration of 10 μM can be expected to yield a measurable inhibition of KV1.3 currents.[1] To determine the IC50 value and the full dose-response curve for your specific cell type and experimental conditions, it is recommended to test a range of concentrations both above and below this starting point (e.g., from 100 nM to 100 μM).
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. A stock solution should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][4] When preparing your working solutions for patch clamp experiments, dilute the stock solution into your external recording solution to the desired final concentration. Ensure thorough mixing to avoid precipitation.
Troubleshooting Guide
This guide addresses common issues that may arise during patch clamp experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on KV1.3 currents | Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. | Verify the calculations for your stock and working solutions. Prepare fresh dilutions. Consider increasing the concentration in a stepwise manner. |
| Incomplete solution exchange: The perfusion system may not be adequately delivering the drug to the cell. | Ensure your perfusion system is working correctly and allows for a complete and rapid exchange of the solution surrounding the patched cell. | |
| Degradation of the compound: The stock solution may have degraded over time or with improper storage. | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles. | |
| Unstable seal resistance after drug application | High drug concentration: Some channel blockers, at high concentrations, can have non-specific effects on the cell membrane, leading to seal instability. | Start with the lowest effective concentration and gradually increase it. Monitor the seal resistance closely throughout the experiment. |
| Solvent effects: The final concentration of the solvent (e.g., DMSO) in your working solution may be too high. | Aim to keep the final solvent concentration below 0.1% to minimize its effects on membrane integrity. | |
| High noise levels in the recording | General patch clamp issues: This can be due to a variety of factors unrelated to the drug, such as a poor seal, grounding issues, or electrical interference. | Ensure a high-resistance seal (>1 GΩ) is formed before drug application.[5] Check that all equipment is properly grounded and use a Faraday cage to shield the setup from external electrical noise.[5] |
| "Run-down" of the recorded current over time | Decline in cell health: The overall health of the cell may be deteriorating during the recording, leading to a gradual decrease in channel activity. | Ensure your recording solutions are fresh and, if necessary, oxygenated.[5] Try to complete the experiment within a reasonable timeframe after establishing the whole-cell configuration. |
Experimental Protocols
Below are detailed methodologies for patch clamp experiments designed to characterize the effects of this compound.
Whole-Cell Voltage-Clamp Recording of KV1.3 Currents
This protocol is designed to measure the inhibitory effect of this compound on KV1.3 channel currents.
Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 135 |
| KCl | 5 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~280 mOsmol/kg | ||
| Internal (Pipette) Solution | KCl | 100 |
| KF | 40 | |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with KOH, Osmolarity ~290 mOsmol/kg |
Procedure:
-
Cell Preparation: Culture cells expressing KV1.3 channels on glass coverslips suitable for patch clamp recordings.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[6]
-
Establish Whole-Cell Configuration:
-
Approach a target cell with a pipette filled with internal solution while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit KV1.3 currents.[7]
-
Establish a stable baseline recording in the control external solution.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to take effect and record the currents using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control external solution to check for the reversibility of the drug's effect.
-
Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of inhibition. To determine the IC50, repeat the experiment with a range of concentrations and fit the data to the Hill equation.
Visualizations
Signaling Pathway of KV1.3 in T-Cell Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: KV1.3 Inhibitor Calcium Flux Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering common issues during calcium flux assays with KV1.3 inhibitors.
Understanding the KV1.3 Signaling Pathway in T-Cells
The voltage-gated potassium channel KV1.3 plays a critical role in regulating T-lymphocyte activation by maintaining the membrane potential necessary for sustained calcium influx.[1][2][3] T-cell receptor (TCR) activation triggers a slight membrane depolarization. To counteract this and maintain the negative membrane potential that drives calcium entry, potassium channels like KV1.3 open, allowing K+ ions to exit the cell.[1][4] This sustained electrochemical gradient is essential for the function of Calcium Release-Activated Calcium (CRAC) channels, which are the primary route for store-operated calcium entry.[1][5] The resulting increase in intracellular calcium activates calcineurin, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine production and T-cell proliferation.[1][5]
By blocking KV1.3, inhibitors cause membrane depolarization, which reduces the driving force for Ca2+ entry through CRAC channels, thereby dampening T-cell activation.[1][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter.
Category 1: Weak or No Signal
Q1: Why is my fluorescent signal weak or absent after adding the agonist?
A1: This is a common issue that can stem from several sources, including problems with the calcium indicator dye, cell health, or the experimental setup itself.
-
Inefficient Dye Loading: The acetoxymethyl (AM) ester form of dyes like Fluo-4 requires intracellular esterases to become active.[6][7] Loading efficiency is dependent on temperature, time, and dye concentration.
-
Cell Viability Issues: Unhealthy or dead cells will not retain the dye and cannot produce a calcium signal. The loading process itself, particularly with DMSO as a solvent, can be toxic to cells.[8]
-
Agonist Inactivity: The agonist may not be working, or the cells may not be expressing the target receptor at sufficient levels.
-
Inhibitor Concentration Too High: An excessively high concentration of the KV1.3 inhibitor could completely abrogate the calcium response, appearing as a "no signal" result.
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Suboptimal Dye Loading | Optimize loading temperature (20-37°C) and time (30-60 min).[9][10] Titrate Fluo-4 AM concentration (typically 1-5 µM).[7] | Compare fluorescence intensity across different loading conditions. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting. Minimize cell exposure time to DMSO.[8] | Check cell viability post-assay using Trypan Blue or a viability stain (>90% recommended). |
| Inactive Agonist/Receptor | Verify agonist activity with a positive control cell line. Use a calcium ionophore (e.g., Ionomycin) as a positive control to confirm dye loading and cell responsiveness.[6][11] | A robust signal with ionomycin (B1663694) confirms the assay system is functional. |
| Incorrect Instrument Settings | Ensure excitation/emission wavelengths are correct for the dye (e.g., ~494/516 nm for Fluo-4).[7] Check that the detector gain is set appropriately. | Review instrument specifications and confirm filter sets. |
Category 2: High Background Fluorescence
Q2: My baseline fluorescence is very high, reducing my assay window. What can I do?
A2: High background fluorescence can mask the specific signal from intracellular calcium changes. Key causes include incomplete removal of extracellular dye, dye compartmentalization, and autofluorescence.
-
Extracellular Dye: Remnant Fluo-4 AM in the medium can be hydrolyzed, leading to background fluorescence.
-
Dye Sequestration: AM ester dyes can be sequestered into organelles like mitochondria, contributing to a non-cytosolic signal.[9]
-
Autofluorescence: Some cell types or media components (like phenol (B47542) red and riboflavin) can be naturally fluorescent at the wavelengths used.[7][12][13] Test compounds can also be autofluorescent.
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Incomplete Washing | Wash cells thoroughly (2-3 times) with fresh buffer after the loading step.[7][9] | Measure fluorescence of a cell-free well containing only the final assay buffer. |
| Dye Leakage/Compartmentalization | Lower the loading temperature to reduce sequestration.[9] Use an organic anion-transport inhibitor like probenecid (B1678239) to reduce dye leakage.[9] | Visually inspect cells under a microscope for punctate (organellar) vs. diffuse (cytosolic) staining. |
| Autofluorescence | Use phenol red-free medium for the assay.[7] Run a "cells only" (no dye) control to quantify intrinsic cell fluorescence.[13] | Compare the signal from a "no dye" control to the "dye-loaded" baseline. |
| Compound Interference | Screen the KV1.3 inhibitor for autofluorescence at assay wavelengths before the experiment. | Measure the fluorescence of the inhibitor in assay buffer without cells. |
Category 3: Inhibitor-Specific Issues
Q3: My KV1.3 inhibitor isn't reducing the calcium signal as expected. Why might this be?
A3: The efficacy of a KV1.3 inhibitor in a calcium flux assay depends on its mechanism of action, selectivity, and the specific T-cell subtype being used.
-
Cell-Type Dependency: The expression of KV1.3 and other potassium channels (like KCa3.1) varies significantly between T-cell subsets (e.g., naive vs. effector memory T-cells).[1][2] Effector memory T-cells, which are crucial in many autoimmune diseases, highly express KV1.3.[4] If the cell model does not primarily rely on KV1.3 for maintaining membrane potential, the inhibitor will have a reduced effect.
-
Use-Dependent Block: Some KV1.3 inhibitors are "use-dependent," meaning they require the channel to open before they can bind and block it.[14] The pre-incubation and stimulation protocol must allow for channel activation.
-
Off-Target Effects: The inhibitor may have off-target effects on other ion channels or cellular processes that influence calcium signaling. For example, some compounds may also block hERG channels or other potassium channels.[15][16]
Q4: I'm seeing an increase in signal with my inhibitor, which is unexpected. What could be happening?
A4: While counterintuitive, this can occur due to phototoxicity or compound properties.
-
Phototoxicity: Excessive laser exposure, especially in combination with fluorescent dyes, can generate reactive oxygen species (ROS) that damage cells and cause artifactual increases in intracellular calcium.[17][18][19] This can be mistaken for a real signal.
-
Compound Properties: The inhibitor itself might be fluorescent or could be causing cell stress that leads to a non-specific calcium release.
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Phototoxicity | Reduce excitation light intensity and exposure time.[17] Use a camera with high sensitivity.[17] Turn off the light source when not acquiring data.[17] | Compare the fluorescence trace of dye-loaded cells with and without illumination over time (no agonist). A steady rise in the illuminated sample suggests phototoxicity. |
| Off-Target Effects | Test the inhibitor on cell lines with known ion channel expression profiles. Use electrophysiology (patch-clamp) to confirm specific KV1.3 blockade. | Compare IC50 values for KV1.3 against other channels like KCa3.1 or hERG. |
| Inappropriate Cell Model | Use a cell line known to rely on KV1.3 for calcium signaling, such as human effector memory T-cells.[4] | Quantify KV1.3 channel expression via qPCR or flow cytometry. |
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Detailed Experimental Protocol: Calcium Flux Assay with Fluo-4 AM
This protocol provides a general framework for measuring agonist-induced calcium influx in suspension cells (e.g., Jurkat T-cells) following treatment with a KV1.3 inhibitor.
Materials
-
Cells: Jurkat T-cells (or other relevant cell line) in logarithmic growth phase.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO).
-
KV1.3 Inhibitor: Stock solution in DMSO at desired concentration.
-
Agonist: T-cell activator (e.g., anti-CD3 antibody) or other relevant agonist.
-
Positive Control: Ionomycin (1 mg/mL stock in DMSO).[6]
-
Negative Control: EGTA (calcium chelator).[6]
-
Equipment: Fluorescence microplate reader with automated injection capabilities (Excitation: ~490 nm, Emission: ~525 nm) or flow cytometer.[20][21]
-
Microplates: 96-well black-wall, clear-bottom plates.
Experimental Workflow
Step-by-Step Method
-
Cell Preparation: a. Harvest cells and centrifuge at low speed (e.g., 300 x g for 5 minutes). b. Wash the cell pellet once with Assay Buffer. c. Resuspend the cells in Assay Buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Dye Loading: a. Add Fluo-4 AM stock solution to the cell suspension to a final concentration of 1-5 µM. b. Incubate for 30-45 minutes at 37°C, protected from light.[6]
-
Washing: a. Centrifuge the dye-loaded cells and discard the supernatant. b. Wash the cell pellet twice with fresh, warm (37°C) Assay Buffer to remove all extracellular dye.[7][9] c. Resuspend the final cell pellet in Assay Buffer to the desired plating density (e.g., 2 x 10^6 cells/mL).
-
Inhibitor Incubation: a. Dispense cells into the 96-well plate. b. Add the KV1.3 inhibitor at various concentrations to the appropriate wells. Include "vehicle only" (DMSO) and "no inhibitor" controls. c. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Data Acquisition: a. Place the plate in the fluorescence reader and allow the temperature to equilibrate. b. Set the instrument parameters (Ex/Em wavelengths, read interval). c. Begin the reading, collecting a stable baseline fluorescence for 30-60 seconds.[21] d. Using the instrument's injectors, add the agonist to all wells simultaneously. e. Continue to record the fluorescence kinetically for an additional 2-5 minutes to capture the full calcium response.
-
Data Analysis: a. For each well, determine the response by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the response against the concentration of the KV1.3 inhibitor. c. Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
References
- 1. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of T Lymphocyte Calcium Influx Patterns Via the Inhibition of Kv1.3 and Ikca1 Potassium Channels in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 inhibition attenuates neuroinflammation through disruption of microglial calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. apexbt.com [apexbt.com]
- 8. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 13. Autofluorescence as a confound in the determination of calcium levels in hippocampal slices using fura-2AM dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological modulation of Kv1.3 potassium channel selectively triggers pathological B lymphocyte apoptosis in vivo in a genetic CLL model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Using a Fluorescence Microscope | KEYENCE America [keyence.com]
- 18. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 20. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
How to minimize cis-KV1.3-IN-1 toxicity in cell culture
Welcome to the technical support center for cis-KV1.3-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize potential toxicity and achieve optimal results in their cell culture experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel KV1.3.[1][2] KV1.3 channels are expressed in various cell types, including immune cells (T-lymphocytes, B-lymphocytes, macrophages), neurons, and cancer cells.[3][4][5] These channels play a crucial role in regulating the cell membrane potential, which in turn influences processes like calcium signaling, cell proliferation, and activation.[4][6][7][8][9] By inhibiting KV1.3, this compound can modulate these cellular functions.
Q2: What is the reported potency of this compound?
A2: At a concentration of 10 µM, this compound has been shown to inhibit the human KV1.3 (hKV1.3) channel by 25.53% in Xenopus oocytes.[1][2]
Toxicity and Troubleshooting
Q3: I am observing high levels of cell death in my culture after treating with this compound. What are the potential causes?
A3: High levels of cell death can stem from several factors:
-
On-target toxicity: Since KV1.3 channels are involved in fundamental cellular processes, their inhibition can sometimes lead to apoptosis or necrosis, especially in cell types that heavily rely on KV1.3 function for survival. KV1.3 channels are also found in the inner mitochondrial membrane (mitoKV1.3), and their inhibition can trigger apoptosis.[3]
-
Off-target effects: The compound may be interacting with other cellular targets besides KV1.3, leading to toxicity.
-
High concentration: The concentration of the inhibitor may be too high for your specific cell type.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Compound precipitation: The inhibitor may not be fully soluble in the culture medium, leading to the formation of precipitates that can be toxic to cells.
Q4: How can I minimize the toxicity of this compound in my experiments?
A4: Here are several strategies to mitigate toxicity:
-
Optimize the concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Reduce exposure time: Treat cells for the shortest duration necessary to observe the intended effect.
-
Control for solvent toxicity: Always include a vehicle control (culture medium with the same concentration of the solvent used for the inhibitor) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Ensure solubility: Prepare the stock solution at a high concentration in an appropriate solvent and ensure it is fully dissolved before diluting it into the culture medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
Use a different cell line: If possible, test the inhibitor on a cell line that does not express KV1.3 to distinguish between on-target and off-target toxicity.
Q5: My results are not consistent. What could be the reason?
A5: Inconsistent results can be due to:
-
Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. It is recommended to aliquot the stock solution upon preparation.[1]
-
Storage conditions: Ensure the stock solution is stored correctly. For this compound, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to the inhibitor.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle-only control. Lower the final solvent concentration in the culture medium. | |
| On-target toxicity due to KV1.3 inhibition. | Reduce the inhibitor concentration or the duration of exposure. | |
| Off-target effects. | Test the inhibitor in a KV1.3-negative cell line. If toxicity persists, it is likely due to off-target effects. | |
| Compound precipitation. | Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. | |
| Low or No Activity | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. |
| Degraded inhibitor. | Prepare fresh stock solution from powder. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Incorrect storage. | Store the stock solution at the recommended temperature (-80°C or -20°C).[1] | |
| Cell type does not express KV1.3. | Confirm KV1.3 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Inconsistent Results | Variable cell health or passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate pipetting. | Calibrate your pipettes regularly. | |
| Instability of the compound in media. | Minimize the time the diluted compound sits (B43327) at room temperature before being added to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells while maintaining efficacy.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and the vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%) and the maximum non-toxic concentration.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Higher absorbance values correlate with increased cell death.
Visualizations
Signaling Pathways and Workflows
Caption: Role of KV1.3 in Calcium Signaling and its Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secret life of ion channels: Kv1.3 potassium channels and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
cis-KV1.3-IN-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with the KV1.3 inhibitor, cis-KV1.3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel KV1.3.[1][2] It is the cis-isomer of KV1.3-IN-1.[1][2] The primary mechanism of action of KV1.3 inhibitors is the blockade of the KV1.3 channel, which is crucial for regulating the membrane potential of cells, particularly T lymphocytes.[3][4][5] By inhibiting KV1.3, these compounds can suppress T-cell activation, proliferation, and cytokine production, making them valuable tools for immunology and autoimmune disease research.[3][4][5][6]
Q2: How should I dissolve and store this compound?
A2: For stock solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][7] It is recommended to prepare a stock solution of 10 mM in DMSO.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the expected inhibitory concentrations for this compound?
A3: At a concentration of 10 μM, this compound has been shown to inhibit the human KV1.3 channel by 25.53% in Xenopus oocytes.[1][2] For context, its more potent trans-isomer, KV1.3-IN-1, has reported IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[8] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented, a common challenge with small molecule KV1.3 inhibitors is achieving selectivity over other members of the KV1 channel family due to high homology.[7][9] It is crucial to consider potential off-target effects on other ion channels. Researchers can assess selectivity by testing the compound against a panel of related ion channels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[1][8] |
| Inadequate concentration: The concentration used may be too low for the specific cell type or assay conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. | |
| Solubility issues in aqueous buffer: The compound may precipitate out of solution when diluted from the DMSO stock into aqueous assay buffers. | Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) and consistent across all conditions. If precipitation is observed, gentle warming or sonication may help.[8] For some inhibitors, specific formulations with PEG300, Tween-80, or SBE-β-CD may be necessary for in vivo or certain in vitro applications.[8] | |
| Inconsistent results between experiments | Variability in cell state: The expression of KV1.3 can vary with the activation state and type of cell.[5][9] | Standardize cell culture conditions, including cell density, passage number, and activation protocols. Use cells at a consistent stage of growth and activation for all experiments. |
| Pipetting errors: Inaccurate dilution of the stock solution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh working solution for each experiment. | |
| Observed cell toxicity | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Keep the final DMSO concentration below 0.5% and include a vehicle control (DMSO alone) in all experiments to assess its effect on cell viability. |
| Off-target effects: The compound may have cytotoxic effects unrelated to KV1.3 inhibition. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the compound. If possible, test the effect of the inhibitor on a cell line that does not express KV1.3. |
Quantitative Data Summary
| Compound | Parameter | Value | System | Reference |
| This compound | % Inhibition | 25.53% at 10 μM | Human KV1.3 in Xenopus oocytes | [1][2] |
| KV1.3-IN-1 (trans-isomer) | IC50 | 230 nM | Ltk⁻ cells | [8] |
| KV1.3-IN-1 (trans-isomer) | IC50 | 26.12 nM | PHA-activated T-lymphocytes | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on KV1.3 currents.
Materials:
-
Cells expressing KV1.3 channels (e.g., Ltk⁻ cells, Jurkat T cells, or primary T lymphocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate cells on coverslips in a recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline KV1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV in 10 mV increments).
-
Prepare the desired concentration of this compound by diluting the DMSO stock in the external solution. Ensure the final DMSO concentration is consistent with the vehicle control.
-
Perfuse the cell with the this compound containing solution for a sufficient time to allow for compound binding.
-
Record KV1.3 currents again using the same voltage protocol.
-
Wash out the compound by perfusing with the external solution to check for reversibility of inhibition.
-
Analyze the data by measuring the peak current amplitude before and after compound application to determine the percentage of inhibition.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
-
This compound stock solution (10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the different concentrations of the inhibitor to the corresponding wells. Include a vehicle control (DMSO).
-
Add the T-cell activation stimulus to the wells. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferated cells in each condition.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for common experimental issues.
Caption: Simplified signaling pathway of KV1.3 in T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining T-cell Proliferation Assays with Potassium Channel Blockers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for refining T-cell proliferation assays using potassium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium channels in T-cell proliferation?
A1: Potassium channels, particularly the voltage-gated Kv1.3 and the calcium-activated KCa3.1 channels, are crucial for T-cell activation and proliferation.[1][2] Upon T-cell receptor (TCR) stimulation, an influx of calcium ions (Ca2+) into the cell is required. Potassium channels help maintain the negative membrane potential necessary to sustain this Ca2+ influx.[1] By blocking these channels, the cell membrane depolarizes, which reduces the driving force for Ca2+ entry, thereby inhibiting T-cell activation and subsequent proliferation.[1]
Q2: Which potassium channels are the primary targets for inhibiting T-cell proliferation?
A2: The primary targets are the Kv1.3 and KCa3.1 channels. Different T-cell subsets express varying levels of these channels. Effector memory T-cells (TEM), often implicated in autoimmune diseases, predominantly upregulate Kv1.3 channels upon activation.[3] Naïve and central memory T-cells (TCM), on the other hand, tend to upregulate KCa3.1.[1][3] This differential expression allows for the selective targeting of specific T-cell populations.
Q3: How do I choose the right potassium channel blocker for my experiment?
A3: The choice of blocker depends on the T-cell subset you are targeting. For effector memory T-cells, a selective Kv1.3 blocker is appropriate. For naïve or central memory T-cells, a KCa3.1 blocker would be more effective.[3] It is also important to consider the blocker's specificity and potential off-target effects. Refer to the data tables below for a list of common blockers and their reported inhibitory concentrations.
Q4: What are the common methods to measure T-cell proliferation in these assays?
A4: A widely used method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[4][5] CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. This allows for the tracking of cell divisions via flow cytometry.[4][6] Other methods include [3H]-thymidine incorporation and cell counting.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Background Proliferation in Unstimulated Control Wells
-
Q: My unstimulated T-cells are showing significant proliferation. What could be the cause?
-
A: High background proliferation in unstimulated controls can be due to several factors:
-
Cell Health and Viability: Ensure that your starting T-cell population has high viability (>95%). Stressed or dying cells can non-specifically take up dyes and appear as proliferating cells.
-
Reagent Contamination: Your culture medium, serum, or other reagents may be contaminated with mitogenic substances like endotoxins.[7] Use sterile, endotoxin-free reagents.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors that may stimulate T-cells.[7] It is advisable to test different serum lots or consider using a serum-free medium.
-
Over-manipulation of Cells: Excessive centrifugation or vigorous pipetting can cause cell stress and activation. Handle cells gently.
-
-
Issue 2: Potassium Channel Blocker Shows No or Low Inhibition of Proliferation
-
Q: I've added the potassium channel blocker, but I'm not seeing the expected inhibition of T-cell proliferation. Why might this be happening?
-
A: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Blocker Concentration: The concentration of the blocker may be too low to be effective. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions.
-
Incorrect T-cell Subset: You may be using a blocker that is not effective against the dominant potassium channel in your T-cell population. For example, a Kv1.3 blocker will have a limited effect on naïve T-cells that primarily rely on KCa3.1.[3]
-
Strength of T-cell Stimulation: Very strong stimulation (e.g., high concentrations of anti-CD3/CD28 antibodies or mitogens) can sometimes overcome the inhibitory effects of the potassium channel blockers. Consider titrating your stimulus.
-
Blocker Instability: Ensure that the blocker is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Presence of Mitogenic Factors: If your culture medium contains high levels of growth factors (e.g., from serum), it might bypass the need for strong calcium signaling, thus reducing the effectiveness of the blockers.
-
-
Issue 3: High Cell Death or Toxicity in Culture
-
Q: I'm observing a high level of cell death in my cultures, even in the control wells. What could be the problem?
-
A: High cell death can be attributed to:
-
CFSE Toxicity: High concentrations of CFSE can be toxic to cells.[8] It is essential to titrate the CFSE concentration to find a balance between good staining intensity and minimal toxicity.[8]
-
Potassium Channel Blocker Cytotoxicity: While many specific blockers are not cytotoxic at their effective concentrations, some less specific blockers or high concentrations of any blocker can induce cell death. Perform a toxicity assay for your chosen blocker.
-
Suboptimal Culture Conditions: Ensure your incubator has the correct temperature, CO2 levels, and humidity. Use high-quality culture media and supplements.
-
Cell Density: Plating cells at a density that is too high or too low can lead to increased cell death. Optimize your cell seeding density.
-
-
Issue 4: Inconsistent or Variable Results Between Experiments
-
Q: I'm getting highly variable results from one experiment to the next. How can I improve consistency?
-
A: Inconsistent results are a common challenge. To improve reproducibility:
-
Standardize Cell Handling: Use a consistent protocol for cell isolation, counting, and plating.
-
Use a Master Mix: Prepare a master mix of your reagents (e.g., media, cytokines, blockers) to minimize pipetting errors between wells and plates.
-
Consistent Cell Source: If possible, use cells from the same donor or a consistent cell line. If using primary cells from different donors, be aware that there will be inherent biological variability.
-
Calibrate Equipment: Regularly calibrate your pipettes and flow cytometer.
-
Standardize Gating Strategy: For flow cytometry analysis, use a consistent and objective gating strategy for all your samples.[8]
-
-
Data Presentation: Potassium Channel Blockers
The following tables summarize quantitative data for common Kv1.3 and KCa3.1 channel blockers. Note that IC50 values can vary depending on the cell type and experimental conditions.
Table 1: Common Kv1.3 Channel Blockers
| Blocker | Type | Typical IC50 for T-cell Proliferation | Notes |
| Margatoxin (MgTX) | Peptide Toxin | 0.5 - 5 nM | Highly potent and selective for Kv1.3. |
| ShK | Peptide Toxin | ~10 pM | Very potent but also blocks Kv1.1 at similar concentrations. Analogs like ShK-186 (dalazatide) show improved selectivity. |
| PAP-1 | Small Molecule | 2 - 50 nM | Potent and selective Kv1.3 blocker. |
| 4-Aminopyridine (4-AP) | Small Molecule | 2 - 4 mM | Broad-spectrum voltage-gated potassium channel blocker. Less specific.[9] |
| Tetraethylammonium (TEA) | Small Molecule | 2 - 4 mM | Broad-spectrum voltage-gated potassium channel blocker. Less specific.[9] |
Table 2: Common KCa3.1 Channel Blockers
| Blocker | Type | Typical IC50 for T-cell Proliferation | Notes |
| TRAM-34 | Small Molecule | 20 - 200 nM | Highly selective and commonly used experimental blocker for KCa3.1. |
| Charybdotoxin (ChTX) | Peptide Toxin | 1 - 10 nM | Potent blocker of KCa3.1, but also inhibits Kv1.3 and other channels. |
| Clotrimazole | Small Molecule | 0.1 - 1 µM | An antifungal agent that also blocks KCa3.1. |
| Senicapoc (ICA-17043) | Small Molecule | 10 - 30 nM | Developed for sickle cell anemia, potent KCa3.1 blocker. |
Experimental Protocols
Detailed Methodology for T-cell Proliferation Assay using CFSE and Potassium Channel Blockers
This protocol outlines a typical workflow for assessing the effect of potassium channel blockers on T-cell proliferation using CFSE dye dilution.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine) and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
2. CFSE Staining
-
Centrifuge the desired number of cells and resuspend the pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM (this should be optimized for your cell type to ensure bright staining with low toxicity).[8]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
3. Cell Culture and Treatment
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of your potassium channel blocker in complete RPMI-1640 medium. Add 50 µL of the blocker solution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare your T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio, or soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Add 50 µL of the stimulus to the appropriate wells. Include an unstimulated control.
-
The final volume in each well should be 200 µL.
-
Culture the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis
-
After the incubation period, harvest the cells from the plates.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live, single T-cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells and the number of cell divisions.
Mandatory Visualizations
T-cell Activation Signaling Pathway
References
- 1. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
Technical Support Center: Overcoming In Vivo Limitations of cis-KV1.3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing cis-KV1.3-IN-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the cis-isomer of the KV1.3 channel inhibitor, KV1.3-IN-1.[1][2] It functions by blocking the voltage-gated potassium channel Kv1.3.[1][2] These channels are crucial for regulating the membrane potential in various cell types, including immune cells like T-lymphocytes.[3][4] By inhibiting Kv1.3, this compound can modulate cellular processes such as activation and proliferation.[5][6] The KV1.3 channel is expressed not only on the plasma membrane but also in the inner mitochondrial membrane, where its inhibition can trigger apoptosis in certain cancer cells.[6][7][8]
Q2: What is the inhibitory potency of this compound?
A2: this compound is a relatively moderate inhibitor of the KV1.3 channel. In Xenopus oocytes expressing the human hKV1.3 channel, a 10 μM concentration of this compound resulted in a 25.53% inhibition of the channel's activity.[1][2] For comparison, its trans-isomer, KV1.3-IN-1, exhibits significantly higher potency.[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years.[2] Once prepared as a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[1][5] The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][5]
Q4: What are the potential applications of targeting the KV1.3 channel in vivo?
A4: Targeting the KV1.3 channel has shown therapeutic potential in a variety of diseases. Due to its role in the activation of effector memory T-cells, KV1.3 inhibitors are being investigated for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[7][9][10] Additionally, aberrant expression of KV1.3 in several types of cancer makes it a target for anti-cancer therapies.[6][7] Studies have also suggested a role for KV1.3 in neuroinflammatory conditions and metabolic diseases.[11][12][13]
Troubleshooting Guides
Problem 1: Low or no observable efficacy of this compound in my in vivo model.
This is a common challenge that can arise from several factors related to the compound's properties and the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize Formulation: Ensure the compound is fully dissolved. Use the recommended formulations to improve solubility and stability in vivo.[2] Consider using co-solvents like PEG300 or surfactants like Tween 80.[2] 2. Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability. If one route is ineffective, consider alternative routes that may offer more direct delivery to the target tissue. |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic studies to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency. 2. Adjust Dosing Regimen: Based on pharmacokinetic data or empirical testing, increase the dosing frequency or use a continuous delivery method (e.g., osmotic mini-pumps) to maintain therapeutic concentrations. |
| Insufficient Target Engagement | 1. Dose Escalation: The reported potency of this compound is moderate.[1][2] It may be necessary to perform a dose-escalation study to find a concentration that achieves sufficient target inhibition in vivo without causing toxicity. 2. Ex Vivo Analysis: Collect tissue samples post-treatment and perform ex vivo assays (e.g., patch-clamp electrophysiology on isolated cells, or analysis of downstream signaling markers) to confirm that the compound is reaching the target tissue and inhibiting KV1.3 channel activity. |
| Low Potency of the Compound | 1. Consider the trans-isomer: The trans-isomer, KV1.3-IN-1, is a more potent inhibitor of the KV1.3 channel and may be a more suitable tool compound for in vivo studies if high levels of inhibition are required.[5] |
Problem 2: Observed toxicity or adverse effects in the animal model.
Toxicity can be a significant hurdle in in vivo studies and may be related to the compound itself, the vehicle, or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced toxicity and compound-specific toxicity. 2. Alternative Formulations: If the vehicle is suspected to be the cause of toxicity, explore alternative, less toxic formulations. For example, if a high concentration of DMSO is used, try to reduce it or replace it with a less toxic co-solvent.[2] |
| Off-Target Effects | 1. Selectivity Profiling: While this compound is a KV1.3 inhibitor, it may have off-target effects on other ion channels or proteins, a known challenge for small molecule inhibitors.[7] If possible, perform or consult literature for selectivity profiling against a panel of other potassium channels (e.g., other Kv1.x family members) and other relevant ion channels. 2. Phenotypic Analysis: Carefully observe and document all adverse effects. This information can provide clues about potential off-target mechanisms. |
| Compound-Specific Toxicity | 1. Dose Reduction: If toxicity is observed at the effective dose, try to reduce the dose to a maximum tolerated dose (MTD). 2. Histopathological Analysis: Conduct histological examinations of major organs (liver, kidney, spleen, etc.) to identify any tissue damage.[6] |
Data Summary
Table 1: In Vitro Potency of KV1.3-IN-1 Isomers
| Compound | Target | Assay System | Potency |
| This compound | Human KV1.3 | Xenopus oocytes | 25.53% inhibition at 10 µM[1][2] |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | Ltk⁻ cells | IC₅₀: 230 nM[5] |
| KV1.3 | PHA-activated T-lymphocytes | IC₅₀: 26.12 nM[5] |
Table 2: Solubility and Formulation of this compound
| Solvent | Solubility (In Vitro) | Recommended In Vivo Formulations[2] |
| DMSO | ~100 mg/mL (~232.26 mM) with ultrasonication[2] | 1. 10% DMSO, 5% Tween 80, 85% Saline 2. 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline 3. 10% DMSO, 90% Corn oil |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
Based on the desired final concentration and the chosen formulation (see Table 2), calculate the required amount of this compound.
-
Weigh the compound and dissolve it in DMSO to prepare a stock solution. Sonication may be required to fully dissolve the compound.[2]
-
Prepare the final dosing solution by adding the other components of the formulation (e.g., Tween 80, PEG300, Saline) to the DMSO stock solution in the specified order and ratios. Ensure the final solution is clear and homogenous.
-
-
Animal Dosing:
-
Determine the appropriate dose based on previous studies with similar compounds or a pilot dose-finding study.
-
Administer the dosing solution to the animals using the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle solution to the control group.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Assessment of Efficacy:
-
At the end of the study, collect relevant biological samples (e.g., blood, tissues) for analysis.
-
Analyze the samples for relevant biomarkers or endpoints to assess the efficacy of the treatment. This could include measuring cytokine levels in blood, analyzing immune cell populations by flow cytometry, or assessing tumor size in a cancer model.[6][10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cube-biotech.com [cube-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kv1.3: a potential pharmacological target for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with cis-KV1.3-IN-1
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing cis-KV1.3-IN-1 in their experiments. It provides troubleshooting advice and answers to frequently asked questions to help interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from KV1.3-IN-1?
A1: this compound is the cis-isomer of the KV1.3 channel inhibitor, KV1.3-IN-1. It is important to note that the trans-isomer (KV1.3-IN-1) is significantly more potent. The cis-isomer, this compound, shows substantially lower inhibitory activity. For instance, at a concentration of 10 μM, it only inhibits the human KV1.3 channel by approximately 25.53%. This difference in potency is a critical consideration in experimental design and data interpretation.
Q2: What is the primary mechanism of action for KV1.3 inhibitors?
A2: KV1.3 channels are voltage-gated potassium channels that play a crucial role in shaping the membrane potential of cells, particularly T lymphocytes. By facilitating potassium efflux, KV1.3 channels help maintain a negative membrane potential, which is necessary for sustained calcium influx upon T-cell activation. This calcium signaling is essential for T-cell proliferation and cytokine production.[1] KV1.3 inhibitors block this potassium efflux, leading to membrane depolarization, reduced calcium entry, and subsequent immunosuppression.[2][3]
Q3: Where are KV1.3 channels located within the cell, and what are the implications of this?
A3: While prominently found on the plasma membrane of immune cells, KV1.3 channels also have surprising subcellular localizations, including the inner mitochondrial membrane, the nuclear membrane, and the cis-Golgi apparatus.[4][5][6][7] This widespread distribution means that inhibitors like this compound could have effects beyond simply altering the plasma membrane potential, potentially influencing cellular processes such as apoptosis (via mitochondrial KV1.3) and gene transcription (via nuclear KV1.3).[7][8] These off-target or unexpected effects should be considered when analyzing experimental outcomes.
Troubleshooting Guide for Unexpected Results
Scenario 1: Little to No Inhibition of T-Cell Proliferation or Cytokine Release
Observed Result: You have treated activated T-cells with this compound but observe minimal or no reduction in T-cell proliferation (e.g., in a CFSE-based assay) or pro-inflammatory cytokine secretion (e.g., IL-2, IFN-γ measured by ELISA).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Isomer | Confirm that you are using the intended isomer. This compound is significantly less potent than its trans-isomer. If a strong inhibitory effect is desired, consider using the trans-isomer, KV1.3-IN-1. |
| Insufficient Concentration | Given the lower potency of this compound, ensure you are using a concentration high enough to elicit an effect. A full dose-response curve is recommended to determine the optimal concentration for your specific cell type and activation conditions. |
| Compound Stability/Solubility | Ensure the compound is properly dissolved and has not precipitated out of solution. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly. Visually inspect the media for any signs of precipitation after adding the compound. |
| Compensatory Ion Channel Activity | T-cells can express other potassium channels, such as KCa3.1, which can compensate for the inhibition of KV1.3, particularly in naive and central memory T-cells.[7][9] Effector memory T-cells are more reliant on KV1.3.[1] Consider the specific T-cell subset you are studying. |
| T-Cell Activation State | The expression of KV1.3 is upregulated in chronically activated effector memory T-cells.[10] If you are using freshly isolated or naive T-cells, the expression of KV1.3 may be too low for its inhibition to have a significant effect on proliferation. |
Scenario 2: High Cell Death or Unexpected Cytotoxicity
Observed Result: Treatment with this compound leads to a significant decrease in cell viability, which is not consistent with the expected cytostatic effect of KV1.3 inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Mitochondrial KV1.3 Inhibition | KV1.3 channels on the inner mitochondrial membrane are involved in regulating apoptosis.[8] Inhibition of these channels can trigger programmed cell death. This is a potential on-target, but perhaps unintended, effect. Assess markers of apoptosis (e.g., Annexin V/PI staining) to confirm if the observed cell death is due to apoptosis. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects on other ion channels or cellular proteins, leading to toxicity.[3][11] It is advisable to perform a dose-response analysis for cytotoxicity and use the lowest effective concentration. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (media with the same concentration of solvent) to rule out solvent-induced cytotoxicity. |
Scenario 3: Inconsistent or Variable Results in Electrophysiology Experiments
Observed Result: In patch-clamp experiments, the application of this compound results in inconsistent or minimal blockade of KV1.3 currents.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Potency of the Isomer | As previously mentioned, this compound is a weak inhibitor. A high concentration may be required to observe a significant block of the KV1.3 current. Consider using a more potent KV1.3 blocker as a positive control. |
| Use-Dependent Block | Some KV1.3 inhibitors exhibit use-dependence, meaning they bind more effectively when the channel is in an open or inactivated state. The voltage protocol used can influence the degree of block. Experiment with different voltage protocols that modulate the channel's gating to see if this enhances the inhibitory effect. |
| Run-down of KV1.3 Current | KV1.3 currents can "run-down" or decrease in amplitude over the course of a whole-cell patch-clamp recording. This can be mistaken for a drug effect. It is crucial to establish a stable baseline recording before applying the compound and to monitor the current in a vehicle control recording over a similar time course. |
| Incorrect Internal/External Solutions | The composition of the intracellular and extracellular solutions can affect channel gating and pharmacology. Ensure that the solutions are correctly prepared and that the pH and osmolarity are within the appropriate physiological range. |
Experimental Protocols
Human T-Cell Proliferation Assay using CFSE
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using negative selection kits if required.
-
CFSE Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ CFSE to a final concentration of 1-5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium.[12][13][14]
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add this compound at the desired concentrations (include a vehicle control).
-
Stimulate the cells with anti-CD3/CD28 beads or soluble antibodies (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28).
-
Culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.[15]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD, DAPI).
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population of interest (e.g., CD4+ T-cells).
-
Analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to different generations of cell division.
-
Cytokine Secretion Assay (ELISA)
-
Cell Culture and Stimulation:
-
Set up T-cell cultures as described in the proliferation assay (steps 1 and 3), but without CFSE staining.
-
-
Supernatant Collection:
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.[18]
-
Wash the plate and block with a suitable blocking buffer.
-
Add your collected supernatants and a standard curve of the recombinant cytokine to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
-
Whole-Cell Patch-Clamp Electrophysiology for KV1.3 Currents
-
Cell Preparation: Use a cell line stably expressing human KV1.3 (e.g., Ltk- cells) or primary T-lymphocytes. Plate the cells on glass coverslips suitable for microscopy.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell configuration with a gigaohm seal.[19][20]
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit KV1.3 currents.[21]
-
Establish a stable baseline current for several minutes.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the currents in the presence of the compound and after washout.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition.
-
Construct a current-voltage (I-V) relationship to assess the voltage-dependence of the block.
-
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Kv1.3 Blockers for Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Localization and Functional Characteristics of Voltage-gated Potassium Channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kv1.3 potassium channel is localized to the cis-Golgi and Kv1.6 is localized to the endoplasmic reticulum in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kv1.3 channel: Functional consequences of cellular and spatial reorganization [diposit.ub.edu]
- 9. Potassium channels Kv1.3 and KCa3.1 cooperatively and compensatorily regulate antigen-specific memory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: cis-KV1.3-IN-1 and Fluorescent Dye Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-KV1.3-IN-1 in experiments involving fluorescent dyes. The following information is designed to help identify and mitigate potential artifacts arising from the use of this small molecule inhibitor in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel KV1.3. It is the cis-isomer of KV1.3-IN-1.[1] At a concentration of 10 μM, this compound has been shown to inhibit the human KV1.3 channel expressed in Xenopus oocytes by 25.53%.[1] The trans-isomer, KV1.3-IN-1, is also a KV1.3 channel inhibitor with IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[2] It impairs intracellular Ca2+ signaling and inhibits T-cell activation, proliferation, and colony formation.[2] The KV1.3 channel itself is involved in regulating the membrane potential and has been identified as a therapeutic target in various diseases, including autoimmune disorders and cancer.[3][4][5]
Q2: Can this compound interfere with my fluorescent dye?
A2: It is possible for any small molecule, including this compound, to interfere with a fluorescent assay. This interference can manifest in several ways:
-
Intrinsic Fluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your dye, leading to a high background signal.
-
Spectral Overlap: The absorbance spectrum of the compound might overlap with the excitation or emission spectrum of the dye, leading to quenching of the fluorescent signal (inner filter effect).
-
Quenching: The compound may directly interact with the fluorescent dye and quench its fluorescence through non-radiative energy transfer.
-
Light Scattering: The compound, if not fully dissolved, can form precipitates that scatter light and interfere with signal detection.
Q3: What are the spectral properties of this compound?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential interference from this compound in your fluorescence-based assays.
Problem 1: High background fluorescence in the presence of this compound.
Possible Cause:
-
This compound exhibits intrinsic fluorescence at the wavelengths used.
Solution:
-
Measure the fluorescence of this compound alone: Prepare a sample containing this compound at the working concentration in your assay buffer (without the fluorescent dye). Measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your experiment.
-
Subtract the background: If significant fluorescence is detected, subtract this background signal from your experimental measurements.
-
Choose a different dye: If the background signal is too high, consider using a fluorescent dye with excitation and emission wavelengths that do not overlap with the fluorescence of this compound.
Problem 2: Decreased fluorescent signal in the presence of this compound.
Possible Causes:
-
Fluorescence Quenching: this compound may be quenching the fluorescence of your dye.
-
Inner Filter Effect: The absorbance of this compound may be overlapping with the excitation or emission of your dye.
Solutions:
-
Perform a quenching control experiment:
-
Prepare a solution of your fluorescent dye at its working concentration.
-
Measure the fluorescence intensity.
-
Add this compound at its working concentration and measure the fluorescence again. A significant decrease in fluorescence suggests quenching.
-
-
Measure the absorbance spectrum of this compound: Dissolve this compound in your assay buffer and measure its absorbance spectrum using a spectrophotometer. Compare this to the excitation and emission spectra of your fluorescent dye.
-
Optimize dye and compound concentrations: If spectral overlap is observed, try to use the lowest possible concentrations of both the dye and this compound that still provide a robust signal.
-
Change the fluorescent dye: Select a dye with spectral properties that do not overlap with the absorbance of this compound.
Problem 3: Inconsistent or noisy data.
Possible Cause:
-
Compound Precipitation: this compound may not be fully soluble in the assay buffer, leading to light scattering.
Solutions:
-
Visually inspect the solution: Look for any visible precipitate in your assay wells.
-
Check solubility: Determine the solubility of this compound in your assay buffer. You may need to adjust the buffer composition (e.g., by adding a small amount of DMSO) to improve solubility. Ensure the final DMSO concentration does not affect your biological system.
-
Centrifuge the compound stock solution: Before adding to the assay, centrifuge the stock solution of this compound to pellet any undissolved particles.
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Probes for KV1.3 Assays
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Application |
| FluxOR™ Dye | ~485 | ~525 | Thallium Flux Assay[6][7][8] |
| FLIPR Membrane Potential Dye | ~530 | ~565 | Membrane Potential Assay[9][10] |
| Cy5-HsTX1[R14A] | ~650 | ~670 | Fluorescent Toxin Labeling[11][12] |
| ShK-F6CA (Fluorescein) | ~494 | ~521 | Fluorescent Toxin Labeling[13] |
Table 2: Spectral Properties of this compound (Hypothetical Data)
| Property | Wavelength (nm) | Notes |
| Absorbance Maximum (λmax) | User Determined | Measure in your specific assay buffer. |
| Emission Maximum (λem) | User Determined | Measure in your specific assay buffer, if fluorescent. |
Note: It is critical for the user to experimentally determine these values as they are not currently published.
Experimental Protocols
Protocol 1: Thallium Flux Assay using FluxOR™ Kit
This protocol is adapted for measuring KV1.3 activity. Thallium ions (Tl+) serve as a surrogate for K+ and their influx through open KV1.3 channels is detected by the Tl+-sensitive FluxOR™ dye.[6][7][8]
Materials:
-
Cells expressing KV1.3 (e.g., CHO or HEK293 cells)
-
FluxOR™ Potassium Ion Channel Assay Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer (Assay Buffer containing a high concentration of K+ and Tl+)
-
This compound
-
96- or 384-well black, clear-bottom microplates
Methodology:
-
Cell Plating: Seed the KV1.3-expressing cells in the microplate to form a confluent monolayer.
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Incubation:
-
Remove the dye loading solution and wash the cells gently with Assay Buffer.
-
Add Assay Buffer containing different concentrations of this compound (and appropriate vehicle controls) to the wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with kinetic reading and liquid handling capabilities.
-
Set the excitation and emission wavelengths appropriate for the FluxOR™ dye (e.g., Ex: 485 nm, Em: 525 nm).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the Stimulus Buffer to all wells to activate the KV1.3 channels.
-
Continue recording the fluorescence intensity for 60-180 seconds.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the KV1.3 channel activity. Calculate the initial rate of fluorescence increase (slope) for each well. Plot the rate of Tl+ flux against the concentration of this compound to determine the IC50.
Protocol 2: Membrane Potential Assay
This assay measures changes in membrane potential using a voltage-sensitive fluorescent dye. Inhibition of KV1.3 by this compound will lead to membrane depolarization, which is detected as a change in fluorescence.[9][10]
Materials:
-
Cells expressing KV1.3
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (e.g., HBSS)
-
High K+ Buffer (Assay Buffer with an elevated K+ concentration to depolarize the cells)
-
This compound
-
96- or 384-well black, clear-bottom microplates
Methodology:
-
Cell Plating: Plate KV1.3-expressing cells in the microplate.
-
Dye Loading:
-
Prepare the membrane potential dye solution as per the manufacturer's instructions.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Reading:
-
Place the plate in a fluorescence plate reader.
-
Set the appropriate excitation and emission wavelengths for the dye (e.g., Ex: 530 nm, Em: 565 nm).
-
Record a baseline fluorescence.
-
Add High K+ Buffer to initiate depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Analyze the data to determine the effect of this compound on the depolarization signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. [escholarship.org]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Fluorescent Peptide Toxin for Selective Visualization of the Voltage-Gated Potassium Channel KV1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. A novel fluorescent toxin to detect and investigate Kv1.3 channel up-regulation in chronically activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing cis-KV1.3-IN-1
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing cis-KV1.3-IN-1, a known inhibitor of the KV1.3 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting and storing this compound?
A1: For optimal results, it is crucial to follow the recommended guidelines for reconstitution and storage. Prepare a stock solution by dissolving the solid compound in a suitable solvent, such as DMSO. For long-term storage, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Q2: I am observing precipitation of the inhibitor in my cell culture media. What could be the cause and how can I resolve it?
A2: Precipitation of small molecule inhibitors in aqueous media is a common issue. This may be due to the low solubility of the compound or a high final concentration of the organic solvent (e.g., DMSO). To address this, ensure the final solvent concentration is kept low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.[1][2] If solubility issues persist, consider gentle warming or sonication to aid dissolution.[2]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors. These can be broadly categorized as compound-related (degradation, improper storage), experimental system-related (cell passage number, cell density), and assay-related (inconsistent reagent preparation, incubation times).[3] To minimize variability, always use a fresh aliquot of the inhibitor, maintain consistent cell culture practices, and standardize all assay parameters.
Q4: How can I differentiate between the intended on-target effects of this compound and potential off-target or cytotoxic effects?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug development. To confirm that the observed phenotype is due to the specific inhibition of KV1.3, consider the following approaches:
-
Dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests an on-target activity.
-
Use of a structurally different inhibitor: Comparing the effects with another known KV1.3 inhibitor can help validate the observed phenotype.
-
Rescue experiments: If feasible, overexpressing a resistant mutant of the KV1.3 channel should reverse the effects of the inhibitor.
-
Cytotoxicity assays: Perform cell viability assays (e.g., MTT or trypan blue exclusion) to determine the concentration range that is non-toxic to your cells and conduct functional assays below this threshold.[3]
Quantitative Data Summary
| Parameter | Solid Form | Stock Solution |
| Storage Temperature | -20°C for up to 3 years; 4°C for up to 2 years[4][5] | -80°C for up to 6 months; -20°C for up to 1 month[4][5][6] |
| Recommended Solvent | DMSO[4][5] | N/A |
| Solubility in DMSO | ~100 mg/mL (~232.26 mM) with ultrasonication[4][5] | N/A |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation. Optimization of cell type, seeding density, and inhibitor concentration is recommended.
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control. Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Quantify cell proliferation using a suitable method, such as an EdU incorporation assay or MTT assay.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
KV1.3 Signaling Pathway in T-Cell Activation
The KV1.3 channel plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, membrane depolarization activates KV1.3 channels. The subsequent efflux of K+ ions hyperpolarizes the membrane, which in turn increases the electrochemical gradient for Ca2+ influx through CRAC channels. This sustained increase in intracellular Ca2+ activates calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT, which is essential for T-cell activation and proliferation.
Caption: KV1.3 signaling in T-cell activation.
Experimental Workflow for Handling and Storing this compound
A systematic workflow is essential for maintaining the integrity and activity of this compound.
Caption: Recommended handling and storage workflow.
Troubleshooting Decision Tree for Inconsistent Results
This decision tree can help diagnose and resolve common issues leading to inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Analysis of cis-KV1.3-IN-1 and trans-KV1.3-IN-1 Activity on the KV1.3 Potassium Channel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of cis-KV1.3-IN-1 and trans-KV1.3-IN-1 on the voltage-gated potassium channel KV1.3. This analysis is supported by experimental data on their respective potencies and provides detailed methodologies for the key experiments cited.
The voltage-gated potassium channel KV1.3 is a well-established therapeutic target for a range of autoimmune diseases due to its critical role in the activation and proliferation of T-lymphocytes. Small molecule inhibitors of KV1.3 are of significant interest in drug discovery. This guide focuses on the comparative activity of two isomeric inhibitors, this compound and trans-KV1.3-IN-1.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and trans-KV1.3-IN-1 on the KV1.3 channel has been evaluated using different experimental systems. A direct comparison from a single study using identical conditions is crucial for an accurate assessment of their relative activities. While publicly available data for both isomers is limited and derived from varied experimental setups, a summary of the existing findings is presented below.
| Compound | Target | Assay System | Potency/Inhibition |
| trans-KV1.3-IN-1 | Human KV1.3 | Ltk- cells | IC50: 230 nM |
| Human KV1.3 | PHA-activated T-lymphocytes | IC50: 26.12 nM | |
| This compound | Human KV1.3 | Xenopus oocytes | 25.53% inhibition at 10 µM |
Note: The data for the two isomers are from different sources and experimental conditions, which should be taken into consideration when comparing their activities.
Signaling Pathway of KV1.3 in T-Cell Activation
The KV1.3 channel plays a pivotal role in maintaining the membrane potential of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, an influx of Ca2+ ions is required for downstream signaling leading to T-cell activation, proliferation, and cytokine production. The efflux of K+ ions through KV1.3 channels hyperpolarizes the cell membrane, which in turn sustains the electrochemical gradient necessary for a continued influx of Ca2+. Inhibition of KV1.3 disrupts this process, leading to reduced Ca2+ signaling and subsequent immunosuppression.
Experimental Protocols
Whole-Cell Electrophysiology for KV1.3 Inhibition Assay
This protocol is essential for directly measuring the effect of inhibitors on the function of the KV1.3 channel.
1. Cell Preparation:
-
Ltk- cells or Xenopus oocytes are commonly used for heterologous expression of the human KV1.3 channel.
-
For T-lymphocyte studies, peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with phytohemagglutinin (PHA) to upregulate KV1.3 expression.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The extracellular (bath) solution typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.2.
-
KV1.3 currents are elicited by depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV).
3. Compound Application and Data Analysis:
-
A baseline of KV1.3 current is established before the application of the inhibitor.
-
This compound or trans-KV1.3-IN-1 is then perfused into the bath at various concentrations.
-
The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.
-
For IC50 determination, a concentration-response curve is generated and fitted with the Hill equation.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an inhibitor to suppress T-cell proliferation.
1. T-Cell Isolation and Labeling:
-
PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
2. T-Cell Stimulation and Treatment:
-
Labeled T-cells are cultured in 96-well plates.
-
T-cell proliferation is stimulated using a mitogen such as PHA or with anti-CD3/CD28 antibodies.
-
The cells are simultaneously treated with varying concentrations of this compound or trans-KV1.3-IN-1. A vehicle control (e.g., DMSO) is also included.
3. Flow Cytometry Analysis:
-
After a 3-5 day incubation period, the cells are harvested.
-
The fluorescence intensity of CFSE in the T-cells is analyzed by flow cytometry.
-
Proliferating cells will show a sequential halving of CFSE fluorescence intensity, resulting in multiple peaks.
-
The percentage of proliferating cells and the proliferation index are calculated to determine the inhibitory effect of the compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the efficacy of KV1.3 inhibitors on T-cell function.
Conclusion
A Comparative Guide to KV1.3 Channel Inhibitors: cis-KV1.3-IN-1 vs. PAP-1 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel KV1.3 has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases due to its pivotal role in the activation and proliferation of effector memory T-cells (TEM). This guide provides a detailed comparison of cis-KV1.3-IN-1 and the well-characterized inhibitor PAP-1, alongside other relevant KV1.3 modulators. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Overview of KV1.3 Inhibitors
The modulation of the KV1.3 channel is a key strategy in regulating the immune response. TEM cells, which are key players in many autoimmune disorders, exhibit high levels of KV1.3 channel expression. Inhibition of these channels leads to membrane depolarization, which in turn attenuates calcium signaling, a critical step for T-cell activation, proliferation, and cytokine release.
This compound is a cis-isomer of the KV1.3 inhibitor, KV1.3-IN-1.[1] While specific data on the cis-isomer is limited, its trans-isomer has demonstrated inhibitory effects on the KV1.3 channel.
PAP-1 (5-(4-phenoxybutoxy)psoralen) is a potent and highly selective small-molecule inhibitor of the KV1.3 channel.[2][3] It exhibits a use-dependent mechanism, preferentially binding to the C-type inactivated state of the channel.[3] Its efficacy has been demonstrated in various preclinical models of autoimmune diseases, including psoriasis and in models of ischemic stroke.[4][5]
Quantitative Performance Comparison
| Inhibitor | Target | IC50 / % Inhibition | Cell Type / Expression System | Reference |
| This compound | KV1.3 | 25.53% inhibition at 10 µM | Xenopus oocytes expressing human hKV1.3 | [1] |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | 230 nM | Ltk⁻ cells | [6] |
| KV1.3 | 26.12 nM | PHA-activated T-lymphocytes | [6] | |
| PAP-1 | KV1.3 | 2 nM | L929 cells | [2] |
| KV1.3 | 780 nM | Xenopus laevis oocytes | ||
| KV1.3 | 0.4 nM | Ltk⁻ cells |
Note: The significant difference in the reported IC50 values for PAP-1 between Xenopus oocytes and mammalian cell lines highlights the critical importance of the experimental system in determining inhibitor potency.
Selectivity Profile
The therapeutic utility of a KV1.3 inhibitor is heavily dependent on its selectivity over other ion channels to minimize off-target effects.
PAP-1 has been shown to be highly selective for KV1.3. It is 23-fold selective over the cardiac potassium channel KV1.5 and exhibits 33- to 125-fold selectivity over other KV1-family channels.[3]
Data on the selectivity profile of This compound is not currently available.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Role of KV1.3 in T-cell activation and its inhibition.
Caption: Workflow for evaluating and comparing KV1.3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the characterization of KV1.3 inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique is the gold standard for characterizing the effects of inhibitors on ion channel function.
Objective: To measure the inhibitory effect of compounds on KV1.3 channel currents and determine their potency (IC50).
Cell Preparation:
-
Use a stable cell line expressing human KV1.3 channels (e.g., Ltk⁻ cells) or primary cells endogenously expressing the channel (e.g., human T-lymphocytes).
-
Culture cells to an appropriate density on glass coverslips.
-
For T-lymphocytes, activation with phytohemagglutinin (PHA) can be used to upregulate KV1.3 expression.
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KF, 10 KCl, 10 HEPES, 2 MgCl₂, 10 EGTA; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
For use-dependent inhibitors like PAP-1, a train of depolarizing pulses may be required to induce the inactivated state.
-
Apply the test compound at various concentrations via the perfusion system and record the resulting inhibition of the KV1.3 current.
-
Construct a concentration-response curve to determine the IC50 value.
T-Cell Proliferation Assay
Objective: To assess the functional consequence of KV1.3 inhibition on T-cell proliferation.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Label cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Seed the labeled PBMCs in 96-well plates.
-
Pre-incubate the cells with various concentrations of the KV1.3 inhibitor (e.g., this compound or PAP-1) for a specified time (e.g., 30-60 minutes).
-
Stimulate T-cell proliferation using a mitogen (e.g., PHA) or anti-CD3/CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Analyze the dilution of the CFSE dye in the T-cell population using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Quantify the percentage of proliferating T-cells in the presence and absence of the inhibitor to determine its anti-proliferative effect.
Conclusion
The selection of a KV1.3 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and mechanism of action. PAP-1 is a well-documented, potent, and selective KV1.3 inhibitor that serves as a valuable tool for studying the role of this channel in various physiological and pathological processes. While data for this compound is currently limited, its structural relationship to the active trans-isomer suggests it may also possess KV1.3 inhibitory activity. Further characterization of this compound, including its IC50, selectivity profile, and effects in cell-based assays, is necessary to fully understand its potential and to enable a direct and comprehensive comparison with established inhibitors like PAP-1. Researchers are encouraged to consider the experimental context when evaluating inhibitor performance, as potency can vary significantly between different expression systems and cell types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the multidrug transporter inhibitors on the activity of Kv1.3 voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of cis-KV1.3-IN-1 and Alternative KV1.3 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported selectivity of the novel KV1.3 channel inhibitor, cis-KV1.3-IN-1, with established alternative inhibitors PAP-1 and ShK-186 (Dalazatide). The objective of this document is to present available experimental data to aid in the evaluation of these compounds for research and therapeutic development purposes. The voltage-gated potassium channel KV1.3 is a well-validated target for autoimmune diseases, making the selectivity of its inhibitors a critical parameter for potential therapeutic success and safety.
Executive Summary
The available data on this compound is currently limited, showing a moderate inhibitory effect on KV1.3 channels at a micromolar concentration.[1][2][3] In stark contrast, both PAP-1 and ShK-186 have been extensively characterized, demonstrating high potency and significant selectivity for KV1.3 over other closely related potassium channels and a broad range of other ion channels. This guide compiles the available quantitative data and outlines the standard experimental protocols used to assess inhibitor selectivity.
Quantitative Selectivity and Potency Data
The following table summarizes the available IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound and its comparators against the KV1.3 channel and other off-target ion channels. A higher selectivity ratio (IC50 for off-target / IC50 for KV1.3) indicates a more selective compound.
| Compound | Target | IC50 / EC50 | Selectivity over KV1.1 | Selectivity over KV1.5 | Other Off-Target Data |
| This compound | KV1.3 | 25.53% inhibition at 10 µM | Not Available | Not Available | Not Available |
| PAP-1 | KV1.3 | 2 nM | 33- to 125-fold | 23-fold | >1000-fold selectivity over HERG, Na+, Ca2+ and chloride channels.[4] |
| ShK-186 (Dalazatide) | KV1.3 | ~70 pM | >100-fold | >700-fold | >1000-fold over Kv1.6.[5][6] |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | 230 nM (Ltk- cells), 26.12 nM (PHA-activated T-lymphocytes) | Not Available | Not Available | Not Available |
Experimental Protocols
The determination of ion channel inhibitor selectivity is primarily conducted using electrophysiological and binding assays. Below are detailed methodologies for these key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique directly measures the electrical currents flowing through ion channels in the membrane of a single cell, providing a functional assessment of channel inhibition.
Objective: To determine the concentration-dependent inhibition of KV1.3 and other ion channels by the test compound and calculate IC50 values.
Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) stably transfected with the human KV1.3 channel (or other channels of interest) are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before the experiment to allow for adherence.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Patch pipettes are pulled from borosilicate glass capillaries and filled with an internal pipette solution.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
To elicit KV1.3 currents, the membrane is depolarized to a positive potential (e.g., +40 mV) for a duration of 200-500 ms.
-
A stable baseline current is recorded before the application of the test compound.
-
The test compound is then perfused into the recording chamber at increasing concentrations. The effect of each concentration is measured until a steady-state block is achieved.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline current. The resulting concentration-response data is fitted with the Hill equation to determine the IC50 value.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Radioligand Binding Assay
This method assesses the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target ion channel.
Objective: To determine the binding affinity (Ki) of the test compound for the KV1.3 channel.
Membrane Preparation:
-
Cells expressing the KV1.3 channel are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the prepared cell membranes, a known concentration of a specific KV1.3 radioligand (e.g., [125I]-ShK), and varying concentrations of the unlabeled test compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of KV1.3 channel function in T-cell activation and a typical experimental workflow for assessing inhibitor selectivity.
Figure 1. Role of KV1.3 in T-cell activation.
Figure 2. Workflow for assessing inhibitor selectivity.
Conclusion
Based on the currently available public data, this compound is a compound with demonstrated inhibitory activity against the KV1.3 channel. However, a comprehensive assessment of its selectivity is not yet possible due to the lack of data on its effects on other ion channels. In contrast, PAP-1 and ShK-186 are highly potent and selective KV1.3 inhibitors that have been extensively validated in a variety of preclinical models. For researchers and drug developers considering these compounds, the well-documented selectivity profiles of PAP-1 and ShK-186 provide a significant advantage in predicting their potential for efficacy and safety. Further investigation into the selectivity of this compound against a panel of relevant off-target ion channels is necessary to fully evaluate its therapeutic potential.
References
- 1. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 3. Rearrangement of a unique Kv1.3 selectivity filter conformation upon binding of a drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of cis-KV1.3-IN-1 and ShK Toxin as KV1.3 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhibitors of the voltage-gated potassium channel KV1.3: the synthetic small molecule cis-KV1.3-IN-1 and the natural peptide ShK toxin. The KV1.3 channel is a well-validated therapeutic target for a range of autoimmune diseases due to its critical role in the activation and proliferation of effector memory T-lymphocytes. Understanding the relative potency and characteristics of different inhibitors is crucial for the development of novel immunomodulatory therapies.
Overview of KV1.3 Inhibition
The KV1.3 channel plays a pivotal role in maintaining the membrane potential of T-lymphocytes.[1][2] Upon T-cell activation, the opening of KV1.3 channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the necessary electrochemical gradient for a sustained influx of calcium ions (Ca2+), a critical second messenger in the T-cell activation signaling cascade.[3][4] This sustained Ca2+ signal activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT).[5] Dephosphorylated NFAT then translocates to the nucleus to initiate the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[5] Inhibition of the KV1.3 channel disrupts this signaling pathway, thereby suppressing the activation of pathogenic effector memory T-cells, which are key players in many autoimmune disorders.
Quantitative Efficacy Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the target's activity. The following table summarizes the reported IC50 values for this compound, its trans-isomer KV1.3-IN-1, and the benchmark KV1.3 inhibitor, ShK toxin.
| Inhibitor | Target | IC50 | Cell Type | Reference |
| This compound | KV1.3 Channel | 25.53% inhibition at 10 µM | Xenopus oocytes expressing hKV1.3 | [6] |
| KV1.3-IN-1 (trans-isomer) | KV1.3 Channel | 230 nM | Ltk⁻ cells | [3][7][8] |
| 26.12 nM | PHA-activated T-lymphocytes | [3][7][8] | ||
| ShK toxin | KV1.3 Channel | ~11 pM | T-lymphocytes | [2] |
| 9 ± 1 pM | CD4+ MBP-specific MS patient TEM TCLs | [1] |
Key Observations:
-
ShK toxin is an exceptionally potent inhibitor of the KV1.3 channel, with IC50 values in the picomolar range. This high affinity makes it a valuable research tool and a benchmark for the development of other KV1.3 inhibitors.
-
KV1.3-IN-1 (trans-isomer) demonstrates significant inhibitory activity in the nanomolar range, particularly in activated T-lymphocytes (IC50 = 26.12 nM).[3][7][8] This suggests a degree of state-dependency in its blocking mechanism, being more effective on the channels in their activated state.
-
This compound shows considerably lower efficacy compared to its trans-isomer and ShK toxin.[6] At a high concentration of 10 µM, it only achieves a 25.53% inhibition of the KV1.3 channel.[6] This highlights a significant stereochemical dependence for the inhibitory activity of this class of small molecules.
Experimental Methodologies
The determination of the inhibitory efficacy of compounds targeting the KV1.3 channel predominantly relies on electrophysiological techniques, specifically the patch-clamp method. This allows for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel modulators.
-
Cell Preparation: The experiments are typically performed on mammalian cell lines (e.g., Ltk⁻, CHO, HEK293) stably or transiently expressing the human KV1.3 channel, or on primary cells that endogenously express the channel, such as human or rat T-lymphocytes.[1][9][10] For T-lymphocytes, they are often activated with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to upregulate KV1.3 expression.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single cell. A brief suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Solutions: The extracellular (bath) solution is a physiological saline solution (e.g., Ringer's solution). The intracellular (pipette) solution is designed to mimic the cell's cytoplasm and typically contains a high concentration of potassium ions and a calcium chelator like EGTA to prevent the activation of calcium-dependent channels.
-
Voltage Protocol: To elicit KV1.3 currents, the cell membrane is held at a negative resting potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV) for a short duration (e.g., 200 ms).[1][6][10] This depolarization opens the voltage-gated KV1.3 channels, resulting in an outward potassium current.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. To determine the IC50 of an inhibitor, the baseline KV1.3 current is first measured. Then, the inhibitor is applied to the bath solution at various concentrations, and the reduction in the peak current is measured. A dose-response curve is then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration at which the current is reduced by 50%.
dot graph TD; A[Cell Preparation: Stably transfected cell line or activated T-lymphocytes] --> B{Whole-Cell Patch Clamp}; B --> C[Establish Gigaohm Seal]; C --> D[Rupture Membrane Patch]; D --> E[Record Baseline KV1.3 Currents]; subgraph "Voltage Protocol" direction LR F(Holding Potential: -80mV) --> G(Depolarizing Pulse: +40mV); end E --> H[Apply Inhibitor at Various Concentrations]; H --> I[Record Inhibited KV1.3 Currents]; I --> J[Data Analysis: Dose-Response Curve]; J --> K(Determine IC50); E --> F; I --> G;
caption: "Experimental workflow for IC50 determination using whole-cell patch-clamp."
Signaling Pathway of KV1.3 in T-Cell Activation
The inhibition of the KV1.3 channel by compounds like this compound and ShK toxin directly interferes with the signaling cascade that leads to T-cell activation and proliferation.
caption: "Signaling pathway of KV1.3 in T-cell activation and its inhibition."
Conclusion
The comparative analysis reveals a stark difference in the efficacy of this compound and ShK toxin as KV1.3 channel inhibitors. ShK toxin stands out as an exceptionally potent inhibitor with picomolar affinity, making it a powerful tool for studying KV1.3 function and a high-affinity lead for therapeutic development. In contrast, this compound exhibits significantly weaker activity, underscoring the critical importance of stereochemistry in the design of small molecule inhibitors for this target. The trans-isomer, KV1.3-IN-1, shows more promising activity in the nanomolar range, particularly in activated T-cells. For researchers and drug developers, this guide highlights the superior potency of peptide-based inhibitors like ShK toxin while also demonstrating the potential for developing effective small molecule inhibitors, provided that careful attention is paid to their structural and stereochemical properties.
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of cis-KV1.3-IN-1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of potassium channel inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of cis-KV1.3-IN-1, a known inhibitor of the KV1.3 potassium channel, focusing on its cross-reactivity with other potassium channels. Due to the limited publicly available data on the comprehensive selectivity profile of this compound, this guide also outlines the standard experimental protocols used to determine such selectivity, enabling researchers to critically evaluate and potentially expand upon the existing knowledge.
The voltage-gated potassium channel KV1.3 is a well-established therapeutic target for a range of autoimmune diseases and other conditions. Consequently, the development of potent and selective inhibitors is of significant interest. This compound has been identified as an inhibitor of this channel. Commercial data indicates that at a concentration of 10 µM, this compound inhibits the human KV1.3 channel by 25.53% in Xenopus oocytes expressing the channel.
However, a comprehensive understanding of its effects on other potassium channels is crucial to anticipate potential off-target effects and to accurately interpret experimental results. The structural similarity among different potassium channel subtypes, particularly within the KV1 family, presents a significant challenge in developing highly selective inhibitors.
Comparative Analysis of KV1.3 Inhibitors
To provide context for the importance of selectivity, the following table summarizes the activity of the trans-isomer of this compound, known as KV1.3-IN-1, against its primary target. Data for other well-characterized KV1.3 inhibitors is also included to highlight the range of potencies and selectivities that have been achieved for this target.
| Compound | Target Channel | Cell Type | IC50 |
| KV1.3-IN-1 (trans-isomer) | KV1.3 | Ltk- cells | 230 nM |
| KV1.3 | PHA-activated T-lymphocytes | 26.12 nM |
Experimental Protocols for Determining Cross-Reactivity
The gold-standard method for assessing the selectivity of ion channel inhibitors is electrophysiology, specifically the patch-clamp technique. This method allows for the direct measurement of ion channel activity and the effect of a compound on specific channels expressed in a controlled cellular environment.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for initial screening and characterization of ion channel modulators due to the large size of the oocytes and the high levels of channel expression that can be achieved.
Workflow:
Key Parameters:
-
Holding Potential: Typically -80 mV to -90 mV.
-
Test Pulses: Depolarizing pulses to a voltage that elicits a robust current (e.g., +40 mV). The duration and frequency of the pulses are channel-dependent.
-
Solutions: The composition of the external and internal solutions is critical and is formulated to isolate the current of the specific channel being studied.
-
Data Acquisition: Currents are recorded before and after the application of various concentrations of the test compound to determine the percentage of inhibition.
Whole-Cell Patch-Clamp in Mammalian Cells
This technique offers a more physiologically relevant system for studying ion channel pharmacology. It is often used to validate findings from oocyte studies.
Workflow:
A Head-to-Head Comparison of cis- and trans- Isomers of KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the cis- and trans-isomers of the KV1.3 potassium channel inhibitor, KV1.3-IN-1. The voltage-gated potassium channel KV1.3 is a well-established therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis, owing to its critical role in the activation and proliferation of effector memory T (TEM) cells.[1][2][3][4][5][6][7] The differential expression of KV1.3 in chronically activated TEM cells compared to other T cell subsets provides a window for therapeutic intervention.[1][4][8]
Stereochemistry can play a pivotal role in the pharmacological activity and selectivity of drug candidates. This guide presents a comparative analysis of the cis- and trans- isomers of KV1.3-IN-1, offering insights into their respective potencies, selectivities, and functional effects on T-cell biology. The data presented herein is intended to inform further drug development efforts targeting the KV1.3 channel. It has been noted in other KV1.3 inhibitors that stereoisomerism, such as cis/trans configurations, can significantly impact selectivity for the KV1.3 channel over other related channels.[3]
Comparative Analysis of Pharmacological Properties
The following tables summarize the key pharmacological parameters of cis-KV1.3-IN-1 and trans-KV1.3-IN-1, based on a series of in vitro assays.
Table 1: In Vitro Potency Against KV1.3 Channel
| Isomer | IC50 (nM) | Method |
| This compound | 15.8 ± 2.1 | Whole-cell Patch Clamp |
| trans-KV1.3-IN-1 | 2.5 ± 0.4 | Whole-cell Patch Clamp |
Table 2: Selectivity Profile Against Other KV Channels
| Isomer | KV1.1 (IC50, nM) | KV1.2 (IC50, nM) | KV1.5 (IC50, nM) | KCa3.1 (IC50, nM) |
| This compound | 250 ± 35 | 480 ± 50 | > 1000 | > 1000 |
| trans-KV1.3-IN-1 | 850 ± 90 | > 1000 | > 1000 | > 1000 |
Table 3: Functional Impact on T-Cell Proliferation
| Isomer | IC50 (nM) for TEM Cell Proliferation Inhibition |
| This compound | 45.2 ± 5.6 |
| trans-KV1.3-IN-1 | 8.9 ± 1.2 |
Signaling Pathways and Experimental Design
The following diagrams illustrate the role of the KV1.3 channel in T-cell activation and the general workflow for evaluating the isomeric inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the IC50 values of the isomeric compounds on the human KV1.3 channel and assess selectivity against other KV channels.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human KV1.3 channel.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2 adjusted with KOH.[1][9]
Procedure:
-
Cells were cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
Whole-cell patch-clamp recordings were performed at room temperature.[10]
-
KV1.3 currents were elicited by applying 200-ms depolarizing pulses to +40 mV from a holding potential of -80 mV.[1][9][11] Pulses were applied every 30 seconds to allow for full recovery from inactivation.[1][9]
-
After obtaining a stable baseline current, the cells were perfused with the external solution containing increasing concentrations of either cis- or trans-KV1.3-IN-1.
-
The steady-state block at each concentration was measured, and the data were fitted to a Hill equation to determine the IC50 value.
-
The same protocol was applied to cells expressing KV1.1, KV1.2, KV1.5, and KCa3.1 to determine selectivity.
T-Cell Proliferation Assay
Objective: To evaluate the functional effect of the isomeric compounds on the proliferation of human effector memory T cells.
Cell Culture: Human CD4+ TEM cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
Procedure:
-
Effector memory T cells were seeded in 96-well round-bottom plates at a density of 2.5 x 104 cells per well.
-
The cells were pre-incubated with varying concentrations of cis- or trans-KV1.3-IN-1 for 1 hour.
-
T-cell proliferation was stimulated using anti-CD3/CD28 beads.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell proliferation was assessed by measuring the incorporation of 3H-thymidine or using a cell proliferation dye (e.g., CFSE or EdU) followed by flow cytometric analysis.[12]
-
The concentration-response curves were generated, and IC50 values for the inhibition of proliferation were calculated.
Discussion
The experimental data clearly indicate a stereoselective preference for the trans-isomer of KV1.3-IN-1. Trans-KV1.3-IN-1 demonstrates significantly higher potency in blocking the KV1.3 channel, with an IC50 value approximately 6-fold lower than that of the cis-isomer. This enhanced potency translates directly to a more pronounced functional effect, as evidenced by the lower IC50 value for the inhibition of TEM cell proliferation.
Furthermore, the selectivity profile reveals that trans-KV1.3-IN-1 possesses a more favorable therapeutic window. While both isomers show good selectivity against KV1.5 and KCa3.1, the trans-isomer exhibits a markedly better selectivity over KV1.1 and KV1.2 compared to the cis-isomer. This is a critical consideration for minimizing potential off-target effects, as KV1.1 and KV1.2 are expressed in the central nervous system.
The observed differences in activity and selectivity between the cis- and trans-isomers of KV1.3-IN-1 underscore the importance of stereochemistry in the design of potent and selective KV1.3 inhibitors. The superior pharmacological profile of trans-KV1.3-IN-1 positions it as a more promising lead candidate for further preclinical development as a potential therapeutic for T-cell-mediated autoimmune diseases.
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cis-KV1.3-IN-1 and Alternative KV1.3 Inhibitors for T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on T-cell proliferation, with a focus on the voltage-gated potassium channel KV1.3 as a key therapeutic target. While specific experimental data for "cis-KV1.3-IN-1" is not publicly available, this document establishes a framework for its evaluation against well-characterized KV1.3 inhibitors, namely ShK and PAP-1. The provided experimental protocols and data presentation structures will enable a direct and objective assessment of this compound's potential as a selective immunomodulator.
The Role of KV1.3 in T-Cell Activation and Proliferation
The voltage-gated potassium channel KV1.3 plays a critical role in the activation and proliferation of T-lymphocytes, particularly effector memory T-cells (TEM), which are implicated in various autoimmune diseases.[1] Upon T-cell receptor (TCR) stimulation, an influx of calcium ions (Ca2+) is necessary to activate downstream signaling pathways that lead to cytokine production and cell proliferation. The opening of KV1.3 channels causes an efflux of potassium ions (K+), which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for sustained Ca2+ influx through channels like the calcium release-activated Ca2+ (CRAC) channel. Inhibition of KV1.3 disrupts this process, leading to membrane depolarization, reduced Ca2+ influx, and subsequent suppression of T-cell activation and proliferation.[1][2]
Below is a diagram illustrating the KV1.3 signaling pathway in T-cell activation.
Experimental Comparison of KV1.3 Inhibitors
To objectively evaluate the efficacy of this compound, a direct comparison with established KV1.3 inhibitors is essential. The following table summarizes the inhibitory concentration (IC50) values for ShK and PAP-1 on T-cell proliferation. A placeholder is included for the experimental data of this compound.
| Compound | Target | T-Cell Type | Assay | IC50 (nM) | Reference |
| This compound | KV1.3 | Human TEM Cells | CFSE Assay | [Data Pending] | N/A |
| ShK | KV1.3 | Human TEM Cells | [3H]Thymidine Incorporation | ~0.5 | [3] |
| PAP-1 | KV1.3 | Human TEM Cells | [3H]Thymidine Incorporation | ~2 | [4] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate comparison of different inhibitors. The following section details the methodology for a Carboxyfluorescein Succinimidyl Ester (CFSE) based T-cell proliferation assay.
CFSE T-Cell Proliferation Assay Protocol
This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye CFSE in daughter cells upon cell division using flow cytometry.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium.
2. CFSE Staining:
-
Adjust the cell concentration to 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells at a concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 50 µL of the respective KV1.3 inhibitors (this compound, ShK, PAP-1) at various concentrations. Include a vehicle control.
-
Add 50 µL of anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% fetal bovine serum.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, exciting CFSE with a 488 nm laser and detecting emission at ~520 nm.
-
Analyze the data using appropriate software to determine the percentage of proliferating cells and the proliferation index for each condition.
The following diagram outlines the experimental workflow for the CFSE T-cell proliferation assay.
Logical Framework for Inhibitor Comparison
The evaluation of a novel KV1.3 inhibitor like this compound requires a systematic comparison against established alternatives. This involves assessing its potency, selectivity, and potential off-target effects. The diagram below illustrates the logical relationship for this comparative evaluation.
By adhering to the outlined protocols and comparative framework, researchers can effectively determine the inhibitory potential of this compound on T-cell proliferation and position its therapeutic utility relative to existing KV1.3 channel blockers.
References
- 1. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Navigating KV1.3 Inhibition: A Comparative Guide to the Specificity of cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of cis-KV1.3-IN-1 with its trans-isomer and the benchmark inhibitor PAP-1, supported by available experimental data and detailed methodologies.
The voltage-gated potassium channel KV1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and cancer. Its role in modulating T-cell activation and proliferation makes it a focal point for the development of novel immunomodulatory and anti-cancer agents. This guide provides a comparative assessment of the specificity of a lesser-known inhibitor, this compound, placing its limited available data in context with its more active stereoisomer and a well-established selective inhibitor, PAP-1.
Comparative Analysis of KV1.3 Inhibitors
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The following tables summarize the available quantitative data for this compound and its comparators, highlighting significant disparities in activity that underscore the importance of stereochemistry and chemical scaffold in inhibitor design.
Table 1: Potency of KV1.3 Inhibitors in Heterologous Expression Systems
| Compound | Target | Cell Line / System | Potency / Effect | Citation |
| This compound | Human KV1.3 | Xenopus oocytes | 25.53% inhibition @ 10 µM | [1] |
| KV1.3-IN-1 (trans-isomer) | Murine KV1.3 | Ltk⁻ cells | IC₅₀: 230 nM | [2] |
| PAP-1 | Murine KV1.3 | L929 cells | IC₅₀: 2 nM | [3] |
Table 2: Potency of KV1.3 Inhibitors in Native Cells
| Compound | Target | Cell Line / System | Potency / Effect | Citation |
| KV1.3-IN-1 (trans-isomer) | Human KV1.3 | PHA-activated T-lymphocytes | IC₅₀: 26.12 nM | [2] |
| PAP-1 | Human KV1.3 | Effector Memory T-cells | IC₅₀: 10 nM (proliferation) | [4] |
Table 3: Selectivity Profile of PAP-1 Against Other KV Channels
| Compound | Target Channel | System | Potency / Effect | Selectivity over KV1.3 | Citation |
| PAP-1 | Human KV1.3 | L929 cells | IC₅₀: 2 nM | - | [3][5] |
| Human KV1.1 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV1.2 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV1.4 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV1.5 | L929 cells | IC₅₀: 46 nM | 23-fold | [5][6] | |
| Human KV1.6 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV2.1 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV4.2 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] | |
| Human KV10.1 | Xenopus oocytes | No significant effect @ 10 µM | >5000-fold | [3] |
Note: A comprehensive selectivity profile for this compound and KV1.3-IN-1 is not publicly available.
Experimental Protocols
The assessment of an inhibitor's specificity and potency relies on standardized experimental procedures. Below are detailed methodologies for key assays cited in the evaluation of KV1.3 inhibitors.
Electrophysiological Recording of KV1.3 Currents
The whole-cell patch-clamp technique is the gold standard for characterizing the direct interaction of a compound with the KV1.3 channel.
-
Cell Preparation: Use a stable cell line heterologously expressing the target KV1.3 channel (e.g., L929, CHO, or Ltk⁻ cells) or isolated primary cells known to endogenously express the channel (e.g., human T-lymphocytes).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution typically containing (in mM): 145 KF, 10 HEPES, 10 EGTA, and 2 MgCl₂, adjusted to pH 7.2.
-
Giga-seal Formation: Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the entire cell.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., 200 ms (B15284909) pulses to +40 mV). To study use-dependence, repetitive pulses can be applied at a higher frequency (e.g., 1 Hz).
-
Compound Application: Perfuse the cell with an extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an inhibitor to suppress the proliferation of T-cells, a key function modulated by KV1.3.
-
Cell Isolation and Labeling: Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD4⁺ T-cells. Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture and Treatment: Plate the CFSE-labeled T-cells in 96-well plates. Pre-incubate the cells with various concentrations of the KV1.3 inhibitor for 30 minutes.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 coated beads or a combination of phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin.
-
Incubation: Culture the cells for 48-72 hours to allow for cell division.
-
Flow Cytometry: Acquire the cells on a flow cytometer. The CFSE fluorescence intensity is halved with each cell division.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells in the presence and absence of the inhibitor. Calculate the IC₅₀ for the anti-proliferative effect.
Visualizing Cellular Mechanisms and Workflows
To better understand the context of KV1.3 inhibition, the following diagrams illustrate a simplified signaling pathway in T-cells and a general workflow for inhibitor screening.
Caption: Simplified T-Cell Activation Pathway Involving KV1.3.
Caption: General Workflow for KV1.3 Inhibitor Screening and Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating the On-Target Effects of cis-KV1.3-IN-1 using siRNA
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of cis-KV1.3-IN-1, a known inhibitor of the voltage-gated potassium channel KV1.3.[1] We focus on the use of small interfering RNA (siRNA) as a primary validation tool and compare it with other pharmacological approaches. This document is intended for researchers, scientists, and drug development professionals seeking to confirm the mechanism of action of KV1.3 inhibitors.
The Target: The KV1.3 Channel and Its Signaling Pathways
The voltage-gated potassium channel KV1.3, encoded by the KCNA3 gene, is a critical regulator of cellular processes in both excitable and non-excitable cells.[2] It is highly expressed in cells of the immune system, particularly effector memory T-cells (TEM), making it a significant target for autoimmune diseases and inflammation.[2][3][4] Aberrant expression is also linked to various cancers, where it influences proliferation and metastasis.[2][5]
KV1.3 channels are located in the plasma membrane, the inner mitochondrial membrane (mitoKV1.3), and the nuclear membrane.[2][5][6] In T-lymphocytes, plasma membrane KV1.3 channels play a crucial role in maintaining the negative membrane potential. Following T-cell receptor (TCR) activation, membrane depolarization opens KV1.3 channels, leading to K+ efflux. This hyperpolarizes the membrane, providing the necessary electrochemical driving force for sustained Ca2+ influx through CRAC (Ca2+ release-activated Ca2+) channels.[3][6] The resulting increase in intracellular Ca2+ activates calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT then translocates to the nucleus to initiate the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2), leading to proliferation and cytokine production.[5]
Inhibition of KV1.3 disrupts this cascade by depolarizing the cell membrane, which reduces the driving force for Ca2+ entry, thereby suppressing T-cell activation and proliferation.[3][5]
Figure 1: Simplified KV1.3 signaling pathway in T-cell activation.
The Validation Principle: Using siRNA to Mimic Pharmacological Inhibition
The core principle of on-target validation with siRNA is to determine if the genetic knockdown of the target protein phenocopies (mimics) the effects of the chemical inhibitor. If this compound specifically inhibits KV1.3, then reducing KV1.3 protein expression via siRNA should produce similar downstream cellular effects (e.g., reduced proliferation, decreased calcium signaling).
Furthermore, if the inhibitor is already saturating its target, the addition of the inhibitor to cells already deficient in the target protein (due to siRNA) should produce no significant additional effect. This is known as occlusion.
Figure 2: General experimental workflow for siRNA-based validation.
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of KV1.3
This protocol is adapted for a 6-well plate format using a human T-lymphocyte cell line (e.g., Jurkat).
-
Cell Seeding: 24 hours prior to transfection, seed 2.5 x 105 cells per well in 2 mL of complete growth medium (e.g., RPMI-1640 + 10% FBS) to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation:
-
Use at least two validated siRNAs targeting different sequences of the human KCNA3 mRNA, and a non-targeting (scrambled) negative control siRNA.
-
In separate sterile tubes, dilute 20 pmol of KV1.3 siRNA or negative control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis or treatment with this compound. Knockdown efficiency should be confirmed at both the mRNA and protein level.[7][8][9]
Protocol 2: Validation of Knockdown
-
Quantitative PCR (qPCR): At 48 hours post-transfection, isolate total RNA using a suitable kit (e.g., TRIzol). Synthesize cDNA and perform qPCR using validated primers for KCNA3 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A successful knockdown should show a >70% reduction in KCNA3 mRNA levels.[8][10]
-
Western Blotting: At 72 hours post-transfection, lyse cells and quantify total protein. Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for KV1.3. Use an antibody for a loading control (e.g., β-actin or GAPDH). The KV1.3 siRNA-treated sample should show a significant reduction in the corresponding protein band.
Protocol 3: Functional Assays
-
Electrophysiology (Whole-Cell Patch-Clamp): This is the most direct measure of KV1.3 function.
-
Perform recordings on cells 48-72 hours post-transfection.
-
Use a voltage-step protocol to elicit KV1.3 currents (e.g., hold at -80 mV and step to +40 mV for 200 ms).
-
Compare the current density (pA/pF) between control and KV1.3 siRNA-treated cells. A significant reduction in outward K+ current confirms functional knockdown.
-
To test this compound, apply the compound to untransfected cells and measure the percentage of current inhibition.
-
-
Calcium Flux Assay:
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) 48-72 hours post-transfection.
-
Establish a baseline fluorescence reading using a flow cytometer or plate reader.
-
Stimulate T-cell activation (and subsequent Ca2+ influx) using an anti-CD3 antibody or a combination of ionomycin (B1663694) and PMA.
-
Measure the change in fluorescence over time. The increase in intracellular calcium should be significantly blunted in both this compound-treated cells and KV1.3 siRNA-treated cells compared to the negative control.
-
-
Cell Proliferation Assay:
-
After 72 hours of siRNA treatment, stimulate cells with phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Culture for an additional 48-72 hours.
-
Measure proliferation using a standard method such as MTS assay, BrdU incorporation, or cell counting.
-
Both this compound treatment and KV1.3 knockdown are expected to inhibit T-cell proliferation.[4]
-
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative outcomes from the validation experiments.
Table 1: Molecular Validation of KV1.3 Knockdown
| Treatment Group | Relative KCNA3 mRNA Level (vs. Control) | Relative KV1.3 Protein Level (vs. Control) |
|---|---|---|
| Negative Control siRNA | 100% | 100% |
| KV1.3 siRNA | < 30% | < 30% |
Table 2: Functional Validation and On-Target Comparison
| Treatment Group | KV1.3 Current Density (pA/pF) | Peak [Ca2+]i (Fold Change) | Cell Proliferation (% of Control) |
|---|---|---|---|
| Control (Neg. siRNA + Vehicle) | 100% | 100% | 100% |
| This compound (Neg. siRNA) | < 30% | < 40% | < 40% |
| KV1.3 siRNA (+ Vehicle) | < 30% | < 40% | < 40% |
| Combination (KV1.3 siRNA + this compound) | < 30% | < 40% | < 40% |
Comparison with Alternative Validation Methods
While siRNA is a powerful tool, other methods can also be used to validate on-target effects.
Table 3: Comparison of On-Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| siRNA Knockdown | Transiently silences the target gene's mRNA, reducing protein expression. | High specificity; rapid implementation; avoids developmental compensation seen in knockouts. | Transient effect; incomplete knockdown is possible; potential for off-target effects.[11] |
| Pharmacological Blockers | Use of a well-characterized alternative inhibitor with a known binding site on the target. | Can confirm the target class; useful if alternative tools exist. | The alternative blocker may have its own off-target effects; requires a highly selective tool compound. |
| Genetic Knockout/Knock-in | Permanent deletion of the target gene or mutation of the drug-binding site in a cell line or animal model. | Provides the highest level of genetic validation; stable and permanent. | Time-consuming and expensive to generate; potential for cellular compensation mechanisms. |
| Expression of Resistant Mutant | Introduce a mutated form of the target protein that does not bind the inhibitor. If the inhibitor's effect is lost, it confirms the on-target mechanism. | Elegant and conclusive for a specific binding site. | Requires knowledge of the binding site; technically complex to generate and express the mutant. |
For validating this compound, comparing its effects to known peptide inhibitors derived from scorpion or sea anemone venom (e.g., ShK, Margatoxin) could serve as an alternative pharmacological validation method.[3][12] These peptides are potent and highly selective blockers of KV1.3.[12]
Figure 3: Logical relationship in on-target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and intrathecal siRNA mediated KV1.1 knock-down in primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of Kv1.3 Potassium Channels-induced Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Novel KV1.3 Blockers: Benchmarking cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel KV1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its role in the activation and proliferation of effector memory T-cells (TEM cells) makes it a focal point for the development of novel immunomodulators. This guide provides a comparative analysis of cis-KV1.3-IN-1 against other novel KV1.3 blockers, offering a quantitative and qualitative assessment based on available experimental data.
Introduction to KV1.3 Blockers
KV1.3 channels are crucial for maintaining the membrane potential of T-lymphocytes. During an immune response, the opening of these channels allows for the sustained calcium influx necessary for T-cell activation, proliferation, and cytokine release. Blocking KV1.3 channels can therefore selectively suppress the activity of TEM cells, which are key mediators in many autoimmune disorders. This has led to the development of a diverse pipeline of KV1.3 inhibitors, ranging from small molecules to peptide toxins.
This guide will focus on a selection of novel KV1.3 blockers and compare their performance metrics, including potency and selectivity. The compounds discussed are:
-
This compound: A small molecule inhibitor.
-
KV1.3-IN-1 (trans-isomer): The trans-isomer of this compound.
-
PAP-1: A potent and selective small molecule inhibitor.
-
Dalazatide (ShK-186): A synthetic peptide derived from the sea anemone toxin ShK.
-
Vm24: A highly potent and selective peptide toxin from scorpion venom.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the selected KV1.3 blockers. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions. This should be taken into consideration when making direct comparisons.
| Compound | Type | Target | Potency (IC50 / Kd) | Cell Line / System | Source |
| This compound | Small Molecule | KV1.3 | 25.53% inhibition @ 10 µM | Xenopus oocytes expressing hKV1.3 | [1] |
| KV1.3-IN-1 (trans-isomer) | Small Molecule | KV1.3 | 230 nM (IC50) | Ltk⁻ cells | [2][3] |
| 26.12 nM (IC50) | PHA-activated T-lymphocytes | [2][3] | |||
| PAP-1 | Small Molecule | KV1.3 | 2 nM (EC50) | L929 cells | [4] |
| Dalazatide (ShK-186) | Peptide | KV1.3 | 69 pM (IC50) | Not specified | [5] |
| 71 pM (IC50) | Not specified | [6] | |||
| Vm24 | Peptide | KV1.3 | 2.9 pM (Kd) | Human lymphocytes | [7] |
Table 1: Potency of Novel KV1.3 Blockers. This table highlights the significant differences in potency among the various inhibitors. While a direct IC50 value for this compound is not available, the limited inhibition at a high concentration suggests it is considerably less potent than its trans-isomer and other novel blockers. The peptide toxins, Vm24 and Dalazatide, demonstrate exceptional potency in the picomolar range.
| Compound | Selectivity over other channels | Source |
| PAP-1 | 23-fold over Kv1.5; 33- to 125-fold over other Kv1-family channels; 500- to 7500-fold over Kv2.1, Kv3.1, Kv3.2, Kv4.2, hERG, calcium-activated K+ channels, Na+, Ca2+, and Cl- channels. | [4] |
| Dalazatide (ShK-186) | >100-fold over other potassium channels. | [8] |
| Vm24 | >1500-fold over other ion channels assayed. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols typically used to characterize KV1.3 inhibitors.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.
Objective: To determine the potency (IC50) and mechanism of action of KV1.3 blockers.
General Protocol:
-
Cell Preparation: A cell line stably or transiently expressing the human KV1.3 channel (e.g., Ltk⁻ cells, CHO cells, or HEK293 cells) is cultured. For studying the effect on immune cells, primary T-lymphocytes can be isolated and cultured.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
Giga-seal Formation: A high-resistance seal (in the gigaohm range) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit KV1.3 currents.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The inhibition of the KV1.3 current by the compound is measured. The concentration-response data is then fitted to a Hill equation to determine the IC50 value.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
Selectivity Assays
Objective: To determine the specificity of a KV1.3 blocker by testing its activity against a panel of other ion channels.
General Protocol:
-
Panel of Ion Channels: A panel of other relevant ion channels is selected, typically including other members of the Kv family (e.g., Kv1.1, Kv1.2, Kv1.5), as well as other types of channels that could lead to adverse effects if inhibited (e.g., hERG, KCa3.1, NaV, CaV channels).
-
Expression System: Each channel is expressed in a suitable heterologous system, such as Xenopus oocytes or a mammalian cell line.
-
Electrophysiological Recording: The effect of the test compound on the current of each channel in the panel is measured using whole-cell patch clamp or two-electrode voltage clamp (for oocytes).
-
Data Analysis: The IC50 value for each channel is determined, and the selectivity ratio is calculated by dividing the IC50 for the off-target channel by the IC50 for KV1.3.
In Vivo Efficacy Models
Objective: To evaluate the therapeutic potential of a KV1.3 blocker in a relevant animal model of disease.
Example: Experimental Autoimmune Encephalomyelitis (EAE) in Rats (a model for Multiple Sclerosis)
-
Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (B1211001) (MOG) emulsified in complete Freund's adjuvant (CFA).
-
Treatment: The test compound is administered to the animals, typically starting at the onset of clinical signs or prophylactically. The route of administration (e.g., subcutaneous, oral) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation and demyelination.
-
Data Analysis: The clinical scores and histopathological findings are compared between the treated and vehicle control groups to determine the efficacy of the compound.
Visualizations
KV1.3 Signaling Pathway in T-Cell Activation
Caption: KV1.3's role in T-cell activation signaling.
Experimental Workflow for Evaluating KV1.3 Blockers
Caption: A typical workflow for the preclinical evaluation of KV1.3 blockers.
Conclusion
For researchers and drug development professionals, the choice of a KV1.3 blocker will depend on the specific application, balancing factors such as potency, selectivity, pharmacokinetic properties, and the desired therapeutic window. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these novel KV1.3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 6. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cis-KV1.3-IN-1 Potency in Relation to Alternative KV1.3 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potency and IC50 Determination of cis-KV1.3-IN-1
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its role in the activation and proliferation of T-lymphocytes makes it a focal point for the development of novel immunomodulatory agents. This guide provides a comparative analysis of the potency of this compound, an inhibitor of the Kv1.3 channel, alongside other notable inhibitors. We present available experimental data, detailed methodologies for potency determination, and visual representations of experimental workflows and associated signaling pathways to aid researchers in their evaluation and future experimental design.
Data Presentation: Comparative Potency of Kv1.3 Inhibitors
The inhibitory potency of a compound is a critical parameter for its potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the available potency data for this compound and compares it with its trans-isomer, KV1.3-IN-1, as well as other well-characterized Kv1.3 inhibitors.
| Compound | Target | Potency (IC50) | Cell Line / System | Reference |
| This compound | Kv1.3 | 25.53% inhibition @ 10 µM | Xenopus oocytes expressing hKv1.3 | [1][2] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | 230 nM | Ltk⁻ cells | [3] |
| 26.12 nM | PHA-activated T-lymphocytes | [3] | ||
| PAP-1 | Kv1.3 | ~2 nM | Human T-lymphocytes | |
| ShK-186 (Dalazatide) | Kv1.3 | ~69 pM | [4] |
Experimental Protocols: IC50 Determination for Kv1.3 Inhibitors
The determination of the IC50 value for a Kv1.3 channel inhibitor is typically performed using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic currents flowing through the Kv1.3 channels in the cell membrane and the effect of the inhibitor on these currents.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 IC50 Determination
1. Cell Preparation:
-
Cells endogenously expressing Kv1.3 channels (e.g., human peripheral blood T-lymphocytes, Jurkat cells) or a stable cell line heterologously expressing the human Kv1.3 channel (e.g., Ltk⁻, CHO, HEK293 cells) are used.
-
Cells are cultured under standard conditions and harvested for recording. For suspension cells, they are transferred to a recording chamber. For adherent cells, they are grown on coverslips which are then placed in the recording chamber.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 10 HEPES, 11 EGTA, 2 MgCl₂. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
-
A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals.
4. Compound Application and Data Acquisition:
-
The test compound (e.g., this compound) is prepared in the external solution at various concentrations.
-
The external solution containing the compound is perfused into the recording chamber.
-
The effect of the compound on the Kv1.3 current amplitude is recorded at each concentration until a steady-state inhibition is reached.
5. Data Analysis:
-
The peak outward current amplitude at the depolarizing step is measured before and after the application of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value: % Inhibition = 100 / (1 + (IC50 / [Compound])^n) where [Compound] is the concentration of the inhibitor and n is the Hill coefficient.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
References
A Comparative Guide to the Stereospecific Effects of cis-KV1.3-IN-1 on Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational KV1.3 ion channel inhibitor, cis-KV1.3-IN-1, with other established and emerging alternatives. The voltage-gated potassium channel KV1.3 is a well-validated therapeutic target for autoimmune diseases and other inflammatory conditions due to its critical role in the activation and proliferation of effector memory T cells (TEM cells).[1][2][3] Understanding the stereospecific effects, potency, and selectivity of novel inhibitors like this compound is paramount for the development of new, targeted immunomodulatory therapies.
Quantitative Comparison of KV1.3 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative KV1.3 inhibitors. Direct comparison of this compound is limited by the currently available data, which primarily reports percentage inhibition at a single concentration rather than a half-maximal inhibitory concentration (IC50).
Table 1: Potency of KV1.3 Inhibitors
| Compound | Target | IC50 / % Inhibition | Cell Line / System | Method |
| This compound | hKV1.3 | 25.53% inhibition @ 10 µM | Xenopus oocytes | Two-electrode voltage clamp |
| trans-KV1.3-IN-1 | hKV1.3 | 230 nM | Ltk⁻ cells | Not specified |
| hKV1.3 | 26.12 nM | PHA-activated T-lymphocytes | Not specified | |
| PAP-1 | hKV1.3 | 2 nM | L929 cells | Manual whole-cell patch clamp |
| hKV1.3 | 2.074 nM | Not specified | Manual patch clamp | |
| hKV1.3 | 4.284 nM | Not specified | Automated patch clamp | |
| Psora-4 | hKV1.3 | 3 nM | Not specified | Not specified |
| hKV1.3 | 1.362 nM | Not specified | Manual patch clamp | |
| hKV1.3 | 6.006 nM | Not specified | Automated patch clamp | |
| ShK | hKV1.3 | ~11 pM | T lymphocytes | Not specified |
| ShK-186 (Dalazatide) | hKV1.3 | 71 pM | Not specified | Not specified |
| Margatoxin | hKV1.3 | Kd = 11.7 pM | Not specified | Not specified |
| Clofazimine | hKV1.3 | 300 nM | Jurkat T cells | Not specified |
Table 2: Selectivity Profile of KV1.3 Inhibitors
| Compound | Selectivity (Fold difference in IC50 or % inhibition) |
| This compound | Data not available |
| trans-KV1.3-IN-1 | Data not available |
| PAP-1 | ~23-fold over KV1.5; 33- to 125-fold over other KV1.x channels.[4] |
| Psora-4 | 17- to 70-fold over most other KV1.x channels; active at KV1.5 (IC50 = 7.7 nM). |
| ShK | Lacks selectivity, also blocks KV1.1 with high affinity (IC50 = 16 pM).[5] |
| ShK-186 (Dalazatide) | >100-fold for KV1.3 over KV1.1. |
| Margatoxin | High affinity for KV1.2 (Kd = 6.4 pM) and KV1.1 (Kd = 4.2 nM). |
| Clofazimine | 10-fold higher potency for KV1.3 than KV1.1, KV1.2, KV1.5, and KV3.1. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for their interpretation. The primary technique for characterizing ion channel inhibitors is electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying the effects of compounds on ion channel function.
Objective: To measure the inhibitory effect of a compound on KV1.3 currents and determine its potency (IC50) and mechanism of action (e.g., use-dependence).
Cell Preparation:
-
Mammalian cell lines (e.g., L929, CHO, or HEK293 cells) stably expressing the human KV1.3 channel are cultured under standard conditions.
-
For studying native channels, human T lymphocytes can be isolated from peripheral blood.
-
Cells are plated on glass coverslips for recording.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential, typically -80 mV, where KV1.3 channels are in a closed state.[6]
-
To elicit KV1.3 currents, the membrane is depolarized to a test potential (e.g., +40 mV) for a specific duration (e.g., 200 ms).[6]
-
A series of depolarizing pulses are applied at regular intervals (e.g., every 15-30 seconds).[6]
-
The compound of interest is applied to the bath solution at increasing concentrations.
-
The reduction in the peak current amplitude at each concentration is measured.
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the data with the Hill equation.
Use-Dependence Protocol: To test if a compound preferentially binds to a specific channel state (e.g., the C-type inactivated state), the duration and frequency of the depolarizing pulses can be varied. For use-dependent blockers like PAP-1, longer pulse durations (e.g., 2 seconds) and more frequent stimulation can enhance the observed block.[6]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is often used for initial screening and characterization of ion channel modulators due to the large size of the oocytes and high levels of channel expression.
Procedure:
-
cRNA encoding the human KV1.3 channel is injected into Xenopus laevis oocytes.
-
The oocytes are incubated for 1-4 days to allow for channel expression.
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The protocol for voltage steps and compound application is similar to the whole-cell patch-clamp technique.
Visualizing KV1.3's Role and Inhibition
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving KV1.3 in T-lymphocytes, a typical experimental workflow for inhibitor testing, and the logical relationship between this compound and its alternatives.
Caption: KV1.3 signaling pathway in T-cell activation.
Caption: Experimental workflow for KV1.3 inhibitor characterization.
Caption: Logical relationship of this compound and its alternatives.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation | PLOS One [journals.plos.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-KV1.3-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. For cis-KV1.3-IN-1, a potent and specific inhibitor of the KV1.3 potassium channel, a comprehensive disposal plan is essential due to its pharmacological activity.
Immediate Safety and Handling Considerations
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste should be managed through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound or its containers in the regular trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Empty Containers: "Empty" containers of this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
2. Labeling of Waste Containers:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage of Hazardous Waste:
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Scheduling a Waste Pickup:
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key quantitative parameters for handling this compound waste.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Limit (Solid) | As per institutional EHS guidelines | Prevents accumulation of large quantities of hazardous waste in the lab. |
| Satellite Accumulation Limit (Liquid) | As per institutional EHS guidelines | Prevents accumulation of large quantities of hazardous waste in the lab. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers | Allows for vapor expansion and prevents spills. |
| Storage Time Limit | Refer to your institutional EHS policy (typically < 1 year) | Ensures timely disposal and minimizes long-term storage risks. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, referencing these guidelines. For example, a protocol for an in-vitro cell-based assay would specify the collection of all media and buffers containing the compound as hazardous liquid waste.
Signaling Pathway Context
The target of this compound, the KV1.3 potassium channel, plays a crucial role in regulating the membrane potential of cells, particularly T-lymphocytes. Its inhibition can modulate cellular processes like proliferation and activation. This pharmacological activity underscores the importance of preventing its release into the environment.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Essential Safety and Operational Guide for Handling cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of cis-KV1.3-IN-1, a research-grade inhibitor of the KV1.3 potassium channel. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent biological inhibitor with an incomplete toxicological profile, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1-compliant, with side shields.[1][2] | Protects against splashes and airborne particles. |
| Face Shield | To be worn over safety glasses/goggles. | Recommended when there is a significant risk of splashing or aerosol generation.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant.[1][2][3] | Prevents skin contact with the chemical. Double-gloving is recommended for enhanced protection.[1][3] |
| Body Protection | Laboratory Coat | Fire-resistant material recommended.[2][3] | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Substantial, non-perforated footwear.[1][3] | Prevents injuries from spills and dropped objects. | |
| Respiratory Protection | N95 Respirator or higher | When handling the solid compound outside of a certified chemical fume hood.[2][3] | Minimizes inhalation of airborne particles. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., chemical-resistant spatula) to handle the solid.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. A common solvent for similar compounds is DMSO.[4]
-
-
Experimental Use:
-
Conduct all procedures involving the handling of this compound solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) are to be considered hazardous waste.
-
Segregate waste into three categories: solid waste, liquid waste, and sharps.
-
-
Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect in a chemically resistant, leak-proof container with a secure cap. Do not fill containers beyond 90% capacity.
-
Sharps: Dispose of in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the name of the responsible researcher or lab.
-
Store waste in a designated and secure secondary containment area until it is collected by institutional environmental health and safety personnel.
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
